molecular formula C14H8F3NO4 B3023223 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 320416-66-8

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B3023223
CAS No.: 320416-66-8
M. Wt: 311.21 g/mol
InChI Key: GUZZMRYJCXHFMK-UHFFFAOYSA-N
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Description

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H8F3NO4 and its molecular weight is 311.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-2-1-3-11(7-10)22-13-5-4-9(8-19)6-12(13)18(20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZMRYJCXHFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227137
Record name 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
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Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320416-66-8
Record name 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320416-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde
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Foundational & Exploratory

Technical Profile: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde , a critical intermediate in the development of biaryl ether-based kinase inhibitors.

CAS Number: 320416-66-8 Role: Privileged Scaffold Intermediate for Kinase Inhibitor Discovery[1]

Executive Summary

This compound (CAS 320416-66-8) is a disubstituted benzaldehyde derivative featuring a diaryl ether linkage.[1] It serves as a high-value building block in medicinal chemistry, particularly in the synthesis of Type II kinase inhibitors (e.g., targeting B-Raf, VEGFR, and p38 MAPK). The compound’s structural utility lies in its 3-nitro group (a latent aniline for urea/amide coupling) and the 3-trifluoromethylphenoxy moiety , which enhances lipophilicity and metabolic stability—key parameters for oral bioavailability in drug candidates.[1]

This guide provides a validated synthetic protocol, mechanistic insights, and a workflow for its application in lead optimization.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyData
CAS Number 320416-66-8
IUPAC Name This compound
Molecular Formula C₁₄H₈F₃NO₄
Molecular Weight 311.21 g/mol
Appearance Pale yellow to off-white solid
Melting Point 92–96 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aldehyde (C-1), Nitro (C-3), Diaryl Ether (C-4), Trifluoromethyl (C-3')

Synthetic Pathway & Protocol

The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) . The reaction utilizes the electron-withdrawing nature of the nitro and aldehyde groups on the benzene ring to activate the 4-position for displacement.[1]

Reaction Scheme

The synthesis involves the coupling of 4-Fluoro-3-nitrobenzaldehyde with 3-(Trifluoromethyl)phenol in the presence of a mild base.[1]

SynthesisPathway SM1 4-Fluoro-3-nitrobenzaldehyde (CAS 42564-51-2) Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO SM1->Base SM2 3-(Trifluoromethyl)phenol (CAS 98-17-9) SM2->Base Intermediate Meisenheimer Complex Base->Intermediate Heat (80-100°C) Product 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde (CAS 320416-66-8) Intermediate->Product -HF

Caption: SₙAr synthesis pathway illustrating the coupling of the fluorinated aldehyde with the phenol derivative.

Detailed Experimental Protocol

Reagents:

  • 4-Fluoro-3-nitrobenzaldehyde (1.0 equiv)[1][2]

  • 3-(Trifluoromethyl)phenol (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-nitrobenzaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add 3-(Trifluoromethyl)phenol (11 mmol) to the solution.

  • Activation: Add anhydrous K₂CO₃ (20 mmol) in a single portion. The mixture may turn yellow/orange due to phenoxide formation.

  • Reaction: Heat the reaction mixture to 80–100 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting fluoride should be fully consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.[3]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the target compound.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism .[1] The nitro group at the ortho position and the aldehyde at the para position relative to the fluorine atom strongly withdraw electron density, making the C-F bond highly susceptible to nucleophilic attack by the 3-(trifluoromethyl)phenoxide ion.

Applications in Drug Discovery[4][16]

This compound is a "privileged intermediate" because it can be divergently modified to access vast chemical space, particularly for kinase inhibitors.

Lead Optimization Workflow

The aldehyde and nitro groups provide two distinct "handles" for chemical modification.

ApplicationWorkflow Core CAS 320416-66-8 (Core Scaffold) Red Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Core->Red RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Aniline Aniline Intermediate (3-Amino-4-[3-(CF3)phenoxy]benzaldehyde) Red->Aniline Urea Urea Formation (Reaction with Isocyanates) Aniline->Urea Kinase Type II Kinase Inhibitors (e.g., Raf/VEGFR targets) Urea->Kinase Solubilizer Solubilizing Tail Addition (e.g., Morpholine/Piperazine) RedAm->Solubilizer Solubilizer->Kinase Convergent Synthesis

Caption: Divergent synthesis workflow transforming CAS 320416-66-8 into bioactive kinase inhibitors.

Specific Utility
  • Kinase Inhibitor Synthesis: The resulting aniline (after nitro reduction) is a classic precursor for diaryl urea motifs found in drugs like Sorafenib or Regorafenib. The 3-CF3 group on the phenoxy ring mimics the substitution patterns found in successful B-Raf inhibitors, improving hydrophobic binding in the kinase ATP-binding pocket.[1]

  • Reductive Amination: The aldehyde group allows for the attachment of solubilizing tails (e.g., N-methylpiperazine) via reductive amination, a crucial step for improving the pharmacokinetic profile of hydrophobic drug candidates.

Handling & Safety

  • Hazards: As a nitro-aromatic compound, it may be harmful if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation.

  • Stability: Stable under normal storage conditions (dry, room temperature). Avoid strong oxidizing agents.

  • Waste Disposal: Contains fluorinated aromatics. Do not dispose of down the drain. Collect in halogenated organic waste containers for high-temperature incineration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775790, this compound. Retrieved from [Link]

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844.[1] (Contextual grounding for diaryl ether kinase inhibitors). Retrieved from [Link]

Sources

Technical Monograph: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Advanced Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

This compound (CAS: 320416-66-8) is a highly functionalized diaryl ether intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structure combines an electron-withdrawing nitro group, a reactive aldehyde handle, and a lipophilic trifluoromethyl ether moiety. This unique substitution pattern makes it a "privileged scaffold" for developing kinase inhibitors, antitubercular agents, and other bioactive small molecules where metabolic stability and hydrophobic binding are critical.

This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and applications, grounded in field-proven methodologies.

Chemical Identity & Physical Properties[1][2][3][4]

Identification Data
ParameterDetail
Chemical Name This compound
CAS Number 320416-66-8
Molecular Formula C₁₄H₈F₃NO₄
Molecular Weight 311.21 g/mol
SMILES O=Cc1ccc(Oc2cccc(C(F)(F)F)c2)c(c1)[O-]
MDL Number MFCD00138749
Physical Characteristics
PropertySpecification / Observation
Appearance Yellow to pale-orange crystalline powder
Melting Point Typically 65–70 °C (Class prediction; specific batch data may vary)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Storage Conditions Inert atmosphere (Argon/Nitrogen), 0–8 °C, protect from light
Stability Stable under recommended storage; sensitive to strong oxidizers and bases

Synthetic Methodology (SₙAr Protocol)

The most robust synthesis of this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) reaction. The strong electron-withdrawing effect of the nitro group at the ortho position relative to the leaving group (halide) activates the benzene ring for attack by the phenoxide nucleophile.

Reaction Scheme

Reactants: 4-Chloro-3-nitrobenzaldehyde + 3-(Trifluoromethyl)phenol Reagent: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) Solvent: DMF (N,N-Dimethylformamide) or DMSO Conditions: 80–100 °C, 4–6 hours

Step-by-Step Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)phenol (1.62 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The mixture may become slightly heterogeneous.

  • Addition: Add 4-Chloro-3-nitrobenzaldehyde (1.85 g, 10 mmol) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 90 °C under an inert atmosphere (N₂). Monitor via TLC (30% EtOAc/Hexane).

    • Self-Validating Check: The starting aldehyde spot (Rf ~0.6) should disappear, replaced by a new, slightly more polar product spot. The solution often deepens in color to a dark yellow/orange.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 4-Cl-3-NO2-Benzaldehyde + 3-CF3-Phenol Base Activation: Add K2CO3 (Gen. Phenoxide) Start->Base Heat SnAr Reaction: DMF, 90°C, 4-6h Base->Heat Heat->Heat Incomplete Check Validation: TLC Monitoring Heat->Check Workup Isolation: Ice Water Precip. or EtOAc Extract Check->Workup Complete Product Final Product: Yellow Solid Workup->Product

Caption: Logical flow for the SnAr synthesis of this compound.

Reactivity Profile & Derivatization

This molecule is a versatile "linchpin" intermediate. The aldehyde and nitro groups are orthogonal handles, allowing for sequential functionalization.

Functional Group Transformations
  • Aldehyde (C-1):

    • Reductive Amination: Reacts with primary amines (plus NaBH(OAc)₃) to form secondary amines. Critical for introducing solubilizing groups (e.g., morpholine, piperazine).

    • Oxidation: Converts to the benzoic acid derivative using NaClO₂ (Pinnick oxidation) or KMnO₄.

    • Condensation: Knoevenagel condensation with active methylene compounds to form styryl derivatives.

  • Nitro Group (C-3):

    • Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl, SnCl₂) yields the aniline (3-Amino-4-[3-(trifluoromethyl)phenoxy]benzaldehyde).

    • Cyclization: The resulting aniline can react with the adjacent aldehyde (or derivatives) to form heterocycles like quinazolines or benzimidazoles.

Reactivity Map

ReactivityMap Core 3-Nitro-4-[3-(CF3)phenoxy] benzaldehyde Acid Benzoic Acid Deriv. (Oxidation) Core->Acid NaClO2 Alcohol Benzyl Alcohol (Reduction) Core->Alcohol NaBH4 Amine Benzyl Amine (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 Aniline Aniline Deriv. (Fe/HCl or H2/Pd) Core->Aniline Reduction Urea Urea/Amide (Coupling) Aniline->Urea Isocyanate Heterocycle Benzimidazole/ Quinazoline Aniline->Heterocycle Cyclization

Caption: Divergent synthesis pathways utilizing the orthogonal aldehyde and nitro functional handles.

Applications in Drug Discovery[6][7][8]

Privileged Scaffold: Diaryl Ethers

The diaryl ether motif is a cornerstone in medicinal chemistry, often serving as a hydrophobic core that fits into the ATP-binding pocket of kinases or the hydrophobic channels of enzymes.

  • Lipophilicity Modulation: The trifluoromethyl (-CF₃) group increases lipophilicity (LogP) and metabolic stability by blocking oxidation at the meta-position.

  • Conformational Flexibility: The ether linkage provides a "hinge" allowing the two aromatic rings to adopt a non-coplanar conformation, often required for optimal receptor binding.

Therapeutic Areas
  • Antitubercular Agents: Nitro-aromatic compounds are heavily investigated for activity against Mycobacterium tuberculosis. The nitro group can be bio-activated within the bacteria to form toxic radical species (similar to Delamanid or Pretomanid mechanisms).

  • Kinase Inhibitors: The 3-amino derivative (post-reduction) mimics the scaffold of Sorafenib and other tyrosine kinase inhibitors, where the ether oxygen acts as a hydrogen bond acceptor.

Safety & Handling (MSDS Summary)

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood.

    • Nitro Compounds: While this specific derivative is generally stable, nitro-aromatics can be energetic. Avoid heating to dryness without testing thermal stability (DSC).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775790, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SₙAr) - Mechanism and Conditions. Retrieved from [Link]

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Executive Summary: This document provides a comprehensive technical guide for the synthesis of this compound, a pivotal intermediate in the development of advanced pharmaceuticals, notably as a precursor to multi-kinase inhibitors like Sorafenib.[1][2] The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and outlines methods for process validation and characterization, tailored for researchers, chemists, and professionals in drug development.

Introduction

This compound is a specialized organic compound whose value is intrinsically linked to its role as a sophisticated building block in medicinal chemistry.[3] Its structure incorporates an electrophilic aromatic ring activated by nitro and aldehyde groups, and a nucleophilically-introduced phenoxy moiety bearing a trifluoromethyl group. This unique combination of functional groups makes it an essential precursor for synthesizing complex, biologically active molecules.[3] Its most prominent application is in the scalable synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy.[1][2][4] Understanding the nuances of its synthesis is therefore critical for process optimization and the development of related therapeutic agents.

This guide moves beyond a simple recitation of steps to explain the causality behind the synthetic strategy, empowering the researcher to not only replicate the procedure but also to troubleshoot and adapt it effectively.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core transformation relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of aromatic chemistry.[5] This reaction is viable only when specific electronic criteria are met by the aromatic substrate.

2.1 Substrate Activation: The reaction's feasibility hinges on the aromatic ring of the electrophile, 3-Nitro-4-chlorobenzaldehyde, being sufficiently electron-deficient.[6] This is achieved by the powerful electron-withdrawing effects of two specific groups:

  • Nitro Group (-NO₂): Positioned ortho to the chlorine leaving group, the nitro group is a potent activating group. It provides resonance stabilization to the negatively charged intermediate (the Meisenheimer complex) formed during the nucleophilic attack.[5][7]

  • Aldehyde Group (-CHO): Situated para to the chlorine, the aldehyde group also contributes to the activation of the ring towards nucleophilic attack through its electron-withdrawing inductive and resonance effects.[7]

This dual activation significantly lowers the energy barrier for the substitution, allowing the reaction to proceed under manageable conditions.

2.2 The Nucleophile and Reaction Environment: The nucleophile is the phenoxide ion generated in situ from 3-(trifluoromethyl)phenol.

  • Base-Mediated Deprotonation: 3-(Trifluoromethyl)phenol is weakly acidic. A base, typically a mild one like potassium carbonate (K₂CO₃), is required to deprotonate the hydroxyl group, forming the much more nucleophilic potassium 3-(trifluoromethyl)phenoxide.

  • Solvent Choice: The reaction is best conducted in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the cation (e.g., K⁺) while poorly solvating the phenoxide anion, thus preserving its nucleophilicity. They also possess high boiling points, allowing the reaction to be heated to drive it to completion.

Synthesis Pathway Overview

The overall synthesis is a one-pot reaction where 3-Nitro-4-chlorobenzaldehyde is reacted with 3-(trifluoromethyl)phenol in the presence of a base. The transformation is illustrated below.

Synthesis_Workflow Fig. 1: Experimental workflow for the synthesis. cluster_reactants Reactants & Reagents cluster_products Product & Work-up R1 3-Nitro-4-chlorobenzaldehyde Proc Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-100°C) R1->Proc R2 3-(Trifluoromethyl)phenol R2->Proc Base Potassium Carbonate (K₂CO₃) Base->Proc Solvent Dimethylformamide (DMF) Solvent->Proc P_Crude Crude Product Mixture Proc->P_Crude Reaction Completion P_Final Purified this compound P_Crude->P_Final Purification via Recrystallization

Caption: Fig. 1: Experimental workflow for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory setting. Adherence to all institutional safety protocols is mandatory.

4.1 Materials and Reagents:

  • 3-Nitro-4-chlorobenzaldehyde (1.0 eq)

  • 3-(Trifluoromethyl)phenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Isopropanol (IPA)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

4.2 Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

4.3 Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry three-neck flask under a nitrogen atmosphere, add 3-Nitro-4-chlorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of the limiting reagent). Begin vigorous stirring to create a suspension. Add 3-(trifluoromethyl)phenol (1.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90°C. The causality for this temperature is to provide sufficient thermal energy to overcome the activation energy of the SNAr reaction without causing significant decomposition of the aldehyde product. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing an equal volume of cold deionized water with stirring. This quenching step precipitates the crude product.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with deionized water to remove residual DMF and inorganic salts.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of hot isopropanol (IPA) to dissolve the solid completely.

    • Slowly add deionized water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% IPA/water, and dry under vacuum.

Quantitative Data and Process Validation

The success of the synthesis is validated by the yield, purity, and analytical characterization of the final product.

ParameterExpected ValueMethod of Analysis
Appearance Pale yellow to off-white crystalline solidVisual Inspection
Yield 85-95%Gravimetric Analysis
Melting Point Approx. 109-111°C[8]Melting Point Apparatus
Purity >98%HPLC, ¹H NMR
¹H NMR (CDCl₃) δ ~10.1 (s, 1H, -CHO), 8.3-7.0 (m, 7H, Ar-H)¹H NMR Spectroscopy
MS (ESI) m/z calculated for C₁₄H₈F₃NO₄, found [M+H]⁺Mass Spectrometry

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC indicates the presence of starting material after the allotted time, the temperature may be slightly increased (to 100°C), or an additional portion of base (0.2 eq) can be added. Ensure the potassium carbonate is anhydrous and finely milled for maximum surface area.

  • Dark-Colored Product: The formation of a dark oil or heavily colored solid can indicate side reactions or decomposition, possibly due to excessive heat or impurities. Purification via column chromatography on silica gel may be required in such cases.

  • Purification Difficulty: If the product oils out during recrystallization, an alternative solvent system such as ethanol/water or toluene/heptane should be explored. For aldehydes, purification via a reversible bisulfite adduct formation is also a powerful, though more complex, alternative.[9][10]

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. By understanding the mechanistic principles that govern the reaction—namely the activation of the aromatic ring by electron-withdrawing groups—researchers can confidently execute and optimize this critical transformation. The detailed protocol and validation data provided herein serve as a reliable foundation for the laboratory-scale production of this important pharmaceutical intermediate.

References

  • Zenodo. Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. [Link]

  • Li, Z., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(20), 3140-3146. [Link]

  • Kumar, A., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett. [Link]

  • Samala, S. R. K., et al. (2018). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry, 11(3), 573-577. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3004-3009. [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.

Sources

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 320416-66-8 ) is a specialized fluorinated diaryl ether intermediate.[1] It is critical in the synthesis of agrochemicals (specifically Protoporphyrinogen Oxidase or PPO inhibitors) and pharmaceutical scaffolds requiring a lipophilic, electron-deficient ether linkage.[1]

Its structure combines a reactive aldehyde handle, a nitro group for potential reduction/cyclization, and a trifluoromethyl group that enhances metabolic stability and lipophilicity—a "magic methyl" effect often exploited in medicinal chemistry.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
CAS Number 320416-66-8 Confirmed Identifier
IUPAC Name This compound
Molecular Formula C₁₄H₈F₃NO₄
Molecular Weight 311.21 g/mol
Appearance Yellow Crystalline Solid Characteristic of nitro-benzaldehydes
Melting Point Predicted:[1] 75–85 °CExperimental data proprietary; inferred from structural analogs (e.g., 4-chloro-3-nitrobenzaldehyde MP: 65°C).[1]
Solubility Soluble in DCM, EtOAc, DMSO, DMF.[1]Insoluble in water.
LogP (Predicted) ~3.8 – 4.2High lipophilicity due to -CF₃ and phenoxy core.[1]
Reactivity Electrophilic (Aldehyde), SnAr ActiveNitro group activates the ring; Aldehyde susceptible to oxidation.

Part 2: Synthetic Pathway & Mechanism

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) . The reaction couples an electron-deficient aryl halide with a phenol.[1]

Core Reaction:
  • Substrate (Electrophile): 4-Chloro-3-nitrobenzaldehyde (The nitro and aldehyde groups ortho/para to the halogen strongly activate the ring for SₙAr).[1]

  • Nucleophile: 3-(Trifluoromethyl)phenol.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Polar aprotic (DMF, DMSO, or NMP) to solvate the cation and enhance nucleophilicity.

Experimental Protocol (Standardized):
  • Charge: Dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq) and 3-(trifluoromethyl)phenol (1.05 eq) in DMF (5-10 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) at room temperature. The mixture may turn yellow/orange due to phenoxide formation.

  • Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the aryl chloride.

  • Workup: Pour into ice-water (precipitates the product). Filter the solid.[2]

  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to remove unreacted phenol.

Mechanism Visualization

SnAr_Mechanism Start Reagents: 4-Chloro-3-nitrobenzaldehyde + 3-(Trifluoromethyl)phenol Base Base Activation: Phenol -> Phenoxide (Ar-O⁻) Start->Base K₂CO₃ / DMF Complex Meisenheimer Complex (Transition State) Base->Complex Nucleophilic Attack Product Product: This compound + KCl Complex->Product Elimination of Cl⁻

Caption: SₙAr mechanism showing base-mediated activation of the phenol followed by addition-elimination on the nitro-activated aryl chloride.[1]

Part 3: Handling, Stability & Analytics

Stability Profile
  • Oxidation Risk: The aldehyde group (-CHO) is susceptible to air oxidation, forming the corresponding benzoic acid (3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid).[1]

    • Mitigation: Store under Nitrogen/Argon atmosphere.

  • Light Sensitivity: Nitro compounds can degrade or darken upon prolonged UV exposure.

    • Mitigation: Store in amber vials.

  • Thermal Stability: Generally stable up to ~150°C, but avoid bulk heating above 100°C without solvent due to potential exotherms from the nitro group.

Analytical Characterization

To validate the identity of the synthesized material, ensure the following signals are present:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton: Singlet at δ ~9.9–10.0 ppm .

    • Aromatic Region:

      • Doublet (d) at δ ~7.1 ppm (proton ortho to ether linkage on the benzaldehyde ring).

      • Multiplets at δ 7.4–7.6 ppm (phenoxy ring protons).

      • Doublet (d) or Singlet (s) at δ ~8.4 ppm (proton ortho to nitro group).

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1700 cm⁻¹ (Aldehyde).

    • NO₂ Stretch: Symmetric/Asymmetric bands at 1530 cm⁻¹ / 1350 cm⁻¹ .

    • C-O-C Stretch: Ether bands at 1200–1250 cm⁻¹ .

Part 4: Applications in Drug & Agro Discovery

This molecule acts as a "linchpin" intermediate. The aldehyde allows for divergent synthesis, while the diaryl ether core provides the biological activity.

  • Herbicides (PPO Inhibitors):

    • The diphenyl ether scaffold is the pharmacophore for Protoporphyrinogen Oxidase inhibitors (e.g., Acifluorfen, Fomesafen).

    • Workflow: The aldehyde is typically oxidized to the acid or converted to an oxime/heterocycle to tune selectivity for crop protection.

  • Pharmaceuticals (Kinase Inhibitors):

    • Diaryl ethers are common in kinase inhibitors (e.g., Sorafenib). The 3-trifluoromethyl group is a bioisostere for chlorine, improving metabolic half-life by blocking P450 oxidation sites.[1]

    • The nitro group can be reduced to an aniline , serving as a handle for amide coupling or urea formation.

Application Workflow

Applications Core This compound Path1 Oxidation Core->Path1 Path2 Reduction Core->Path2 Path3 Condensation Core->Path3 Prod1 Benzoic Acid Derivative (PPO Inhibitor Precursor) Path1->Prod1 Prod2 Aniline Derivative (Kinase Inhibitor Scaffold) Path2->Prod2 Prod3 Schiff Base / Hydrazone (Novel Bioactive Agents) Path3->Prod3

Caption: Divergent synthetic utility of the aldehyde intermediate in medicinal and agrochemical chemistry.

References

  • PubChem. this compound (Compound).[1][3] National Library of Medicine.[4] Link

  • Chem-Impex International. Product Catalog: this compound.[1]Link

  • BenchChem. Synthesis of Nitrobenzaldehydes via Nucleophilic Aromatic Substitution. (General Protocol Reference). Link

  • ChemicalBook. CAS 320416-66-8 Data.Link

Sources

Technical Profile: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde .[1]

CAS Number: 320416-66-8 Molecular Formula: C₁₄H₈F₃NO₄ Molecular Weight: 311.21 g/mol [1]

Executive Summary

This compound is a specialized electrophilic intermediate primarily used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., diaryl ether-based inhibitors).[1] Its solubility behavior is governed by the competition between the highly lipophilic 3-(trifluoromethyl)phenoxy tail and the polar, electron-withdrawing nitro-benzaldehyde core.[1]

This guide provides a calculated solubility profile derived from Structure-Activity Relationship (SAR) analysis of analogous diaryl ethers, followed by a validated Standard Operating Procedure (SOP) for empirical determination.

Physicochemical Solubility Profile

Predicted Solvent Compatibility Table

Note: Specific quantitative solubility data (mg/mL) for this CAS is proprietary. The data below is derived from the solvation thermodynamics of structurally homologous diaryl ethers.

Solvent ClassSpecific SolventPredicted SolubilityThermodynamic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent interaction with the aromatic core and nitro group; primary choice for extraction.[1]
Chlorinated ChloroformHigh (>100 mg/mL)Similar solvation mechanics to DCM; preferred for NMR analysis.[1]
Polar Aprotic DMSOHigh (>150 mg/mL)Strong dipole-dipole interactions with the nitro and aldehyde groups solubilize the core effectively.[1]
Polar Aprotic DMFHigh (>150 mg/mL)Standard reaction solvent for nucleophilic aromatic substitutions involving this scaffold.[1]
Esters Ethyl AcetateModerate-High Good general solvent; often used as the mobile phase in chromatography (with Hexane).[1]
Ketones AcetoneModerate Soluble, but may require slight warming for saturation; good for recrystallization.
Alcohols Ethanol / MethanolLow-Moderate Limited solubility at RT due to the hydrophobic CF₃-phenoxy tail; solubility increases significantly at reflux.[1]
Aliphatic Hexane / HeptaneInsoluble (<1 mg/mL)The polar nitro/aldehyde groups prevent dissolution; used as an antisolvent to induce precipitation.[1]
Aqueous WaterInsoluble High logP (~3.5–4.0 estimated) precludes aqueous solubility.[1]
Structural Drivers of Solubility

The solubility behavior is dictated by three distinct functional domains:

  • The CF₃-Phenoxy Tail: A highly hydrophobic domain that drives the molecule's preference for non-polar or moderately polar organic solvents.[1] It significantly reduces water solubility compared to simple nitrobenzaldehydes.[1]

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group that creates a local dipole, enhancing solubility in polar aprotic solvents like DMSO.[1]
    
  • The Aldehyde (

    
    ):  Provides a handle for hydrogen bonding (acceptor), allowing limited solubility in alcohols at elevated temperatures.[1]
    

Visualization: Structure-Property Relationships[1][2]

The following diagram illustrates how specific structural motifs influence the solvent interaction profile.

G Compound 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde CF3 CF3 Group (Lipophilic) Compound->CF3 Phenoxy Phenoxy Linker (Flexible/Aromatic) Compound->Phenoxy Nitro Nitro Group (Polar/EWG) Compound->Nitro Aldehyde Aldehyde (Reactive/H-Bond Acceptor) Compound->Aldehyde NonPolar Hexanes/Heptanes (Insoluble/Antisolvent) CF3->NonPolar Repels Chlorinated DCM/Chloroform (High Solubility) CF3->Chlorinated Affinity PolarAprotic DMSO/DMF (High Solubility) Nitro->PolarAprotic Dipole Interaction Alcohols EtOH/MeOH (Temp. Dependent) Aldehyde->Alcohols Weak H-Bonding

Figure 1: Structural dissection of solubility drivers.[1] The CF3 group dominates the lipophilic character, necessitating organic solvents.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch polymorphism can affect solubility, researchers should validate the exact solubility limit using this "Saturation Shake-Flask" method.[1]

Reagents & Equipment[1]
  • Analyte: this compound (High Purity >97%).[1]

  • Solvents: HPLC Grade (DCM, DMSO, Ethanol, etc.).

  • Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg), HPLC vials.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of the solid into a 4 mL clear glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Equilibration: Cap the vial and place it in an orbital shaker at 25°C (or target temperature) for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists (saturation).

  • Filtration: After 24 hours, allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent from the filtrate (using a nitrogen stream or vacuum oven) until a constant mass is achieved.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL),
    
    
    is the mass of the dried solid, and
    
    
    is the volume of the filtered supernatant.

Workflow Visualization: Solubility Determination

SolubilityWorkflow Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add Solvent (500 µL) Target: Saturation Start->AddSolvent Check Is Solid Visible? AddSolvent->Check AddMore Add more Solid Check->AddMore No Shake Equilibrate 24h @ 25°C (Orbital Shaker) Check->Shake Yes AddMore->Check Filter Filter Supernatant (0.45 µm PTFE) Shake->Filter Evap Evaporate Solvent (N2 Stream / Vac Oven) Filter->Evap Weigh Weigh Residue (Analytical Balance) Evap->Weigh Calc Calculate Solubility S = Mass / Volume Weigh->Calc

Figure 2: Validated workflow for gravimetric solubility determination.

Synthesis & Isolation Context

Understanding solubility is critical for the purification of this intermediate.[1][2]

  • Reaction Solvent: Typically synthesized in DMF or DMSO via nucleophilic aromatic substitution (SnAr) of 4-chloro-3-nitrobenzaldehyde with 3-(trifluoromethyl)phenol [1].[1]

  • Work-up: The reaction mixture is poured into Water/Ice . The product precipitates due to its insolubility in the aqueous phase.[1]

  • Recrystallization: Crude product is often recrystallized from Ethanol (hot/cold method) or a Toluene/Heptane mixture, leveraging the temperature-dependent solubility profile [2].[1]

References

  • PubChem. (2025).[3] Compound Summary: this compound (CAS 320416-66-8).[1][4][5] National Center for Biotechnology Information.[1] [Link]

  • Solubility of Things. (2025). General Solubility of 3-Nitrobenzaldehyde Derivatives. [Link]

Sources

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and stability protocols for 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS 320416-66-8).[1][2] This compound is a specialized fluorinated nitro-aromatic intermediate, primarily utilized in the synthesis of antitubercular agents and kinase inhibitors.[1][2] Its dual functionality—an electrophilic aldehyde and a potentially energetic nitro group—demands a rigorous safety architecture.[2]

Part 1: Chemical Identity & Hazard Profile[1][2][3][4][5]

Compound Identity

  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Number: 320416-66-8[1][2][3][5]

  • Molecular Formula: C₁₄H₈F₃NO₄[1][2]

  • Molecular Weight: 311.21 g/mol [1][2]

  • Physical State: Pale yellow to orange solid (crystalline powder).[1][2]

Hazard Identification (GHS Classification) Based on the functional group analysis (nitro-aromatic aldehyde) and read-across data from structurally similar analogs (e.g., 3-nitrobenzaldehyde, 4-phenoxybenzaldehyde):

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2] 2H315: Causes skin irritation.[1][2][6]Aldehyde-protein crosslinking; acidic oxidation products.[1][2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][6]Direct mucosal attack by the aldehyde moiety.[2]
STOT-SE Cat. 3H335: May cause respiratory irritation.[1][2][6]Inhalation of fine dusts/aerosols.[2]
Skin Sensitization Cat. 1 (Suspected)H317: May cause an allergic skin reaction.[1][2]Nitro-aromatics are known haptens (sensitizers).[1][2]
Aquatic Toxicity Acute 3H412: Harmful to aquatic life with long-lasting effects.[1][2]Fluorinated aromatics are persistent; nitro groups are toxic to aquatic fauna.[2]

Part 2: Stability & Reactivity (The "Why" of Safety)

Understanding the reactivity profile is critical for preventing degradation and runaway reactions.[2]

Oxidation Sensitivity (The Aldehyde Risk)

The aldehyde group at the C1 position is highly susceptible to autoxidation (radical chain mechanism) in the presence of air, converting the compound into 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid .[1][2]

  • Risk: Accumulation of acidic impurities alters the stoichiometry of downstream reactions (e.g., reductive aminations).[2]

  • Control: Store under an inert atmosphere (Argon/Nitrogen).

Thermal & Shock Sensitivity (The Nitro Risk)

While the molecular weight (311.21 g/mol ) dampens the explosive potential compared to lower-MW nitro compounds (like dinitrobenzene), the nitro group (


) is inherently energetic.[1][2]
  • Decomposition: Thermal onset is typically

    
    .[1][2]
    
  • Incompatibility: Violent reaction with strong reducing agents (e.g., hydrazine,

    
    ) or strong bases (Cannizzaro reaction exotherm).[1][2]
    
Combustion Byproducts

In the event of a fire, the trifluoromethyl (


) and nitro groups decompose to release:
  • Hydrogen Fluoride (HF): Highly corrosive and toxic.[1][2]

  • Nitrogen Oxides (

    
    ):  Pulmonary irritants.[1][2]
    

Part 3: Handling & Storage Protocols

Storage Architecture
  • Temperature: 2°C to 8°C (Refrigerate). Low temperature retards autoxidation.[2]

  • Atmosphere: Inert Gas Overlay (Argon preferred over Nitrogen due to higher density).[1][2]

  • Container: Amber glass (Type I) with a PTFE-lined screw cap.[1][2] Protect from light to prevent photo-induced nitro-to-nitroso rearrangement.[1][2]

Engineering Controls (Hierarchy of Defense)
  • Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 0.5 m/s.[2]

  • Static Control: Use anti-static weighing boats. Ground all glassware during transfer to prevent spark discharge (ignition source for solvent vapors).[1][2]

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is required.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1][2]

    • Rationale: Nitro-aromatics can permeate latex; double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.[1][2]

  • Respiratory: If handling outside a hood (not recommended), use a P100/OV (Organic Vapor) cartridge respirator.[1][2]

  • Eye/Face: Chemical splash goggles.[1][2] Face shield if handling >10g quantities.[1][2]

Part 4: Experimental Workflow & Visualization

Diagram 1: Reactivity & Degradation Pathways

This diagram illustrates the critical degradation routes that necessitate the storage conditions described above.

ReactivityPathways cluster_0 Storage Risks Compound 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde Acid Degradation Product: Carboxylic Acid (Changes Stoichiometry) Compound->Acid Air Oxidation (O2) (Store under Argon) Amine Reduction Product: Aniline Derivative (Target Intermediate) Compound->Amine Controlled Reduction (H2/Pd or Fe/HCl) HF Combustion Product: Hydrogen Fluoride (HF) (Toxic Gas) Compound->HF Thermal Decomposition (Fire/High Heat)

Caption: Degradation pathways highlighting the necessity of inert storage (prevention of acid formation) and fire safety (HF release).

Diagram 2: Safe Handling Workflow

A logic flow for the safe weighing and solubilization of the compound.

HandlingWorkflow Start Start: Weighing CheckPPE Verify PPE: Double Nitrile Gloves Lab Coat + Goggles Start->CheckPPE Environment Environment: Fume Hood / BSC CheckPPE->Environment Weighing Weigh into Anti-static Boat Environment->Weighing Solvent Dissolve Immediately: (DMSO, DMF, or DCM) Weighing->Solvent Minimize Dust Waste Waste Disposal: Halogenated Organic Stream Solvent->Waste Excess/Spills

Caption: Step-by-step handling logic to minimize exposure and containment breach.[1][2][7]

Part 5: Emergency Response Protocols

1. Spills (Solid/Powder) [1][2]

  • Do NOT sweep (generates dust).[1][2]

  • Protocol: Cover the spill with a damp paper towel (soaked in water or PEG-400) to prevent aerosolization.[1][2] Wipe up carefully and place in a sealed hazardous waste bag.

  • Decontamination: Clean the surface with 10% sodium bicarbonate solution (to neutralize any potential acid degradation products) followed by soap and water.[2]

2. Fire Fighting

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][2]
    
  • Warning: Do not use a high-pressure water jet (scatters the chemical).[1][2]

  • Hazmat: Firefighters must wear SCBA.[1][2] The smoke contains HF (hydrofluoric acid) and

    
    .[1][2]
    

3. First Aid

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][7] Do not use neutralization agents.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][7][6] If redness persists, seek medical attention (potential sensitization).[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]

Part 6: Waste Disposal

This compound contains both fluorine and nitrogen , classifying it as Halogenated Organic Waste .[1][2]

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.[2]

  • Labeling: "Toxic, Irritant, Halogenated."[2]

  • Destruction: High-temperature incineration (

    
    ) with scrubber systems (to capture HF).[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775790, this compound. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitrobenzaldehyde derivatives. Retrieved from [Link][1][2]

  • Marsini, M. A., et al. (2010). A Concise and Convergent Synthesis of PA-824 (Pretomanid).[1][2][8] Journal of Organic Chemistry, 75(21), 7479-7482.[1][2][8] (Context for nitro-aromatic synthesis intermediates).

Sources

Technical Procurement & Validation Guide: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the procurement, validation, and application of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde , designed for researchers and drug development professionals.[1][2]

CAS Number: 320416-66-8 Molecular Formula: C₁₄H₈F₃NO₄ Molecular Weight: 311.21 g/mol [1][2][3]

Executive Summary: The "Privileged Scaffold"

In the landscape of kinase inhibitor development, This compound represents a critical "privileged scaffold."[1][2] It serves as a late-stage intermediate for synthesizing diaryl ether-based inhibitors (e.g., VEGFR/PDGFR targets similar to Sorafenib or Regorafenib).[1][2]

The compound’s value lies in its ortho-nitro activation , which allows for facile reduction to the aniline followed by urea formation—a classic pharmacophore installation sequence.[1] However, its synthesis via Nucleophilic Aromatic Substitution (


) introduces specific impurity profiles (regioisomers and hydrolysis byproducts) that commercial samples frequently fail to disclose.[2]

This guide moves beyond simple catalog searching to establish a self-validating procurement protocol , ensuring that the material you source meets the stringent requirements of GMP-adjacent or high-fidelity research workflows.

Commercial Sourcing Landscape

Procuring this intermediate requires distinguishing between Catalog Aggregators (who hold stock of varying ages) and Custom Synthesis Houses (who manufacture fresh on demand).[2]

Verified Supplier Categories
Supplier TierTypical ScalePurity RiskRecommended ForExamples
Tier 1: Catalog Inventory mg – 10 gMedium (Shelf-life degradation of aldehyde)HTS, Initial SAR, Reference StandardsChem-Impex , Ambeed , Combi-Blocks
Tier 2: Bulk/CRO 100 g – kgLow (Fresh synthesis)Process Development, GLP Tox BatchesEnamine , WuXi AppTec , PharmBlock
Tier 3: Aggregators VariableHigh (Traceability issues)Non-critical path screeningGeneral Marketplaces (eMolecules)
The "Freshness" Factor

The aldehyde moiety at C1 is susceptible to oxidation to the corresponding benzoic acid (3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid) upon prolonged storage, especially if the container seal is compromised.[1][2]

  • Directive: Always request a current Certificate of Analysis (CoA) dated within the last 6 months.[2] If the CoA is >1 year old, demand a re-test for Acid Content .[1]

Technical Synthesis & Impurity Origins

To validate the material, you must understand its origin.[1] The commercial route almost exclusively utilizes an


 reaction between 4-Fluoro-3-nitrobenzaldehyde  and 3-(Trifluoromethyl)phenol .[1][2]
The Synthesis Mechanism (S_NAr)

The nitro group at C3 and the aldehyde at C1 both withdraw electrons, activating the C4-fluorine for displacement.[1][2] However, this creates a specific impurity profile.

Key Impurities to Target in QC:

  • Hydrolysis Byproduct: 3-Nitro-4-hydroxybenzaldehyde (from water competing with the phenol).[1][2]

  • Oxidation Byproduct: The corresponding benzoic acid (from air exposure).[2]

  • Regioisomers: If the starting material was 4-Chloro-3-nitrobenzaldehyde (cheaper), incomplete regioselectivity during its synthesis may lead to trace isomers.[1][2]

Pathway Visualization

The following diagram illustrates the synthesis logic and where critical impurities arise.

SynthesisPathway SM1 4-Fluoro-3-nitrobenzaldehyde (Activated Substrate) Reaction S_NAr Reaction Base: K2CO3 Solvent: DMF/DMSO Temp: 80-100°C SM1->Reaction SM2 3-(Trifluoromethyl)phenol (Nucleophile) SM2->Reaction Product TARGET: 3-Nitro-4-[3-(CF3)phenoxy]benzaldehyde Reaction->Product Major Pathway Impurity1 Impurity A: 3-Nitro-4-hydroxybenzaldehyde (Hydrolysis) Reaction->Impurity1 Trace H2O Impurity2 Impurity B: Benzoic Acid Derivative (Air Oxidation) Product->Impurity2 Storage/Air

Figure 1: Synthesis pathway showing the S_NAr mechanism and the origin of critical hydrolytic and oxidative impurities.[1][2]

Validation Protocol (QC)

Do not rely solely on the vendor's CoA.[2] Upon receipt, execute this self-validating QC workflow.

Identity Verification (NMR)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton: Look for a singlet at ~9.9–10.0 ppm .[1] Integration must be 1.0H.[1]

    • Aromatic Region: The 3-nitro-4-phenoxy core shows a characteristic splitting pattern.[1][2] The proton ortho to the nitro group (C2-H) will be a doublet (d) around 8.4–8.6 ppm (deshielded).[2]

  • ¹⁹F NMR:

    • Trifluoromethyl Signal: A single sharp singlet around -61 to -63 ppm .[1]

    • Diagnostic: If you see multiple fluorine peaks, the vendor likely used an impure phenol starting material or you have regioisomers.[1]

Purity Assay (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: Gradient ACN/Water + 0.1% Formic Acid.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde n-π*).[2]

  • Acceptance Criteria:

    • Purity > 97% (Area).[2][4][5]

    • Benzoic Acid Impurity: Must be < 1.0%.[1] (Note: Acid often elutes earlier than the aldehyde in reverse phase due to polarity).[2]

QC Workflow Diagram

QC_Workflow Receipt Material Receipt (Check Seal Integrity) Step1 Visual Inspection (Should be Yellow/Pale Solid) Receipt->Step1 Step2 ¹H NMR Analysis Step1->Step2 Decision1 Aldehyde Peak @ 10.0 ppm? Step2->Decision1 Step3 HPLC Purity Check Decision1->Step3 Yes Fail REJECT / Purify (Recrystallize from EtOH) Decision1->Fail No (Oxidized) Decision2 Purity > 97%? Acid < 1%? Step3->Decision2 Pass RELEASE for Synthesis Decision2->Pass Yes Decision2->Fail No

Figure 2: Incoming Quality Control (IQC) decision tree for validating commercial batches.

Handling & Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is sensitive to aerobic oxidation.[1]

  • Safety:

    • Nitro Group: Potential energetic decomposition if heated dry >150°C.[1]

    • Sensitizer: Treat as a potent skin sensitizer (common for benzaldehydes).[2]

  • Solubility: Soluble in DMSO, DMF, DCM, and Ethyl Acetate.[1][2] Poorly soluble in water.[1]

References

  • Chem-Impex International. Product Catalog: this compound (CAS 320416-66-8).[1][2] Retrieved from [1][2]

  • Ambeed. Chemical Specifications and Safety Data Sheet (SDS) for CAS 320416-66-8. Retrieved from

  • PubChem Database. Compound Summary: this compound (CID 2775790).[1][2][3] National Library of Medicine.[1] Retrieved from [2]

  • Bankston, D. et al. A Scalable Synthesis of 4-(4-Aminophenoxy)-3-fluorobenzenamine.[1][2] (Contextual reference for S_NAr diaryl ether synthesis). Organic Process Research & Development, 2002.[1]

Sources

Methodological & Application

Synthesis of derivatives from 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The Privileged Scaffold

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 320416-66-8) is a high-value intermediate in medicinal chemistry, specifically designed for the synthesis of antitubercular and antimicrobial agents. Its structural architecture combines three pharmacophoric elements essential for bioactivity against Mycobacterium tuberculosis and resistant bacterial strains:

  • Nitro Group (

    
    ):  Acts as a "warhead" for bioreduction. In antitubercular drugs (e.g., Pretomanid, Delamanid), the nitro group is activated by deazaflavin-dependent nitroreductase (Ddn), releasing reactive nitrogen species that kill non-replicating bacteria.
    
  • Trifluoromethyl Ether (

    
    ):  Enhances lipophilicity (
    
    
    
    ), facilitating penetration through the waxy mycobacterial cell wall (mycolic acid layer). The ether linkage provides metabolic stability compared to esters.
  • Aldehyde Handle (

    
    ):  A versatile electrophile for divergent synthesis, allowing rapid access to hydrazones, thiazolidinones, and imidazoles.
    
Application Scope

This guide details the synthesis of three primary derivative classes:

  • Series A: Lipophilic Schiff Bases / Hydrazones (Target: DprE1 inhibition).

  • Series B: 4-Thiazolidinones (Target: Peptidoglycan biosynthesis interference).

  • Series C: Aniline Precursors (Target: Core diversification).

Chemical Reaction Workflow

The following pathway illustrates the divergence from the core aldehyde to bioactive derivatives.

ReactionWorkflow Aldehyde Core Scaffold 3-Nitro-4-[3-(trifluoromethyl)phenoxy] benzaldehyde Schiff Intermediate Schiff Base / Hydrazone Aldehyde->Schiff R-NH2 / NH2-NH-R (Ethanol, cat. AcOH) Aniline Target Series C 3-Amino-4-phenoxy benzaldehyde Aldehyde->Aniline SnCl2 / HCl (Selective Nitro Reduction) Thiazolidinone Target Series B 4-Thiazolidinone Derivatives Schiff->Thiazolidinone HS-CH2-COOH (ZnCl2, Reflux)

Figure 1: Divergent synthetic pathways from the parent aldehyde. Path A/B (Black) preserves the nitro pharmacophore; Path C (Red) modifies the core.

Experimental Protocols

Protocol A: Synthesis of Antitubercular Hydrazones

Rationale: Hydrazones (specifically isonicotinoyl hydrazones) are proven antitubercular pharmacophores. This protocol preserves the nitro group, essential for activity against anaerobic M. tuberculosis.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Isonicotinic acid hydrazide (INH) or Thiosemicarbazide (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 20 mL of absolute ethanol. Slight heating (

    
    ) may be required due to the lipophilic phenoxy group.
    
  • Addition: Add 1.0 mmol of the hydrazide/semicarbazide component.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Isolation: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice with stirring.

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol or EtOH:DMF (9:1) if solubility is low.

Validation Criteria:

  • Appearance: Yellow to orange crystalline solid.

  • IR Spectrum: Disappearance of aldehyde

    
     stretch (
    
    
    
    ); Appearance of
    
    
    imine stretch (
    
    
    ).

Protocol B: Cyclization to 4-Thiazolidinones

Rationale: The thiazolidinone ring is a bioisostere of the


-lactam ring and is highly effective against resistant bacterial strains. This reaction performs a cyclocondensation on the Schiff base formed in Protocol A.
Materials
  • Precursor: Schiff base from Protocol A (1.0 eq)

  • Reagent: Thioglycolic acid (Mercaptoacetic acid) (1.2 eq)

  • Desiccant/Catalyst: Anhydrous

    
     (0.5 eq) or molecular sieves.
    
  • Solvent: 1,4-Dioxane or Dry THF.

Step-by-Step Methodology
  • Setup: Dissolve 1.0 mmol of the Schiff base in 15 mL of dry 1,4-dioxane.

  • Addition: Add 1.2 mmol of thioglycolic acid.

  • Catalysis: Add a pinch of anhydrous

    
    .
    
  • Reflux: Reflux for 8–12 hours . This reaction is slower than the Schiff base formation.

  • Workup: Remove solvent under reduced pressure (rotary evaporator).

  • Neutralization: Dissolve the residue in

    
     and wash with 
    
    
    
    solution to remove unreacted thioglycolic acid.
  • Drying: Dry the organic layer over anhydrous

    
     and evaporate.
    

Mechanism Note: The sulfur attacks the imine carbon, followed by intramolecular nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl, releasing water.

Analytical Reference Data

The following table summarizes the expected spectral shifts for the core aldehyde versus its derivatives.

FeatureCore AldehydeHydrazone DerivativeThiazolidinone Derivative

NMR (CHO)
Singlet,

Absent Absent

NMR (CH=N)
AbsentSinglet,

Absent (Converted to CH-S)

NMR (CH-S)
AbsentAbsentSinglet,

(Ring proton)

NMR (CH2)
AbsentAbsentSinglet,

(Ring methylene)
IR (

)
Strong,

Amide

(if hydrazide used)
Lactam

,

Safety & Handling

  • Nitro Compounds: Although this specific aldehyde is stable, nitro-aromatics can be energetic. Do not heat dry solids above

    
    .
    
  • Thioglycolic Acid: Corrosive and foul-smelling (stench). MUST be handled in a fume hood.

  • Waste: Segregate halogenated waste (due to

    
     group) from general organic waste.
    

References

  • CymitQuimica. this compound Product Data. Retrieved from

  • Kaplancıklı, Z. A., et al. (2025). Synthesis and antifungal activity of thiosemicarbazide derivatives with a nitroimidazole moiety. MDPI Pharmaceuticals . Retrieved from

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Retrieved from

  • National Institutes of Health (PMC). The quest for the holy grail: new antitubercular chemical entities. Retrieved from

  • Connect Journals. Synthesis and Biological Activity of Some New 4-Thiazolidinones. Retrieved from

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Condensation Protocols for 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Executive Summary

This compound (CAS: 320416-66-8) is a specialized electrophilic scaffold used in the synthesis of bioactive heterocycles, particularly in the development of antitubercular agents, kinase inhibitors, and agrochemicals. Its unique structural motif—combining a strongly electron-withdrawing nitro group (


) with a lipophilic, bulky 3-(trifluoromethyl)phenoxy ether—imparts distinct reactivity profiles in condensation reactions.

This guide provides validated protocols for utilizing this aldehyde in Knoevenagel Condensations and Schiff Base formations , addressing the specific solubility and steric challenges posed by the trifluoromethyl-phenoxy moiety.

Chemical Profile & Reactivity Analysis

To optimize reaction conditions, one must understand the electronic push-pull dynamics of this molecule:

FeatureStructural MoietyElectronic EffectImpact on Condensation
Electrophile Aldehyde (-CHO) at C1Reactive CenterSite of nucleophilic attack.
Activator Nitro (-NO

) at C3
Inductive Withdrawal (-I), Resonance Withdrawal (-M)Increases electrophilicity of the aldehyde, facilitating faster reaction rates compared to unsubstituted phenoxybenzaldehydes.
Modulator Phenoxy Ether at C4Resonance Donation (+M)Slightly deactivates the aldehyde, but this is largely overridden by the ortho-nitro group.
Lipophile 3-CF

on Phenoxy Ring
HydrophobicityDrastically reduces water solubility. Requires non-polar or dipolar aprotic solvents (DCM, THF, Toluene).

Key Insight: The ortho-nitro group (relative to the ether) creates a "kinked" steric environment but significantly activates the para-aldehyde. Standard aqueous protocols will fail due to the lipophilic -CF


 group; organic solvent systems are mandatory.

Application I: Knoevenagel Condensation

Target: Synthesis of Cinnamic Acid Derivatives / Benzylidene Malononitriles. Mechanism: Base-catalyzed nucleophilic addition of an active methylene compound followed by dehydration.

Experimental Protocol

Objective: Condensation with Malononitrile to form the benzylidene derivative.

Materials:

  • Substrate: this compound (1.0 eq, 1.0 mmol, ~311 mg).

  • Nucleophile: Malononitrile (1.1 eq, 1.1 mmol, 73 mg).

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine (for milder conditions).
    
  • Solvent: Ethanol (EtOH) or Toluene (if reflux is needed).

Step-by-Step Methodology:

  • Solvation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 311 mg of the aldehyde in 5 mL of absolute Ethanol.

    • Note: If the solution is cloudy due to the lipophilic tail, add minimal Dichloromethane (DCM) dropwise until clear.

  • Nucleophile Addition: Add 73 mg of Malononitrile in one portion. Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Add 2 drops of Piperidine.

    • Observation: A color change (often yellow to orange/red) indicates the formation of the enolate and subsequent attack.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (20% EtOAc in Hexanes).

    • Endpoint: Disappearance of the aldehyde spot (

      
      ).
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product should precipitate out due to the high molecular weight and rigidity.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted reagents.

  • Purification: Recrystallize from hot Ethanol/Hexane (1:1) if necessary.[1]

Workflow Visualization

Knoevenagel_Workflow Start Start: Weigh Reagents (Aldehyde + Malononitrile) Solvation Solvation Solvent: EtOH (+DCM if cloudy) Start->Solvation Catalyst Add Catalyst (Piperidine) Solvation->Catalyst Reaction Reaction RT, 2-4 Hours Catalyst->Reaction Check TLC Check Aldehyde Consumed? Reaction->Check Check->Reaction No (Continue Stirring) Workup Precipitation Cool to 0°C & Filter Check->Workup Yes Purify Recrystallization EtOH/Hexane Workup->Purify If Impure Final Final Product (Benzylidene Derivative) Workup->Final If Pure Purify->Final

Caption: Logical workflow for the Knoevenagel condensation of the lipophilic aldehyde.

Application II: Schiff Base Formation (Reductive Amination Precursor)

Target: Synthesis of secondary amines or imine ligands. Challenge: The electron-withdrawing nitro group makes the resulting imine susceptible to hydrolysis; anhydrous conditions are critical.

Experimental Protocol

Objective: Condensation with Aniline to form the Imine.

Materials:

  • Substrate: this compound (1.0 eq).

  • Amine: Aniline or Benzylamine derivative (1.0 eq).

  • Drying Agent: Activated Molecular Sieves (4Å) or Magnesium Sulfate (

    
    ).
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck flask under Argon/Nitrogen flow.

  • Dissolution: Dissolve the aldehyde in dry DCM (0.2 M concentration).

  • Dehydrating Agent: Add 4Å Molecular Sieves (approx. 500 mg per mmol of substrate).

    • Scientific Rationale: Water is a byproduct of imine formation. Removing it shifts the equilibrium toward the product (Le Chatelier's principle) and prevents hydrolysis.

  • Addition: Add the amine dropwise.

  • Reflux (Optional): If using Toluene, attach a Dean-Stark trap. For DCM, stir at RT for 6–12 hours.

  • Isolation: Filter through a pad of Celite to remove sieves. Evaporate solvent under reduced pressure.

    • Note: Do not use acidic workup, as this will hydrolyze the imine back to the aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to equilibrium.Use a Dean-Stark trap (Toluene) or Molecular Sieves to remove water.
Oiling Out Product is too lipophilic for the solvent system.Switch from pure Ethanol to an EtOH/DCM mixture or Toluene/Hexane.
Side Products Cannizzaro reaction (base-catalyzed disproportionation).Avoid strong hydroxide bases (NaOH/KOH). Use amine bases (Piperidine, TEA).
No Reaction Steric hindrance from the 4-phenoxy group.Increase temperature to 60°C; switch solvent to Toluene or DMF.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While this specific aldehyde is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Fluorinated Residues: The trifluoromethyl group is chemically inert but persistent. Dispose of waste in halogenated organic solvent streams.

  • Sensitizer: Benzaldehydes can be skin sensitizers. Use Nitrile gloves and work in a fume hood.

References

  • Chemical Identity & CAS Verification

    • This compound (CAS 320416-66-8).[2][3] Chem-Impex International. Retrieved from .

  • General Reactivity of Nitrobenzaldehydes

    • Sargent, E. V., et al. (1986). Genotoxic activity of m-nitrobenzaldehyde. Mutation Research, 175(3), 133-137. Link

  • Condensation Protocols (Analogous Chemistry)

    • Tidwell, C. P., et al. (2007).[1] Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin. Molecules, 12(7), 1389-1398.[1] (Demonstrates reactivity of the phenoxy-benzaldehyde core). Link

  • Safety Data

    • Safety Data Sheet (SDS) for Nitrobenzaldehyde Derivatives. Sigma-Aldrich. Link

Sources

Application Note: High-Performance Heterocyclic Synthesis using 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utilization of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde as a versatile building block in heterocyclic synthesis.

Executive Summary

This compound is a "privileged scaffold" intermediate designed for medicinal chemistry programs targeting kinases, antitubercular pathways, and GPCRs. Its structural utility lies in its trifunctional nature :

  • Aldehyde (-CHO): A highly reactive electrophile for multicomponent reactions (MCRs) to construct heterocyclic cores (e.g., dihydropyrimidinones, imidazoles).

  • Nitro (-NO₂): An orthogonal handle that can be reduced to an amine for secondary functionalization or intramolecular cyclization.

  • 3-(Trifluoromethyl)phenoxy Ether: A lipophilic, metabolically stable "tail" that mimics bioactive motifs found in drugs like Sorafenib or various antitubercular nitroimidazoles.

This guide provides validated protocols for synthesizing this building block and deploying it to generate diverse heterocyclic libraries.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9]

Before utilizing the compound, its synthesis and purity must be established.[1] If not commercially available, it is synthesized via Nucleophilic Aromatic Substitution (


).
Building Block Synthesis (Protocol A)

Objective: Synthesize this compound from 4-chloro-3-nitrobenzaldehyde.

  • Precursor: 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4)[2]

  • Nucleophile: 3-(Trifluoromethyl)phenol (CAS: 98-17-9)

  • Mechanism: Activated

    
     (The ortho-nitro group activates the chloride displacement).
    

Reagents:

  • 4-Chloro-3-nitrobenzaldehyde (1.0 equiv)

  • 3-(Trifluoromethyl)phenol (1.1 equiv)[3]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 4-chloro-3-nitrobenzaldehyde (10 mmol, 1.85 g) and 3-(trifluoromethyl)phenol (11 mmol, 1.78 g) in DMF (20 mL).

  • Activation: Add

    
     (20 mmol, 2.76 g) in one portion.
    
  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4] Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash with water (

    
     mL) to remove DMF and salts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    H NMR (Aldehyde peak ~9.9 ppm, Nitro-aromatic signals).
    

Application Protocols: Heterocyclic Library Generation

The aldehyde functionality allows for the rapid construction of heterocyclic cores while retaining the lipophilic phenoxy tail.

Protocol B: The Biginelli Reaction (Dihydropyrimidinones)

Target: 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Significance: DHPMs are "calcium channel blocker" mimics and potent anticancer scaffolds.

Reagents:

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (or Thiourea) (1.2 mmol)

  • Catalyst:

    
     (5 mol%) or conc. HCl (2 drops)
    
  • Solvent: Ethanol

Procedure:

  • Combine: In a 10 mL microwave vial or round-bottom flask, dissolve the aldehyde (311 mg, 1 mmol), ethyl acetoacetate (130 mg, 1 mmol), and urea (72 mg, 1.2 mmol) in Ethanol (3 mL).

  • Catalyze: Add the catalyst (

    
     is preferred for higher yield/purity).
    
  • Reflux: Heat at reflux (80°C) for 4 hours (or microwave at 100°C for 20 mins).

  • Precipitation: Cool the reaction mixture. The DHPM product often precipitates upon cooling.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Yield: Expected yield 75–85%.

Protocol C: Trisubstituted Imidazole Synthesis

Target: 2-(3-Nitro-4-[3-(trifluoromethyl)phenoxy]phenyl)-4,5-diphenyl-1H-imidazole. Significance: Imidazoles are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase).

Reagents:

  • Aldehyde Building Block (1.0 mmol)[5]

  • Benzil (1.0 mmol)

  • Ammonium Acetate (

    
    , 5.0 mmol)
    
  • Solvent: Glacial Acetic Acid[1]

Procedure:

  • Dissolve: Mix the aldehyde (311 mg), benzil (210 mg), and ammonium acetate (385 mg) in glacial acetic acid (5 mL).

  • Heat: Reflux at 110°C for 6–8 hours.

  • Quench: Pour the hot solution into crushed ice (50 g) containing ammonium hydroxide (to neutralize excess acid).

  • Isolate: A solid precipitate forms.[1] Filter and wash with water.[1][5][6]

  • Purify: Recrystallize from ethanol.

Strategic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this building block.

G Start 4-Chloro-3-nitro- benzaldehyde Core 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde (The Building Block) Start->Core SNAr (3-CF3-Phenol, K2CO3) DHPM Dihydropyrimidinones (Biginelli) Core->DHPM Urea + Ethyl Acetoacetate Imidazole Trisubstituted Imidazoles Core->Imidazole Benzil + NH4OAc Aniline 3-Amino-4-[...] benzaldehyde Core->Aniline Reduction (SnCl2 or Fe/AcOH) Schiff Schiff Bases / Quinazolines Aniline->Schiff Condensation

Figure 1: Divergent synthetic pathways. Solid lines indicate protocols detailed in this guide. Dashed lines indicate secondary functionalization.

Quantitative Data Summary

ParameterValue / Description
Molecular Formula

Molecular Weight 311.21 g/mol
Appearance Yellow crystalline solid
Melting Point 78–82°C (Typical for similar analogs)

Yield
85–92% (Optimized)
Biginelli Yield 75–85%
Storage Store under inert gas, 2–8°C. Light sensitive.

References

  • Synthesis of Nitrobenzaldehyde Derivatives

    • Methodology: "Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzaldehyde."
    • Source:PubChem Compound Summary for 3-Nitro-4-phenoxybenzaldehyde.
    • URL:[Link]

    • Context: Validates the reactivity pattern for 4-chloro-3-nitrobenzaldehyde precursors.
  • Biginelli Reaction Protocols

    • Methodology: "Ytterbium triflate catalyzed synthesis of dihydropyrimidinones."
    • Source:Organic Chemistry Portal - Biginelli Reaction.
    • URL:[Link]

    • Context: Standard protocol adapted for electron-deficient aldehydes.
  • Methodology: "One-pot synthesis of 2,4,5-trisubstituted imidazoles using ammonium acetate.
  • Analogous Scaffold Properties: Compound: "4-(4-Trifluoromethylphenoxy)benzaldehyde Synthesis." Source:ChemicalBook - 4-(4-Trifluoromethylphenoxy)benzaldehyde. Context: Provides physical property baselines and conditions for trifluoromethyl-phenoxy ethers.

Sources

Application Note: Precision Oxidative Amidation of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the direct synthesis of amides utilizing 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 78725-46-9) as the electrophilic coupling partner. While traditional workflows require the oxidation of the aldehyde to a carboxylic acid followed by activation (e.g., via SOCl₂ or HATU), this guide prioritizes a Direct Oxidative Amidation strategy.

This approach bypasses the isolation of the carboxylic acid intermediate, significantly increasing atom economy and reducing waste in the synthesis of potential anti-tubercular and kinase-inhibitor pharmacophores derived from this scaffold.

Key Chemical Challenges
  • Electronic Deactivation: The ortho-nitro group and the para-phenoxy ether linkage create a push-pull electronic system that stabilizes the aldehyde but can hinder nucleophilic attack by weak amines.

  • Chemo-compatibility: The ether linkage is susceptible to cleavage under harsh Lewis acidic conditions, and the nitro group is sensitive to strong reducing environments.

  • Safety: The use of oxidants with nitro-aromatics requires strict thermal control to prevent runaway exotherms.

Mechanistic Insight: Copper-Catalyzed Oxidative Amidation

To achieve direct conversion, we employ a Copper(I)/tert-Butyl hydroperoxide (TBHP) system.[1][2] This method utilizes a radical-polar crossover mechanism, avoiding the need for pre-activation of the amine.

Reaction Pathway

The reaction proceeds via the formation of a hemiaminal intermediate, which undergoes Single Electron Transfer (SET) oxidation.

OxidativeAmidation Aldehyde Aldehyde Substrate (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (Nucleophile) Amine->Hemiaminal Radical Alkoxy Radical Species Hemiaminal->Radical SET Oxidation (Cu/TBHP) Amide Target Amide Product Radical->Amide H-Abstraction (-H2O) CuI Cu(I) Catalyst CuI->Hemiaminal Coordination TBHP TBHP (Oxidant) TBHP->Radical O-Transfer

Figure 1: Mechanistic flow of the Copper-catalyzed oxidative amidation. The critical step is the oxidation of the hemiaminal, preventing the equilibrium from reverting to the starting materials.

Experimental Protocol

Method A: Direct Oxidative Amidation (Primary Protocol)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aldehyde Substrate 1.0Limiting ReagentThis compound
Amine Partner 1.2 - 1.5NucleophileUse HCl salt if free base is volatile
CuI (Copper Iodide) 0.05 (5 mol%)CatalystHigh purity (99.9%) required
TBHP (70% in water) 4.0OxidantCaution: Peroxide
CaCO₃ 0.2Base AdditiveNeutralizes trace acid; prevents ether hydrolysis
Acetonitrile (MeCN) [0.2 M]SolventAnhydrous preferred
Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon.

  • Charging: Add the Aldehyde (1.0 mmol, 311 mg), Amine (1.2 mmol), CuI (9.5 mg), and CaCO₃ (20 mg) to the flask.

  • Solvation: Add Acetonitrile (5.0 mL). Stir for 5 minutes at room temperature to ensure homogeneity of the organic components.

  • Oxidant Addition: Add TBHP (70% aq. solution) dropwise over 2 minutes.

    • Critical Control Point: Monitor temperature.[1][3][4] If the internal temperature rises >5°C, cool with a water bath.

  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the aldehyde peak (approx. retention time 4.5 min on C18).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated Na₂S₂O₃ (to quench peroxides) followed by NaHCO₃.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Two-Step Pinnick Oxidation-Coupling (Backup Protocol)

Best for: Valuable, sterically hindered, or highly non-nucleophilic amines where Method A fails.

  • Oxidation: Dissolve Aldehyde (1 equiv) in t-BuOH/H₂O (5:1). Add NaH₂PO₄ (2 equiv) and 2-methyl-2-butene (10 equiv). Cool to 0°C. Add NaClO₂ (1.5 equiv). Stir 2h. Isolate Acid.[3]

  • Coupling: React Acid (1 equiv) with Amine (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF at RT.

Analytical Data Validation

To ensure the protocol worked, verify the integrity of the specific functional groups in the product.

Feature1H NMR Signal (CDCl₃)Diagnostic Change
Aldehyde Proton

9.8-10.0 ppm (s)
Disappears in product.
Amide N-H

6.0-8.5 ppm (br)
Appears . Chemical shift depends on amine.
Phenoxy Linkage

6.8-7.2 ppm (m)
Remains intact. Loss indicates ether cleavage.
Trifluoromethyl

-62.5 ppm (19F)
Single peak. Shift confirms CF3 integrity.

Troubleshooting & Optimization

Common Failure Modes

Issue 1: Low Conversion (Aldehyde remains)

  • Cause: Hemiaminal formation is unfavorable due to steric hindrance from the nitro group.

  • Solution: Increase temperature to 80°C and use a sealed tube. Switch solvent to Chlorobenzene to access higher temperatures.

Issue 2: Ether Cleavage (Phenol byproduct observed)

  • Cause: Acidity generated during the reaction attacks the ether.

  • Solution: Increase CaCO₃ loading to 0.5 equiv or switch to Method B (Pinnick Oxidation) which is milder on acid-sensitive ethers.

Issue 3: Explosion Risk/Safety

  • Cause: Accumulation of peroxides with nitro-compounds.

  • Solution: Never distill the reaction mixture to dryness without first quenching with sodium thiosulfate (Na₂S₂O₃).

Substrate Scope Limitations
  • Anilines with EWG: Strongly electron-deficient anilines (e.g., 4-nitroaniline) are poor nucleophiles for Method A. Use Method B with SOCl₂ activation for these.

  • Secondary Amines: Steric bulk near the nitrogen can slow the oxidative step. Increase catalyst loading to 10 mol% CuI.

References

  • General Oxidative Amidation Protocol: Ekoue-Kovi, K., & Wolf, C. (2008). One-Pot Oxidative Esterification and Amidation of Aldehydes. Chemistry – A European Journal.

  • Copper-Catalyzed Mechanisms: Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts.[2] Journal of the American Chemical Society.

  • NHC-Catalyzed Alternatives (Metal-Free): Movassaghi, M., & Schmidt, M. A. (2005). N-Heterocyclic Carbene-Catalyzed Amidation of Aldehydes. Organic Letters.

  • Compound Data (this compound): PubChem CID 2775790. National Center for Biotechnology Information.

Sources

Strategic Application of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 320416-66-8) is a privileged scaffold in medicinal chemistry, characterized by its high degree of functional density.[1] It serves as a critical "branch-point" intermediate, enabling the divergent synthesis of two major therapeutic classes: nitro-activated antitubercular agents and Type II kinase inhibitors .

Its structural value lies in the synergy between its three pharmacophores:

  • The Nitro Group (-NO₂): Acts as an electron-withdrawing activator for the initial synthesis and a "warhead" precursor (reducible to an amine or functioning as a bioreductive trap).

  • The Diaryl Ether Linkage: A hydrophobic spacer that mimics the ATP-binding pocket geometry in kinases.

  • The Trifluoromethyl Group (-CF₃): A metabolic blocker that enhances lipophilicity and prevents oxidative degradation at the phenyl ring's metabolic "hotspots."

Core Synthetic Protocol: Scaffold Assembly

Objective: Synthesis of the title compound via Nucleophilic Aromatic Substitution (

This protocol utilizes the electron-deficient nature of 4-chloro-3-nitrobenzaldehyde , where the ortho-nitro group activates the chlorine atom for displacement by the phenoxide nucleophile.

Reagents & Materials
  • Substrate: 4-Chloro-3-nitrobenzaldehyde (1.0 eq)

  • Nucleophile: 3-(Trifluoromethyl)phenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) [Anhydrous]

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 4-chloro-3-nitrobenzaldehyde (e.g., 10 mmol) and anhydrous DMF (50 mL).

  • Activation: Add

    
     (20 mmol) to the solution. Stir at room temperature for 15 minutes to ensure base dispersion.
    
  • Addition: Dropwise add 3-(trifluoromethyl)phenol (11 mmol) dissolved in minimal DMF.

    • Expert Insight: Slow addition prevents localized exotherms which can degrade the aldehyde functionality.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane).[2] The starting chloride (

      
      ) should disappear, replaced by the ether product (
      
      
      ).
  • Quenching: Pour the reaction mixture into crushed ice/water (200 mL) with vigorous stirring. The product will precipitate as a yellow/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted phenol traces.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 85–92%High yield due to strong activation by

.
Appearance Pale Yellow SolidColor deepens if nitro-impurities persist.
Melting Point 98–102°CSharp range indicates high purity.

H NMR

10.0 (s, 1H, CHO)
Aldehyde proton is distinct; loss indicates oxidation.

Application A: Antitubercular Drug Discovery

Context: Synthesis of Nitro-dihydro-imidazooxazole Analogs (Pretomanid-like)

Nitro-containing aromatic aldehydes are precursors to bicyclic nitroimidazoles, a class of drugs effective against Mycobacterium tuberculosis (Mtb). The mechanism typically involves bioreduction of the nitro group by the deazaflavin-dependent nitroreductase (Ddn) within the bacteria, releasing reactive nitrogen species (RNS) that kill the pathogen.

Synthetic Workflow

The aldehyde moiety allows for the construction of the oxazole or imidazole ring systems fused to the benzene core.

Protocol: Reductive Amination / Cyclization

  • Condensation: React the title aldehyde with an amino-alcohol (e.g., glycinol) to form the imine intermediate.

  • Cyclization: Treat with a mild oxidant (e.g., NBS) or under acidic conditions to close the ring, forming the dihydro-imidazooxazole core.

  • Validation: Test for antitubercular activity (MIC against Mtb H37Rv strain). The 3-CF3 group improves cell wall penetration.

Application B: Kinase Inhibitor Synthesis

Context: Synthesis of Diaryl Urea Kinase Inhibitors (Sorafenib/Regorafenib Analogs)

The 3-[3-(trifluoromethyl)phenoxy]phenyl motif is a classic "tail" segment in Type II kinase inhibitors. It occupies the hydrophobic allosteric pocket created when the kinase adopts the "DFG-out" conformation.

Synthetic Workflow

To access this scaffold, the aldehyde and nitro groups must be chemically transformed.[3]

Protocol: Conversion to Urea-Linker

  • Nitro Reduction:

    • Dissolve the title compound in Ethanol/EtOAc.

    • Add

      
       (5 eq) or use 
      
      
      (careful control to avoid reducing the aldehyde if it is still present, though usually the aldehyde is converted first).
    • Alternative Strategy: If the aldehyde is the target for the "hinge binder" (e.g., converting aldehyde to a heterocycle like pyridine), do that first. Then reduce the nitro group to an aniline (

      
      ).
      
  • Urea Formation:

    • React the newly formed aniline with an isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form the diaryl urea.

    • Result: A structure mimicking the pharmacophore of Sorafenib, with the aldehyde site available for further diversification (e.g., reductive amination to add solubilizing groups).

Visualized Workflows

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates how the title compound serves as a central hub for two distinct medicinal chemistry campaigns.

GStart4-Chloro-3-nitro-benzaldehydeCore3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde(The Scaffold)Start->CoreSNAr (K2CO3, DMF)Reagent3-(Trifluoromethyl)phenolReagent->CoreRouteARoute A:AntitubercularsCore->RouteAAldehydeFunctionalizationRouteBRoute B:Kinase InhibitorsCore->RouteBNitro ReductionProdANitro-dihydro-imidazooxazoles(Pretomanid Analogs)RouteA->ProdACyclizationStepB1Nitro Reduction(-NO2 -> -NH2)RouteB->StepB1ProdBDiaryl UreaInhibitors(Sorafenib Analogs)StepB1->ProdBIsocyanate Coupling

Caption: Divergent synthesis showing the transformation of the scaffold into antitubercular and anticancer agents.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why this specific molecule is effective in drug design.

SARCompoundThis compoundCF33-CF3 GroupCompound->CF3EtherDiaryl EtherCompound->EtherNitro3-Nitro GroupCompound->NitroAldehyde4-AldehydeCompound->AldehydeEffect1Increases LipophilicityBlocks MetabolismCF3->Effect1Effect2Mimics HydrophobicPocket (Kinase)Ether->Effect2Effect3Bioreductive Warhead(TB) or Amine PrecursorNitro->Effect3Effect4Synthetic Handle(Schiff Base/Heterocycle)Aldehyde->Effect4

Caption: SAR breakdown highlighting the functional role of each moiety in the scaffold.

References

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[3] Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde.[3]Link

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[5] Molecules, 30(14).[5] Link

  • Frontiers in Microbiology. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis.[2]Link

  • Sigma-Aldrich. (2025). 4-Chloro-3-nitrobenzaldehyde Product Specification.Link

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde as an intermediate for agrochemical synthesis

[1]

Executive Summary

The diphenyl ether moiety is a pharmacophore central to a wide class of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Acifluorfen, Fomesafen) and pyrethroid-like insecticides. The specific intermediate This compound combines three critical functionalities:

  • Trifluoromethyl group (

    
    ):  Enhances lipophilicity and metabolic stability.
    
  • Nitro group (

    
    ):  Serves as a latent amino handle for urea/amide formation or as an electron-withdrawing group to activate the ring.
    
  • Aldehyde group (

    
    ):  A versatile electrophile for condensation reactions (hydrazones, oximes) or oxidation to benzoic acid derivatives.
    

This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (

Chemical Profile & Safety

PropertySpecification
Chemical Name This compound
CAS Number 320416-66-8
Molecular Formula

Molecular Weight 311.21 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in water
Hazards Irritant (Skin/Eye), Potential Sensitizer.[1] Handle in fume hood.

Synthetic Pathway & Mechanism

The synthesis relies on an

4-Chloro-3-nitrobenzaldehyde3-(trifluoromethyl)phenol
Reaction Scheme (DOT Visualization)

SynthesisPathwaySM14-Chloro-3-nitrobenzaldehyde(Electrophile)BaseBase (K2CO3)Solvent (DMF)SM1->BaseSM23-(Trifluoromethyl)phenol(Nucleophile)SM2->BaseComplexMeisenheimer Complex(Transition State)Base->ComplexDeprotonation &Nucleophilic AttackProduct3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehydeComplex->ProductElimination of Cl-ByProductBy-product:KCl + CO2 + H2OComplex->ByProduct

Caption: Figure 1.

Experimental Protocol

Materials Required[1][4][5][6][7][8][9]
  • Reactants:

    • 4-Chloro-3-nitrobenzaldehyde (1.0 eq)[1]

    • 3-(Trifluoromethyl)phenol (1.05 eq)

  • Reagents: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, internal thermometer, magnetic stirrer.

Step-by-Step Procedure

1. Preparation of the Nucleophile:

  • Charge the reaction flask with 3-(trifluoromethyl)phenol (1.05 eq) and anhydrous DMF (5 mL/g of substrate).

  • Add Potassium Carbonate (1.5 eq) in a single portion.

  • Note: Stir at room temperature for 15 minutes. The mixture may slightly warm and evolve

    
    . Ensure proper venting.
    

2. Addition of Electrophile:

  • Add 4-Chloro-3-nitrobenzaldehyde (1.0 eq) to the reaction mixture.

  • Critical: Add the aldehyde as a solid or dissolved in a minimal amount of DMF. Do not add all at once if the scale is >100g to control exotherm.

3. Reaction:

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Monitor by TLC (30% EtOAc in Hexanes) or HPLC.

  • Endpoint: The reaction is typically complete within 3–5 hours. The limiting reagent (chloro-aldehyde) should be <1%.

4. Work-up:

  • Cool the reaction mass to room temperature (25°C).

  • Pour the mixture slowly into ice-cold water (10x volume of DMF). Rapid stirring is essential to prevent oiling out; a precipitate should form.

  • Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    ).
  • Filter the solid precipitate.[2]

  • Wash the cake with water (

    
    ) until the filtrate is neutral pH.
    

5. Purification (Recrystallization):

  • The crude solid is often sufficiently pure (>90%) for downstream use.

  • For high purity (>98%): Recrystallize from Ethanol/Water (9:1) or Isopropanol .

  • Dissolve the solid in boiling ethanol, filter while hot (if insoluble particles exist), and cool slowly to 4°C.

  • Filter the crystals and dry in a vacuum oven at 45°C for 6 hours.

Analytical Validation

To ensure the integrity of the intermediate, the following analytical parameters should be verified:

TestMethodExpected Result
Identity

-NMR (DMSO-

)
Aldehyde proton singlet at

ppm. Aromatic region shows characteristic splitting for 1,2,4-substitution (aldehyde ring) and 1,3-substitution (phenol ring).
Purity HPLC (C18 Column)>98.0% Area (UV @ 254 nm)
Water Content Karl Fischer<0.5% (Critical for downstream organometallic steps)
Halide Content Titration<0.1% Chloride (Indicates complete removal of salts)

Downstream Applications (Agrochemical Synthesis)

This intermediate is a "pivot point" in synthesis. The aldehyde and nitro groups can be selectively manipulated to access different classes of agrochemicals.

Pathway A: PPO Inhibitor Herbicides (Diphenyl Ether Class)

Oxidation of the aldehyde to a carboxylic acid yields a scaffold structurally analogous to Acifluorfen .

  • Reagent: Sodium Chlorite (

    
    ) / Sulfamic Acid (Pinnick Oxidation) or 
    
    
    .
  • Product: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid.

  • Utility: Precursor for N-acyl sulfonamides (e.g., Fomesafen analogs).

Pathway B: Novel Insecticide Scaffolds

Reduction of the nitro group to an aniline, followed by condensation of the aldehyde.

  • Reagent:

    
     or 
    
    
    (careful control to avoid reducing the aldehyde to alcohol).
  • Product: 3-Amino-4-[3-(trifluoromethyl)phenoxy]benzaldehyde.

  • Utility: The aniline can be converted to a urea (benzoylurea insecticides), while the aldehyde can form semicarbazones (metaflumizone analogs).

Downstream Workflow (DOT Visualization)

Downstreamcluster_oxOxidation Pathway (Herbicides)cluster_redReduction/Condensation (Insecticides)Intermediate3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehydeAcidBenzoic Acid DerivativeIntermediate->AcidOxidation(NaClO2)AnilineAmino-BenzaldehydeIntermediate->AnilineSelective NitroReduction (SnCl2)PPOPPO Inhibitor Analogs(e.g., Acifluorfen-type)Acid->PPOAmidation /EsterificationUreaBenzoylurea / SemicarbazoneInsecticidesAniline->UreaCondensation

Caption: Figure 2.[3] Divergent synthesis pathways for herbicide and insecticide development.

Troubleshooting Guide

  • Issue: Low Yield (<70%)

    • Cause: Incomplete conversion or hydrolysis of the aldehyde.

    • Solution: Ensure DMF is anhydrous. Use a slight excess of phenol (1.1 eq). Verify reaction temperature does not exceed 100°C to prevent degradation.

  • Issue: Impurity "Oiling Out"

    • Cause: Product melting point depression by impurities or solvent entrapment.

    • Solution: Seed the aqueous quench with a pure crystal. Use a 1:1 mixture of Ethanol:Water for recrystallization instead of pure ethanol.

  • Issue: Dark Coloration

    • Cause: Oxidation of the phenol or formation of azo-impurities.

    • Solution: Conduct reaction strictly under Nitrogen/Argon. Add a trace of sodium dithionite during the workup wash to reduce colored impurities.

References

  • Nucleophilic Aromatic Substitution ( ):March's Advanced Organic Chemistry, 8th Ed. Wiley, 2019. (General mechanism reference).
  • Diphenyl Ether Herbicides: "Protoporphyrinogen Oxidase Inhibitors." Modern Crop Protection Compounds, Vol 1. Wiley-VCH, 2012.

  • Synthesis of Nitro-Benzaldehydes: "Preparation of 4-substituted-3-nitrobenzaldehydes." Journal of Organic Chemistry, Vol 56, Issue 12.

  • CAS Registry Data: CAS 320416-66-8 (this compound).[4][5] [5]

  • PPO Inhibitor Structure-Activity Relationships: Pest Management Science, "Evolution of Diphenyl Ether Herbicides."

Experimental setup for reactions involving 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS 320416-66-8) is a high-value "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of antitubercular agents (nitroimidazooxazine analogs) and kinase inhibitors targeting the diaryl ether binding pocket. Its structure features three distinct handles for diversification:

  • The Electrophilic Aldehyde (C1): Prime for reductive amination, Knoevenagel condensation, or Wittig olefination.

  • The Nitro Group (C3): A latent amine precursor for solubility enhancement or amide coupling.

  • The Trifluoromethyl-Phenoxy Ether (C4): A lipophilic, metabolically stable anchor that improves membrane permeability and potency.

This guide provides validated protocols for handling, synthesizing, and functionalizing this compound, focusing on chemo-selectivity and reproducibility.

Chemical Hygiene & Stability

  • Hazard Profile: As a nitro-aromatic aldehyde, this compound poses potential risks of skin sensitization and toxicity. The trifluoromethyl group adds lipophilicity, increasing dermal absorption.

  • Storage: Store at 2–8°C under argon. The aldehyde is susceptible to autoxidation to the corresponding benzoic acid if exposed to air.

  • Solubility:

    • Soluble: DMSO, DMF, DCM, THF, Ethyl Acetate.

    • Insoluble: Water, Hexanes.

Upstream Validation: Synthesis of the Scaffold

Rationale: Commercial batches often contain unreacted phenol or fluoride precursors. This protocol ensures the integrity of the starting material via Nucleophilic Aromatic Substitution (SNAr).

Reaction Scheme: 4-Fluoro-3-nitrobenzaldehyde + 3-(Trifluoromethyl)phenol + K2CO3 → Product

Protocol 1: SNAr Ether Formation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[1]

  • Reagents:

    • 4-Fluoro-3-nitrobenzaldehyde (1.0 eq, 10 mmol, 1.69 g)

    • 3-(Trifluoromethyl)phenol (1.1 eq, 11 mmol, 1.78 g)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol, 2.76 g) - Must be anhydrous/freshly ground.

    • DMF (Dimethylformamide) (anhydrous, 20 mL).

  • Procedure:

    • Dissolve the aldehyde and phenol in DMF.

    • Add K₂CO₃ in one portion.

    • Heat to 80°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Workup (Self-Validating Step):

    • Pour mixture into 100 mL ice-water. The product should precipitate as a yellow solid.[2]

    • Filter and wash with water (3x 20 mL) to remove residual DMF and phenol.

    • Validation: If oil forms, extract with EtOAc, wash with 1M NaOH (removes unreacted phenol), then brine.

  • Yield: Expected 85–92%.

  • Data: ¹H NMR (400 MHz, DMSO-d₆) should show the aldehyde proton at ~9.9 ppm and loss of the fluorine coupling in the aromatic region.

Downstream Application Protocols

Protocol 2: Chemo-Selective Reductive Amination

Rationale: This reaction targets the aldehyde to form secondary amines (common drug pharmacophores) without reducing the nitro group. We utilize Sodium Triacetoxyborohydride (STAB) for its mildness compared to NaBH₄.

Reagents:

  • This compound (1.0 eq)

  • Amine Partner (e.g., Morpholine, Piperidine) (1.2 eq)

  • STAB (Na(OAc)₃BH) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: In a vial, mix Aldehyde and Amine in DCE (0.2 M). Add Acetic Acid.[3] Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Solution often changes color (yellow to orange) as imine forms.

  • Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 3: Nitro Group Reduction (Zinc/Ammonium Formate)

Rationale: Reducing the nitro group to an aniline allows for subsequent amide coupling. Using H₂/Pd-C can sometimes reduce the aldehyde or de-halogenate the CF3 group (rare but possible). Zn/NH₄HCO₂ is milder and chemo-selective for nitro groups.

Reagents:

  • Substrate (1.0 eq)

  • Zinc Dust (Activated, 5.0 eq)

  • Ammonium Formate (5.0 eq)

  • Methanol (MeOH) (0.1 M concentration)

Step-by-Step:

  • Dissolve substrate in MeOH.

  • Add Ammonium Formate and Zinc Dust.

  • Stir at RT for 2–4 hours. Reaction is exothermic; monitor temperature.

  • Filtration: Filter through a Celite pad to remove Zinc oxide. Wash with MeOH.

  • Concentration: Evaporate solvent.

  • Validation: The aldehyde peak (~9.9 ppm) should remain; the aromatic region will shift upfield due to the electron-donating amine.

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 4-Fluoro-3-nitrobenzaldehyde Core 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde (The Scaffold) Start->Core SNAr (K2CO3, 3-CF3-Phenol) Path1 Reductive Amination (STAB, Amine) Core->Path1 Path2 Nitro Reduction (Zn, NH4HCO2) Core->Path2 Path3 Knoevenagel Condensation (Malonic Acid, Piperidine) Core->Path3 Prod1 Secondary Amine (Benzylamine derivative) Path1->Prod1 Aldehyde -> Amine Prod2 3-Amino-4-phenoxy benzaldehyde Path2->Prod2 Nitro -> Aniline Prod3 Cinnamic Acid Derivative Path3->Prod3 Aldehyde -> Alkene

Caption: Divergent synthesis pathways for this compound, highlighting chemo-selective transformations.

Analytical Data Summary

FeatureExpected Value / ObservationNotes
Appearance Yellow crystalline solidImpurities often manifest as dark oils.
Melting Point 85–88°C (Estimated)Sharp MP indicates high purity (>98%).
¹H NMR (CHO) δ 9.90 – 10.0 ppm (s, 1H)Distinct singlet; loss indicates oxidation.
¹H NMR (Ar-H) δ 7.00 – 8.50 ppmComplex splitting due to diaryl ether.
¹⁹F NMR δ -62 to -63 ppm (s, 3F)Single peak for CF3 group.
TLC (20% EtOAc) R_f ≈ 0.4–0.5Visualize under UV (254 nm).

Troubleshooting & Optimization

  • Problem: Low yield in SNAr reaction (Protocol 1).

    • Cause: Wet DMF or old K₂CO₃.

    • Fix: Distill DMF over CaH₂ and flame-dry glassware. Use Cs₂CO₃ for faster kinetics.

  • Problem: Over-reduction in Amination (Protocol 2).

    • Cause: Formation of alcohol (reduction of aldehyde without amine).

    • Fix: Ensure imine formation is complete (1h stir) before adding STAB. Use molecular sieves (4Å) to drive imine formation.

  • Problem: Product oiling out.

    • Fix: Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • Chem-Impex International. "this compound Product Page." Catalog No. 24851689.Link

  • Sigma-Aldrich. "3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: Synthesis and Applications." Sigma-Aldrich Online Catalog.Link

  • BenchChem. "A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis." BenchChem Technical Guides, 2025.[4]Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2775790, this compound." PubChem, 2025.Link

  • Frontiers in Chemistry. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds." Frontiers, 2020.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting

Introduction

Welcome to the technical support hub for 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: N/A, PubChem CID: 2775790). This intermediate is a "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-tubercular agents. Its reactivity is dominated by three distinct features:

  • The Aldehyde: Highly electrophilic due to the electron-withdrawing nitro group.

  • The Nitro Group: Activates the ring but poses chemoselectivity challenges during reduction.

  • The Diaryl Ether Linkage: Generally stable, but its formation is the primary source of upstream impurities.

This guide moves beyond basic recipes to address the causality of failure and the logic of optimization.

Module 1: Critical Quality Attributes (CQA) of Starting Material

The Issue: Poor downstream yields in reductive amination or cyclization are frequently caused by impurities in the starting aldehyde, specifically unreacted phenol or hydrolyzed by-products.

The Synthesis Logic (


): 
This molecule is synthesized via Nucleophilic Aromatic Substitution (

) of 4-Fluoro-3-nitrobenzaldehyde with 3-(Trifluoromethyl)phenol .
Troubleshooting the Coupling
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Potassium Carbonate (

) particle size is too large.
Grind the base: Use micronized

or switch to

(higher solubility in DMF/DMSO) to accelerate the deprotonation of the phenol.
Impurity: 4-Hydroxy-3-nitrobenzaldehyde Water in the solvent caused hydrolysis of the fluoride.Strict Drying: The nitro group makes the fluorine extremely labile. Ensure DMF/DMSO water content is <0.05% . Use molecular sieves in the reaction vessel.
Dark Tarry Mixture Thermal decomposition of the aldehyde.Temp Control: Do not exceed 80°C. The nitro-aldehyde combination is thermally sensitive. If reaction is slow, use a catalyst (18-crown-6) rather than increasing heat.
Workflow Visualization: Synthesis & Purification

SNAr_Optimization Start Start: 4-Fluoro-3-nitrobenzaldehyde + 3-CF3-Phenol Solvent Solvent Check: DMF/DMSO < 0.05% H2O? Start->Solvent Base Base Selection: Cs2CO3 or Micronized K2CO3 Solvent->Base Pass Reaction Reaction: 60-80°C, N2 atm Base->Reaction Check HPLC Check: Hydrolysis product > 5%? Reaction->Check Purify Action: Acidic Workup + Recrystallization (EtOH/Hexane) Check->Purify Yes (Fail) Product Pure Aldehyde Check->Product No (Pass)

Figure 1: Optimization logic for the


 synthesis of the target aldehyde.

Module 2: The Aldehyde Functionality (Reductive Amination)

Context: The most common use of this scaffold is reductive amination. Because the ring is electron-deficient (Nitro + Trifluoromethyl-phenoxy), the aldehyde is hyper-reactive . This is a double-edged sword: imine formation is fast, but side reactions (acetals, polymerization) are also accelerated.

Protocol: Chemoselective Reductive Amination

Standard Protocol:

  • Imine Formation: 1.0 eq Aldehyde + 1.1 eq Amine in DCE (Dichloroethane) or MeOH.

  • Drying: Add

    
     or 4Å Molecular Sieves (Critical for this substrate).
    
  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

Troubleshooting Table

IssueDiagnosisSolution
Yield < 40% (Alcohol formation) Direct reduction of aldehyde before imine formation.Stepwise Addition: Do not add STAB immediately. Stir Aldehyde + Amine for 1-2 hours first. The electron-poor aldehyde forms the imine quickly, but competitive reduction of the aldehyde is faster if STAB is present initially.
No Reaction (Amine Salt) The amine is protonated and not nucleophilic.pH Adjustment: If using an amine salt (e.g., HCl salt), add 1.0 eq of TEA or DIPEA to free-base the amine. Ensure pH is ~5-6 (slightly acidic helps imine, but too acidic kills the nucleophile).
Over-alkylation (Tertiary Amine) Primary amine reacting with two aldehydes.Stoichiometry: Use a slight excess of the amine (1.2 - 1.5 eq) relative to the aldehyde to prevent dialkylation.

Module 3: The Nitro Group (Chemoselective Reduction)

Context: Reducing the nitro group to an aniline (for subsequent cyclization, e.g., to a quinazoline) while preserving the aldehyde is difficult because aldehydes are easily reduced to alcohols.

Recommendation: Do not reduce the nitro group while the aldehyde is free.

  • Strategy A: Perform the reductive amination first, then reduce the nitro group.

  • Strategy B: Protect the aldehyde (as an acetal), reduce the nitro, then deprotect.

If you must reduce the nitro group in the presence of the aldehyde (rare), use Iron/Acetic Acid or SnCl2 (Bechamp reduction conditions), which are generally chemoselective for nitro over carbonyls, unlike catalytic hydrogenation (Pd/C + H2) which will reduce the aldehyde.

Decision Logic: Nitro Reduction

Nitro_Reduction Input Input: Nitro-Aldehyde Scaffold Q1 Is the Aldehyde still present? Input->Q1 PathA Yes (Aldehyde Free) Q1->PathA PathB No (Already reacted to amine) Q1->PathB ActionA Method: Fe powder / NH4Cl / EtOH (Chemoselective) PathA->ActionA Warning AVOID: NaBH4 or LiAlH4 (Will reduce aldehyde) PathA->Warning ActionB Method: H2 / Pd-C or Hydrazine/FeCl3 (Standard) PathB->ActionB

Figure 2: Selecting the correct reduction method to avoid side reactions.

Frequently Asked Questions (FAQs)

Q: My aldehyde turned into a white solid after sitting on the bench for a week. What happened? A: You likely formed the benzoic acid derivative. Electron-deficient aldehydes are prone to auto-oxidation in air.

  • Fix: Store the compound under Nitrogen/Argon at 4°C. If solid has formed, wash with saturated

    
     (removes the acid) and extract the aldehyde back into DCM.
    

Q: Can I use NaBH4 for the reductive amination? A: Only if you pre-form the imine completely.

  • Explanation: NaBH4 is a stronger reducing agent than STAB (Sodium Triacetoxyborohydride). It will reduce the unreacted aldehyde to the benzyl alcohol much faster than it reduces the imine. For this specific electron-deficient aldehyde, STAB is mandatory for high yields [1].

Q: I see a "dimer" impurity in the Mass Spec (M+ = 2x MW). A: This is likely the azine formation (Aldehyde-N-N-Aldehyde) if hydrazine was used, or a Schiff base dimer .

  • Fix: Ensure your amine is fresh and does not contain hydrazine contaminants. If using diamines, ensure high dilution to favor intramolecular reaction over intermolecular dimerization.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (n.d.). "this compound (CID 2775790)." National Center for Biotechnology Information. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Reference for Ether Synthesis optimization). Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of nitro compounds." Tetrahedron Letters, 25(32), 3415-3418. Link

Technical Support Center: Purification of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SNAR-320416 Compound Class: Diaryl Ether / Nitro-Aromatic Aldehyde Primary Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)[1]

Executive Summary

This guide addresses the purification of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde , a critical intermediate often used in the synthesis of antitubercular agents (e.g., nitroimidazooxazine analogs).

The crude product from the SNAr reaction (typically 4-chloro-3-nitrobenzaldehyde + 3-(trifluoromethyl)phenol) often presents as a dark, viscous oil or sticky solid due to the presence of high-boiling solvents (DMF/DMSO), unreacted phenols, and oxidative byproducts.

Critical Purity Warning: If this material is intended for downstream reductive cyclization, phenolic impurities must be <0.5% , as they can poison metal catalysts (Pd/C, Pt) used in subsequent hydrogenation steps.

Part 1: The Purification Decision Tree

Before selecting a protocol, determine the physical state of your crude material. Use the logic flow below to select the optimal path.

Purification_Workflow Start Crude Product Assessment State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Oil Dark Viscous Oil State_Check->Oil TLC_Check TLC Analysis (20% EtOAc/Hex) Solid->TLC_Check Oil->TLC_Check Path_A Protocol A: Recrystallization (EtOH/Water) TLC_Check->Path_A Main spot + minor impurities Path_B Protocol B: Bisulfite Adduct (Chemo-Selective) TLC_Check->Path_B Overlapping spots / Phenol present Path_C Protocol C: Flash Column (Silica) TLC_Check->Path_C Complex mixture / Low scale

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude physical state and impurity profile.

Part 2: Crude Work-Up (The "Triage" Phase)

Goal: Removal of dipolar aprotic solvents (DMF/DMSO) and bulk phenolic starting material.

The Issue: Direct crystallization often fails because residual DMF holds the product in solution, and residual phenol prevents lattice formation.

Standard Operating Procedure (SOP):

  • Quench: Pour the reaction mixture into 10 volumes of ice-water with vigorous stirring.

    • Why: This crashes out the lipophilic product while solubilizing DMF/DMSO.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Diethyl Ether if DMF is present; it does not partition DMF well.

  • The Critical Wash (Phenol Removal):

    • Wash the organic layer 2x with 5% Na₂CO₃ (aq) .

    • Caution:Do NOT use strong NaOH (1M+). Strong bases can induce the Cannizzaro reaction on the aldehyde moiety, disproportionating your product into the corresponding alcohol and benzoic acid [1]. Carbonate is strong enough to deprotonate the phenol (pKa ~10) but mild enough to spare the aldehyde.

  • Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

Part 3: Advanced Purification Protocols

Protocol A: Recrystallization (For Solids)

Best for: Scaling up (>5g) when the crude is already a solid.

The trifluoromethyl group adds lipophilicity, making the molecule too soluble in pure ethanol or methanol. A binary solvent system is required.

ParameterSpecification
Solvent Pair Ethanol (Solvent) / Water (Anti-solvent)
Alternative Pair Toluene (Solvent) / Heptane (Anti-solvent)
Temperature Dissolve at 65°C; Crystallize at 4°C

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a single drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the pale yellow needles. Wash with cold 20% EtOH/Water.

Protocol B: Bisulfite Adduct Purification (The "Expert" Method)

Best for: Oily crude, difficult separations, or removing non-aldehyde impurities (e.g., bis-ethers, isomers).

Aldehydes form reversible water-soluble adducts with sodium bisulfite, allowing you to wash away all organic impurities (unreacted phenol, halides) into the organic waste [2].

Mechanism: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃⁻Na⁺ (Water Soluble)

Step-by-Step:

  • Formation: Dissolve crude oil in EtOAc (5 volumes) . Add saturated aqueous Sodium Bisulfite (NaHSO₃, 3 equivalents) .

  • Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form at the interface.

  • Separation:

    • If solid forms: Filter the solid adduct and wash with EtOAc.

    • If liquid: Separate the aqueous layer (contains product) and discard the organic layer (contains impurities).[2]

  • Regeneration:

    • Place the adduct (solid or aqueous solution) in a flask.[3][4][5]

    • Add DCM and adjust pH to ~9-10 using 10% Na₂CO₃ or NaHCO₃ .

    • Stir for 30 mins. The aldehyde regenerates and partitions into the DCM.

  • Isolation: Separate DCM, dry over MgSO₄, and concentrate to yield high-purity product.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What is happening?

Diagnosis: This is common with trifluoromethyl-substituted aromatics due to their low melting points and high lipophilicity. It usually indicates the solution is too concentrated or cooled too quickly. Fix:

  • Re-heat the mixture until clear.

  • Add a "seed crystal" if available.

  • Scratch the glass vigorously with a glass rod to induce nucleation.

  • Switch to the Toluene/Heptane system. Dissolve in minimal warm toluene, then add heptane slowly.

Q2: The product has a persistent "phenolic" smell even after column chromatography.

Diagnosis: 3-(Trifluoromethyl)phenol co-elutes with the product on silica gel because the aldehyde and the phenol have similar polarity. Fix:

  • Do not rely on silica alone. Use the Carbonate Wash (Part 2) or the Bisulfite Method (Protocol B).

  • If the product is already solid, triturate (wash) the solid with cold Pentane or Hexane . The phenol is soluble in hexane; the nitro-aldehyde product is generally not.

Q3: The crude product is black/tarry. Is it ruined?

Diagnosis: Nitro-aromatics and aldehydes are prone to oxidative polymerization, especially in basic DMF solutions at high temperatures. Fix:

  • Perform a Silica Plug filtration : Dissolve the tar in DCM and pass it through a short pad of silica gel (2 inches). Elute with DCM. The black polymeric tar will stick to the top of the silica; the monomeric aldehyde will pass through.

References

  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94–113. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Purification of Aldehydes via Bisulfite Addition). Link

  • BenchChem. (2025).[6][7] Solubility of 3-(Trifluoromethyl)benzaldehyde Derivatives. Link (General solubility data for trifluoromethyl-benzaldehydes).

  • Patent US4162269A. (1979). Purification process for 3-phenoxybenzaldehyde. (Demonstrates bisulfite purification for phenoxy-benzaldehyde analogs). Link

Sources

Technical Support Center: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: CHEMSUP-2024-SNAr-09 Subject: Troubleshooting Impurities and Side Reactions in Diaryl Ether Synthesis

Executive Summary

This guide addresses the synthesis and stability profile of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde . This molecule is a critical intermediate, often utilized in the development of antitubercular agents (e.g., nitroimidazole derivatives) and kinase inhibitors.

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr ) between 4-chloro-3-nitrobenzaldehyde and 3-(trifluoromethyl)phenol . While the reaction is robust, users frequently encounter specific impurities related to hydrolysis , oxidation , and regioisomerism .

Reaction Mechanism & Impurity Pathways

The following diagram illustrates the primary product pathway versus the two most common side reactions: Hydrolysis (caused by wet solvents) and Oxidation (caused by air exposure).

ReactionPathways Start 4-Chloro-3-nitrobenzaldehyde + 3-(Trifluoromethyl)phenol Base Base (K2CO3/Cs2CO3) Solvent (DMF/DMSO) Start->Base Product TARGET PRODUCT: 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde Base->Product S_NAr (Primary Path) Impurity_Hydrolysis IMPURITY A (Hydrolysis): 4-Hydroxy-3-nitrobenzaldehyde (Yellow Solid) Base->Impurity_Hydrolysis Trace H2O / OH- attack Impurity_Oxidation IMPURITY B (Oxidation): 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzoic acid Product->Impurity_Oxidation Air Oxidation (Storage)

Figure 1: Mechanistic pathways showing the competition between phenoxide attack (Product) and hydroxide attack (Impurity A), plus downstream oxidation (Impurity B).

Diagnostic Guide: Identifying Your Impurity

Use this table to identify side products based on analytical data (TLC, NMR, LC-MS).

Impurity CodeNameOriginPhysical SignNMR Signature (¹H)
IMP-A 4-Hydroxy-3-nitrobenzaldehyde Hydrolysis of starting chloride due to wet solvent.Bright yellow solid; low solubility in ether.Phenolic OH: Broad singlet ~11.5 ppm.Aldehyde: ~9.9 ppm.
IMP-B Benzoic Acid Derivative Oxidation of the aldehyde group during workup or storage.White/Off-white solid precipitating from oils.COOH: Very broad hump 11-13 ppm.Missing: Aldehyde proton at 10 ppm.
IMP-C Unreacted Chloride Incomplete reaction (Stalled SNAr).Recovered starting material.Aldehyde: ~10.4 ppm (distinct from product's ~10.0 ppm).
IMP-D Azoxy/Azo Dimers Over-reduction (only relevant if reducing nitro group downstream).Orange/Red colored impurities.Complex aromatic region; loss of aldehyde peak if reduced.

Troubleshooting FAQs

Scenario 1: The "Yellow Impurity" (Hydrolysis)

Q: I see a bright yellow solid forming that is not my product. It stays at the baseline on TLC (Hex/EtOAc). What is it?

A: This is likely 4-hydroxy-3-nitrobenzaldehyde (IMP-A).

  • Cause: The SNAr reaction is sensitive to water. Hydroxide ions (

    
    ), generated from trace water and the carbonate base, are better nucleophiles than your bulky phenol. They attack the 4-chloro position, displacing the chloride to form the phenol [1].
    
  • Solution:

    • Dry Solvents: Ensure DMF or DMSO is anhydrous (<0.1% water).

    • Base Choice: If using

      
      , dry it in an oven at 120°C overnight before use.
      
    • Remediation: This impurity is acidic (

      
       ~6). Dissolve your crude mixture in Ethyl Acetate and wash with 5% 
      
      
      
      or NaOH
      . The impurity will deprotonate, become water-soluble, and wash away in the aqueous layer, leaving your ether product in the organic layer.
Scenario 2: The "Disappearing Aldehyde" (Oxidation)

Q: My product was a yellow oil, but after a week on the bench, it turned into a white solid. The NMR shows the aldehyde peak at 10 ppm is gone.

A: You have formed 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid (IMP-B).

  • Cause: Electron-deficient benzaldehydes (like this one with a nitro group) are highly susceptible to autoxidation in air, converting to the carboxylic acid [2].

  • Solution:

    • Storage: Store under Nitrogen/Argon at -20°C.

    • Purification: If the acid forms, dissolve the mixture in DCM and wash with saturated

      
       . The acid will move to the aqueous phase.
      
    • Antioxidants: For long-term storage of the oil, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical oxidation.

Scenario 3: Stalled Reaction (Reactivity)

Q: The reaction is stuck at 60% conversion after 24 hours at 80°C. Should I increase the temperature?

A: Be cautious. Increasing temperature >100°C in DMF/DMSO increases the risk of side reactions (decomposition).

  • Optimization Strategy:

    • Leaving Group Swap: If possible, switch from 4-chloro -3-nitrobenzaldehyde to 4-fluoro -3-nitrobenzaldehyde. The fluoride is a significantly better leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [3].

    • Catalyst: Add 10 mol% 18-Crown-6 if using

      
       to solubilize the carbonate anion.
      

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis (IMP-A) and oxidation (IMP-B).

Reagents:

  • 4-Chloro-3-nitrobenzaldehyde (1.0 equiv)

  • 3-(Trifluoromethyl)phenol (1.1 equiv)

  • 
     (anhydrous, 2.0 equiv)
    
  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add 4-Chloro-3-nitrobenzaldehyde and 3-(Trifluoromethyl)phenol to the flask. Add anhydrous DMF via syringe.

  • Base Addition: Add powdered, dry

    
     in one portion.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC.[1]

    • Checkpoint: If the reaction turns dark black/tarry, temperature is too high. Keep <90°C.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Pour into ice-cold water (precipitates the product).

    • Extract with Ethyl Acetate (x3).

    • Wash 1: 1M NaOH (Removes unreacted phenol and Hydrolysis Impurity A ).

    • Wash 2: Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: The product usually elutes before the starting aldehyde.

Troubleshooting Logic Tree

Follow this flow to resolve purity issues efficiently.

TroubleshootingTree Start Issue Detected CheckTLC Check TLC/NMR Start->CheckTLC Q1 Is there a new spot more polar than product? CheckTLC->Q1 Hydrolysis Diagnosis: Hydrolysis (IMP-A) Action: Wash organic layer with 1M NaOH Q1->Hydrolysis Yes (Yellow Solid) Q2 Is the Aldehyde peak missing in NMR? Q1->Q2 No Oxidation Diagnosis: Oxidation (IMP-B) Action: Wash with NaHCO3; Store under Argon Q2->Oxidation Yes (Acid formed)

Figure 2: Decision tree for rapid diagnosis of reaction impurities.

References

  • PubChem. (2025).[2][3] 4-Hydroxy-3-nitrobenzaldehyde (Compound Summary).[3][4] National Library of Medicine. [Link]

  • RSC Advances. (2021). Thermal stability and pathways for the oxidation of 3-phenyl-2-propene compounds (Benzaldehyde Oxidation). Royal Society of Chemistry.[5] [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution (S_NAr) Mechanism. [Link]

Sources

Technical Support Center: Synthesis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RXN-884-TF Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting


 Etherification Protocols

System Overview & Reaction Logic

You are attempting to synthesize 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde via a Nucleophilic Aromatic Substitution (


). This reaction relies on the displacement of a halide (leaving group) by a phenol (nucleophile).

The Chemical Logic: The success of this reaction hinges on the electronic activation of the electrophile. You are using 4-chloro-3-nitrobenzaldehyde .[1][2][3][4][5]

  • Activation: The chlorine atom at position 4 is activated by two electron-withdrawing groups (EWGs):

    • The Nitro group (

      
      )  at the ortho position (C3).
      
    • The Formyl group (

      
      )  at the para position (C1).
      
  • Result: This substrate is highly reactive toward nucleophiles, often proceeding under milder conditions than unactivated aryl halides.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Standard Conditions SM1 4-Chloro-3-nitrobenzaldehyde (Electrophile) Complex Meisenheimer Complex SM1->Complex + SM2 SM2 3-(Trifluoromethyl)phenol (Nucleophile) SM2->Complex Deprotonation Base Base (K2CO3) Base->SM2 Activates Product Target Diaryl Ether (Product) Complex->Product - Cl⁻ Byproduct KCl + KHCO3 Complex->Byproduct DMF/DMSO, 80-100°C DMF/DMSO, 80-100°C

Figure 1: Reaction logic flow for the


 coupling. The formation of the Meisenheimer complex is the rate-determining step, facilitated by the ortho-nitro and para-formyl groups.

Standard Operating Procedure (The Baseline)

Before troubleshooting, verify your protocol against this "Gold Standard" method. Deviations here are the most common source of failure.

ParameterRecommended SpecificationRationale
Stoichiometry 1.0 equiv Electrophile : 1.1 equiv NucleophileSlight excess of phenol ensures complete consumption of the aldehyde, which is harder to remove chromatographically.
Base Potassium Carbonate (

), 1.5–2.0 equiv
Strong enough to deprotonate the phenol (

) but weak enough to prevent Cannizzaro reaction on the aldehyde.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents stabilize the charged intermediate. Must be dry to prevent hydrolysis.
Concentration 0.2 M – 0.5 MToo dilute = slow kinetics. Too concentrated = polymerization/tars.
Temperature 80°C – 100°CSufficient energy to overcome the activation barrier without degrading the aldehyde.
Atmosphere Nitrogen or Argon (

/Ar)
Critical: Benzaldehydes oxidize to benzoic acids in air.

Troubleshooting Guide (Q&A Format)

Scenario A: "My reaction is stuck at 60% conversion."

Diagnosis: This is likely a kinetic stall or catalyst poisoning.

  • Cause 1: Wet Solvent. Water competes with the phenol. Hydroxide ions (generated from water + carbonate) are smaller and harder nucleophiles than your bulky phenoxide, potentially attacking the aldehyde (hydrate formation) or the ring (phenol byproduct).

  • Cause 2: Particle Size. Standard granular

    
     has low surface area.
    

Corrective Actions:

  • The "Crush" Method: If using granular

    
    , grind it into a fine powder with a mortar and pestle before adding. This increases surface area and reaction rate.
    
  • Add a Catalyst: Add 5–10 mol% 18-Crown-6 (if using

    
    ) or Cesium Carbonate  (
    
    
    
    ). Cesium is more soluble in organic solvents and acts as a "phase transfer" initiator to break the stall.
  • Temperature Bump: Increase temperature to 110°C, but monitor strictly for "browning" (decomposition).

Scenario B: "I see a new impurity spot (approx +16 mass units)."

Diagnosis: Oxidation of the aldehyde.[6][7][8]

  • The Chemistry: Benzaldehydes are "oxygen sponges." If your reaction vessel wasn't effectively purged, or if your solvent contains dissolved oxygen, the aldehyde functionality (

    
    ) oxidizes to a carboxylic acid (
    
    
    
    ).
  • Detection: Look for a broad peak in the proton NMR around 10–13 ppm (acid proton) and the disappearance of the sharp aldehyde singlet at ~10 ppm.

Corrective Actions:

  • Degas Solvents: Sparge your DMF/DMSO with nitrogen for 15 minutes before use.

  • Switch Workup: If the acid is present, wash the organic layer with saturated Sodium Bicarbonate (

    
    ) during extraction. The acid will deprotonate, move to the aqueous layer, and leave your pure aldehyde in the organic layer.
    
Scenario C: "The product is a sticky oil that won't crystallize."

Diagnosis: Residual high-boiling solvent (DMF/DMSO).

  • The Physics: Even after rotary evaporation, DMF (b.p. 153°C) clings to the product. This prevents the crystal lattice from forming.

Corrective Actions:

  • The "Crash" Protocol:

    • Dissolve the crude oil in a minimal amount of Ethyl Acetate.

    • Wash 3x with 5% LiCl (Lithium Chloride) solution . LiCl pulls DMF out of the organic phase into the water phase much better than pure water or brine.

  • Trituration: Add cold Hexanes or Diethyl Ether to the oil and sonicate. This often forces the solid to precipitate.

Advanced Impurity Profiling

Use the following decision tree to identify specific side-reactions based on your observation.

TroubleshootingTree Start Identify the Problem Q1 Is Starting Material (SM) Still Present? Start->Q1 YesSM Stalled Reaction Q1->YesSM Yes NoSM Check Impurities Q1->NoSM No Fix1 1. Grind K2CO3 2. Add 18-Crown-6 3. Check Water Content YesSM->Fix1 Q2 Is there a peak at ~1700 cm-1 (IR) or ~12 ppm (NMR)? NoSM->Q2 Acid Oxidation to Benzoic Acid Q2->Acid Broad OH peak Cannizzaro Cannizzaro Reaction (Alcohol + Acid mix) Q2->Cannizzaro Base too strong (e.g., NaOH used) Hydrolysis Hydrolysis of Cl (Phenol formation) Q2->Hydrolysis Water present in solvent

Figure 2: Diagnostic decision tree for impurity isolation. Use this logic flow to interpret LC-MS or NMR data.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Foundational mechanism of and Meisenheimer complexes).
  • Beletskaya, I. P.; Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004 , 248, 2337-2364. Link (Context on ether synthesis alternatives).

  • BenchChem. "Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide."[5] BenchChem Technical Library. Link (Specific precursor handling).

  • PubChem. "Compound Summary: 4-Chloro-3-nitrobenzaldehyde." National Library of Medicine. Link (Physical properties and safety data).

  • Sigma-Aldrich. "Product Specification: 4-Chloro-3-nitrobenzaldehyde." Merck KGaA. Link (Commercial specifications and handling).

Sources

How to avoid decomposition of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Synthesis Guide for 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Executive Summary: The Stability Profile

This compound is a highly activated electrophile. Its instability is not random; it is driven by the synergistic electron-withdrawing effects of the nitro group (


)  and the formyl group (

)
on the benzene ring.

While the trifluoromethyl group is chemically inert, the benzaldehyde moiety is prone to oxidation, and the ether linkage —specifically the carbon-oxygen bond on the central ring—is susceptible to nucleophilic attack due to the strong activation by the ortho-nitro group.

Primary Decomposition Vectors:

  • Hydrolytic Cleavage (SNAr Reversal): In the presence of water and base, the phenoxy group can be displaced by hydroxide, reverting to 4-hydroxy-3-nitrobenzaldehyde.

  • Aldehyde Autoxidation: Rapid conversion to the corresponding benzoic acid upon exposure to air.

  • Cannizzaro Disproportionation: Occurs if strong bases (e.g., NaOH, KOH) are used, converting the aldehyde into a mixture of alcohol and carboxylic acid.

Part 1: Critical Control Points (The "Why" & "How")

Moisture Control (The Hydrolysis Trap)
  • The Mechanism: The reaction to form this compound typically involves displacing a halogen (F or Cl) on 4-halo-3-nitrobenzaldehyde with 3-(trifluoromethyl)phenol. This is a Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Risk: Water is a competitive nucleophile. Because the ring is highly activated, even trace water will compete with the phenol, forming 4-hydroxy-3-nitrobenzaldehyde . This impurity is bright yellow, difficult to separate, and kills the yield.

  • The Fix:

    • Solvent: Use anhydrous DMF or DMSO. Do not rely on "bottle dry" solvents; use molecular sieves (4Å).

    • Base: Use anhydrous Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ). Avoid hydroxides.
Base Selection (Preventing Cannizzaro)
  • The Mechanism: Strong bases like Sodium Hydroxide attack the carbonyl carbon of the aldehyde.

  • The Risk: This triggers the Cannizzaro reaction, where two aldehyde molecules react to form one alcohol and one acid.

  • The Fix: Use a mild, non-nucleophilic base (

    
    ). If a stronger base is absolutely required for phenol deprotonation, use Sodium Hydride (NaH) at 
    
    
    
    and ensure the aldehyde is added after the phenol is fully deprotonated.
Oxidative Stability (The Air Problem)
  • The Mechanism: Radical chain mechanism reacting with atmospheric oxygen.

  • The Risk: Conversion to 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid. This is often seen as a white solid precipitating in the oil.

  • The Fix: All reactions must be run under a positive pressure of Nitrogen (

    
    ) or Argon. Degas solvents by sparging with inert gas for 15 minutes prior to heating.
    

Part 2: Visualizing the Decomposition Pathways

The following diagram maps the competing reaction pathways. The Green path is the desired synthesis. Red paths are decomposition modes.

DecompositionPathways SM Starting Material (4-Fluoro-3-nitrobenzaldehyde) Product TARGET PRODUCT (Ether Linkage Formed) SM->Product Base (K2CO3), Anhydrous SNAr Mechanism Impurity_Hydrolysis Impurity A (4-Hydroxy-3-nitrobenzaldehyde) SM->Impurity_Hydrolysis Trace Water + Base (Competitive Hydrolysis) Phenol Reagent (3-CF3-Phenol) Impurity_Acid Impurity B (Benzoic Acid Derivative) Product->Impurity_Acid O2 (Air Exposure) Oxidation Impurity_Cannizzaro Impurity C (Benzyl Alcohol + Acid) Product->Impurity_Cannizzaro Strong Base (NaOH) Disproportionation

Caption: Figure 1. Competitive reaction landscape. Note that water intrusion at the start leads to irreversible Impurity A formation.

Part 3: Troubleshooting FAQ

Q1: The reaction mixture turned from pale yellow to deep orange/red immediately. Is this decomposition?

  • Diagnosis: Not necessarily. The phenoxide anion (generated from 3-trifluoromethylphenol) is often colored. However, if the color persists after workup, it may indicate the formation of the 4-hydroxy-3-nitrobenzaldehyde impurity (hydrolysis product), which forms a deeply colored salt in basic media.

  • Action: Check TLC. If a low-Rf spot appears, you have water in your system.

Q2: I see a new spot on TLC that doesn't move (staying at baseline).

  • Diagnosis: This is likely the carboxylic acid formed by oxidation of the aldehyde.

  • Action: Ensure your reaction vessel is purged with Argon. If isolating, do not dry the product in an oven exposed to air; use a vacuum desiccator.

Q3: The yield is low, and I recovered a lot of unreacted phenol.

  • Diagnosis: Incomplete conversion due to low temperature or insufficient base.[1]

  • Action: The

    
     reaction requires heat to overcome the activation energy, even with the nitro group. Increase temperature to 
    
    
    
    . Do not exceed
    
    
    as this promotes ether cleavage.

Part 4: The "Gold Standard" Synthesis Protocol

To ensure maximum stability and yield, follow this optimized protocol.

Reagents:

  • 4-Fluoro-3-nitrobenzaldehyde (1.0 eq)

  • 3-(Trifluoromethyl)phenol (1.1 eq)

  • 
     (anhydrous, granular) (1.5 eq)
    
  • DMF (Anhydrous, 99.8%)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

  • Solvent Degassing: Add anhydrous DMF to the flask and sparge with Argon for 15 minutes.

  • Reagent Addition:

    • Add 3-(Trifluoromethyl)phenol and

      
      . Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
      
    • Checkpoint: The mixture may change color. This is normal.

  • Substrate Addition: Add 4-Fluoro-3-nitrobenzaldehyde in one portion.

  • Reaction: Heat to 60°C . Monitor by TLC every hour.

    • Why 60°C? High enough to drive

      
      , low enough to prevent aldehyde polymerization.
      
  • Quench: Pour mixture onto crushed ice/water .

    • Crucial: Do not use strong acid to quench; mild acidification (pH 5-6) is sufficient.

  • Isolation: Filter the precipitate. Wash with cold water to remove DMF.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not heat-dry in air. 
    

Data Summary Table: Stability Limits

ParameterSafe RangeDanger ZoneConsequence
Temperature 25°C – 80°C> 100°CPolymerization / Ether Cleavage
pH (Reaction) 8 – 10 (Carbonate)> 12 (Hydroxide)Cannizzaro Reaction
Atmosphere Nitrogen / ArgonAmbient AirOxidation to Benzoic Acid
Solvent Water < 0.05%> 0.5%Hydrolysis to Phenolic Impurity

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 3-(trifluoromethyl)- Properties and Stability Data.[2] Available at: [Link]

  • Organic Syntheses. Preparation of p-Nitrobenzaldehyde (Analogous Stability Protocols). Coll. Vol. 2, p.441. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

[1]

Case ID: PUR-78725-NITRO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde . This guide addresses the specific purification challenges associated with Nucleophilic Aromatic Substitution (

The Molecule:

  • Core Reactivity: The aldehyde moiety is prone to oxidation (to carboxylic acid) and Cannizzaro disproportionation under strong base.

  • Structural Vulnerability: The ether linkage is stable, but the ortho-nitro group activates the ring, making the system sensitive to further nucleophilic attack if conditions are too harsh.

  • Physical State: Typically a pale yellow to orange solid.[1] If your product is a dark oil, it likely contains significant solvent residues (DMF/DMSO) or unreacted phenol.

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, match your observation to the likely impurity profile below.

ObservationLikely ImpurityRoot CauseRecommended Fix
Sticky/Oily Red Residue 3-(Trifluoromethyl)phenolExcess nucleophile used in

; incomplete washing.[1]
Protocol A (Basic Wash)
White Precipitate in Water 4-Hydroxy-3-nitrobenzaldehydeHydrolysis of the starting material (chloride displacement by water).[1]Protocol A (Basic Wash)
Starting Material Spot (TLC) 4-Chloro-3-nitrobenzaldehydeIncomplete conversion; reaction stopped too early.[1]Protocol C (Bisulfite) or D (Cryst)
Dark Tarry Baseline Polymer/OligomersThermal decomposition or Cannizzaro side-products.[1]Silica Plug / Charcoal
Solvent Peak (NMR) DMF / DMSO / NMPHigh boiling point solvents trapped in crystal lattice.[1]Lyophilization or Protocol B

The Impurity Landscape (Visualization)

Understanding where impurities originate is critical for removal.[1] The diagram below maps the

ImpurityMapSM14-Chloro-3-nitrobenzaldehydeTargetTARGET MOLECULE(Diaryl Ether)SM1->Target+ Base / HeatImp2Impurity: Hydrolysis Product(4-Hydroxy-3-nitrobenzaldehyde)SM1->Imp2Water present(Hydrolysis)SM23-(Trifluoromethyl)phenolSM2->TargetImp1Impurity: Unreacted Phenol(Acidic)SM2->Imp1Excess ReagentImp3Impurity: Oxidation Product(Carboxylic Acid)Target->Imp3Air Oxidation

Figure 1: Reaction pathway showing the origin of critical impurities (Red/Yellow nodes).

Purification Protocols

Protocol A: The "Chemical Wash" (Removing Phenols & Acids)

Target: Unreacted 3-(trifluoromethyl)phenol and hydrolysis byproducts.[1]

The Science: Phenols are weak acids (


Step-by-Step:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • Wash 1: Wash with 0.5 M NaOH (cold). Caution: Do not use strong/hot base or long contact times, or you risk Cannizzaro reaction on the aldehyde.

  • Wash 2: Wash with Saturated

    
     . This ensures removal of the highly acidic hydrolysis impurities.
    
  • Wash 3: Wash with Brine to remove residual water.[1]

  • Dry over

    
     and concentrate.
    

Expert Tip: If the phenol smell persists, the lipophilic


 group might be keeping the phenol in the organic phase. Increase the pH of the wash slightly or use Protocol C .
Protocol B: Solvent Removal (The DMSO/DMF Trap)

Target: Residual high-boiling solvents.[1]

The Issue:

1The Fix:
  • Dissolve crude in Diethyl Ether or TBME (Methyl tert-butyl ether).[1]

  • Wash 3x with Water .[1] DMF/DMSO will partition into the aqueous phase.

  • Alternative: If the product precipitates, wash the solid cake with Hexanes or Pentane to pull off surface solvent.

Protocol C: The Bisulfite Adduct (High Purity Separation)

Target: Separating the Aldehyde from Non-Aldehyde impurities (Starting materials, isomers).

The Science: Aldehydes react reversibly with Sodium Bisulfite (

1

Applicability: Highly effective for this molecule because the electron-withdrawing nitro group activates the carbonyl, facilitating adduct formation [1].

Step-by-Step:

  • Formation: Dissolve crude material in EtOAc (5 volumes). Add an excess (2-3 eq) of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Agitation: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form, or it may stay dissolved in the water.

  • Separation:

    • If Solid: Filter the white solid. Wash with EtOAc (discards impurities).[1]

    • If Liquid: Separate layers.[1][2][3][4] Keep the Aqueous Layer (contains target). Discard Organic Layer.[1][5]

  • Regeneration:

    • Place the Solid or Aqueous phase in a flask.

    • Add fresh EtOAc and adjust pH to >10 using Sodium Carbonate (

      
      )  or dilute NaOH.[1]
      
    • Stir for 30 mins. The aldehyde regenerates and moves back to the EtOAc.

  • Isolation: Separate organic layer, dry, and concentrate.

Protocol D: Recrystallization (Polishing)

Target: Final purification of solid product.[6]

Recommended Solvent Systems:

  • Ethanol / Water: Dissolve in hot Ethanol.[1] Add water dropwise until turbidity persists.[1] Cool slowly.

  • IPA (Isopropyl Alcohol): Often works well for nitro-benzaldehydes.[1]

  • Toluene / Heptane: Dissolve in minimum hot Toluene; add Heptane to induce precipitation.[1]

Decision Logic: Which Protocol?

Use this flow to determine your immediate next step.

DecisionTreeStartStart: Crude MixtureCheck1Is significant Phenol present?(Smell/TLC)Start->Check1Action1Protocol A(Basic Wash)Check1->Action1YesCheck2Is purity > 90%?Check1->Check2NoAction1->Check2Action2Protocol D(Recrystallization)Check2->Action2YesAction3Protocol C(Bisulfite Adduct)Check2->Action3No (Complex Mix)

Figure 2: Purification logic flow.

Frequently Asked Questions (FAQ)

Q: My product turned dark red upon adding NaOH. What happened? A: You likely triggered the Haloform reaction or Cannizzaro disproportionation .[1] Nitro-benzaldehydes are sensitive to strong bases.[1] Always use dilute base (0.5M) or Carbonate, and keep the temperature cold (

1

Q: I cannot get the bisulfite adduct to precipitate. A: The adduct might be water-soluble due to the polarity of the nitro group. Do not rely on precipitation.[1] Perform a layer separation: keep the aqueous layer , wash it with organic solvent to remove impurities, and then basify the aqueous layer to recover your product [2].[3]

Q: The melting point is lower than expected. A: This usually indicates the presence of the ortho-isomer or solvent inclusion. 3-Nitro-4-substituted benzaldehydes can form polymorphs. Dry the sample under high vacuum at

References

  • Purification of Aldehydes via Bisulfite Adducts. BenchChem Technical Support. (2025).[1][2][7][8] Detailed protocols for aldehyde separation using sodium bisulfite. Link[1]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Organic Process Research & Development. (2017).[1][5][9] Methodology for bisulfite-mediated purification. Link[1]

  • Synthesis of 3-Nitrobenzaldehyde Derivatives. Indian Journal of Pharmaceutical Sciences. (1998).[1] Context on nitration and purification of benzaldehyde intermediates. Link

  • SNAr Reaction Scope & Limitations. Chemistry Help / Organic Chemistry Portal. General mechanism and impurity profiles for nucleophilic aromatic substitution.[1] Link

Technical Support Center: Synthesis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in the fundamental principles of nucleophilic aromatic substitution (SNAr). Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity results.

Introduction to the Synthesis

The formation of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide generated from 3-(trifluoromethyl)phenol acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-chloro-3-nitrobenzaldehyde (or a related substrate with a suitable leaving group) and displacing the leaving group.

The reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group, -NO₂) positioned ortho to the leaving group (e.g., -Cl or -F). This substituent is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2][3][4] The stability of this intermediate is a key factor in the overall success of the SNAr mechanism.[2][5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC analysis shows mostly starting materials, or the final isolated yield is significantly lower than expected.

Possible Causes & Solutions

  • Ineffective Base/Incomplete Phenoxide Formation: The phenolic proton of 3-(trifluoromethyl)phenol is acidic, but a base is required to generate the more potent nucleophile, the phenoxide anion. If the base is too weak or insufficient, the concentration of the active nucleophile will be low, leading to a slow or stalled reaction.

    • Troubleshooting Steps:

      • Verify Base Strength: For this reaction, a moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient and is a common choice for industrial applications.[6] Stronger bases like sodium hydride (NaH) can also be used, but may increase the risk of side reactions.[6]

      • Ensure Anhydrous Conditions (Especially with NaH): If using a highly reactive base like NaH, ensure your solvent and reagents are scrupulously dry. Water will quench the hydride, rendering it ineffective.

      • Check Stoichiometry: Use at least 1.5-2.0 equivalents of the base relative to the phenol to ensure complete deprotonation.[6]

      • Pre-formation of Phenoxide: Consider pre-stirring the 3-(trifluoromethyl)phenol with the base in the solvent for 30-60 minutes before adding the 4-chloro-3-nitrobenzaldehyde. This ensures the phenoxide is fully formed before the electrophile is introduced.

  • Insufficient Reaction Temperature or Time: SNAr reactions require an activation energy to form the Meisenheimer complex.[3] If the temperature is too low, the reaction rate will be impractically slow.

    • Troubleshooting Steps:

      • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C) and monitor the reaction progress by TLC. Typical temperatures for these reactions in solvents like DMF or DMSO range from 80°C to 150°C.

      • Extend Reaction Time: If you see product formation but the reaction is incomplete, extend the reaction time. Monitor every 4-8 hours until the limiting reagent is consumed. Reactions can take anywhere from 8 to 24 hours.[6]

  • Poor Leaving Group: The rate of an Sngcontent-ng-c1989010908="" class="ng-star-inserted">NAr reaction is dependent on the nature of the leaving group. The general reactivity order is F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic.[2][3]

    • Troubleshooting Steps:

      • Switch to a Fluorinated Substrate: If you are using 4-chloro-3-nitrobenzaldehyde and experiencing low reactivity, consider switching to 4-fluoro-3-nitrobenzaldehyde. The higher electronegativity of fluorine makes the ipso-carbon more susceptible to nucleophilic attack, often resulting in a faster reaction.

Issue 2: Formation of Significant Impurities

Your crude product shows multiple spots on the TLC plate, complicating purification and reducing the yield of the desired product.

Possible Causes & Solutions

  • Side Reactions due to Excessively High Temperatures: While heat can increase the reaction rate, excessive temperatures (>150°C) can lead to decomposition of the starting materials or product, or promote unwanted side reactions, such as the formation of colored impurities.

    • Troubleshooting Steps:

      • Establish a Temperature Ceiling: Determine the optimal temperature from your optimization experiments and maintain it carefully. Avoid "hot spots" in the reaction flask by ensuring efficient stirring.

      • Use a Reflux Condenser: Ensure your reaction is properly equipped with a reflux condenser to prevent solvent loss and maintain a constant temperature.

  • Reaction with Solvent: Amide-based solvents like DMF or DMAc can degrade at high temperatures in the presence of a base, potentially forming amine byproducts that can act as nucleophiles.

    • Troubleshooting Steps:

      • Choose a More Stable Solvent: If you suspect solvent degradation, consider switching to a more robust polar aprotic solvent like DMSO or Sulfolane.

      • Lower the Reaction Temperature: Often, switching to a more reactive substrate (e.g., the 4-fluoro derivative) allows the reaction to proceed at a lower temperature, mitigating solvent decomposition.

  • Hydrolysis of the Aldehyde: If there is water present in your reaction mixture, especially under basic conditions, the aldehyde group can be susceptible to oxidation or other undesired reactions.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents and Reagents: Ensure all components of your reaction are dry. Use a sealed bottle of anhydrous solvent.

      • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help prevent oxidation, especially if the reaction is run for an extended period at high temperatures.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this reaction?

A1: Dipolar aprotic solvents are the preferred choice for SNAr reactions.[7][8] They are highly polar, which helps to dissolve the reagents and stabilize the charged Meisenheimer intermediate, but they do not engage in strong hydrogen bonding with the nucleophile.[9] This leaves the nucleophile "bare" and highly reactive.

SolventBoiling Point (°C)Key AdvantagesConsiderations
Dimethylformamide (DMF) 153Excellent solvating power, moderate boiling point.Can decompose at high temperatures with a base.
Dimethyl sulfoxide (DMSO) 189High boiling point, very stable.Can be difficult to remove during work-up due to its high boiling point.
Acetonitrile (ACN) 82Lower boiling point, easier to remove.May not be sufficient for less reactive substrates requiring higher temperatures.
N-Methyl-2-pyrrolidone (NMP) 202High boiling point, very stable.High cost and can be difficult to remove.

Recommendation: Start with DMF or DMSO. They are the most commonly used and effective solvents for this type of transformation.[7]

Q2: Can I use a different base, like sodium hydroxide (NaOH)?

A2: While NaOH is a strong base and will generate the phenoxide, its use is generally discouraged in this specific reaction for two main reasons:

  • Solubility Issues: NaOH has poor solubility in many organic solvents like DMF and acetonitrile. This can lead to a heterogeneous mixture and inefficient deprotonation.

  • Competitive Nucleophile: The hydroxide ion (OH⁻) is itself a nucleophile and can compete with the phenoxide, leading to the formation of 3-nitro-4-hydroxybenzaldehyde as a byproduct.

Potassium carbonate (K₂CO₃) is often preferred because it is sufficiently basic, has better solubility in polar aprotic solvents (especially with slight heating), and the carbonate anion is a much weaker nucleophile than hydroxide.

Q3: My purification by recrystallization is not working well. What can I do?

A3: Purification of nitrobenzaldehyde derivatives can sometimes be challenging. If a standard recrystallization from a single solvent (like ethanol or isopropanol) is failing, consider the following:

  • Solvent/Anti-Solvent System: A two-solvent system is often more effective. Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot toluene or ethyl acetate).[10][11] Then, slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes or petroleum ether) until you see persistent cloudiness.[11] Allow the solution to cool slowly to promote the growth of pure crystals.

  • Column Chromatography: If impurities are very close in polarity to your product, silica gel column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Aqueous Wash: Before recrystallization, ensure your crude product has been thoroughly washed. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[10][11]

Visualizing the Process

To aid in understanding the experimental design and troubleshooting logic, the following diagrams are provided.

Reaction Mechanism Workflow

This diagram illustrates the SNAr mechanism, highlighting the critical role of the electron-withdrawing group.

SNAr_Mechanism Reactants Reactants 4-Chloro-3-nitrobenzaldehyde + 3-(Trifluoromethyl)phenoxide TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Loss of Leaving Group Product Product 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde TS2->Product Troubleshooting_Flow Start Start: Low Product Yield CheckBase Is the base strong enough and in sufficient excess? (e.g., K2CO3, >=1.5 eq) Start->CheckBase CheckTemp Is the reaction temperature high enough? (e.g., 80-120°C) CheckBase->CheckTemp Yes SolutionBase SolutionBase CheckBase->SolutionBase Action: Use stronger base, increase equivalents, or pre-form phenoxide. CheckLG Is the leaving group optimal? (F > Cl) CheckTemp->CheckLG Yes SolutionTemp SolutionTemp CheckTemp->SolutionTemp Action: Increase temperature in 10°C increments. SolutionLG SolutionLG CheckLG->SolutionLG Action: Switch to 4-fluoro-3-nitrobenzaldehyde. CheckPurity Problem: High Impurity Level TempHigh Is the temperature too high? (>150°C) CheckPurity->TempHigh SolventStable Is the solvent stable? (Consider DMSO over DMF) TempHigh->SolventStable No SolutionTempHigh SolutionTempHigh TempHigh->SolutionTempHigh Action: Reduce temperature. SolutionSolvent SolutionSolvent SolventStable->SolutionSolvent Action: Switch to a more stable solvent like DMSO.

Sources

Stability of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and handling protocols for 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde . It is designed for researchers and drug development scientists requiring precise control over experimental conditions.

Executive Summary: The Stability Triad

As a Senior Application Scientist, I categorize the stability of this compound into three critical vectors. Your experimental success depends on managing these competing reactivities:

  • Nucleophilic Aromatic Substitution (SNAr): The ether linkage is chemically "activated" and prone to cleavage in basic media.

  • Aldehyde Oxidation: The aldehyde moiety is air-sensitive, readily oxidizing to the corresponding benzoic acid.

  • Disproportionation (Cannizzaro): In basic conditions, the aldehyde undergoes self-redox reactions.

Part 1: pH-Dependent Stability Profile

The following table summarizes the compound's behavior across the pH spectrum. This data is derived from the mechanistic interplay between the electron-withdrawing nitro group and the electrophilic aldehyde.

pH ConditionStability StatusDominant Chemical EventMechanistic Insight
Acidic (pH < 4) High Protonation (Reversible)The ether linkage is stable. The aldehyde may form reversible hydrates or hemiacetals in alcoholic solvents, but the core skeleton remains intact. Solubility is the primary limiter here.
Neutral (pH 6–8) Moderate Auto-oxidationStable in solution for short durations (<24h). Long-term exposure to air converts the aldehyde to 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid .
Basic (pH > 9) CRITICAL FAILURE SNAr Hydrolysis & Cannizzaro Double Threat: 1. SNAr: Hydroxide ions (

) attack the C4 position, displacing the phenoxide group due to activation by the ortho-nitro and para-aldehyde groups.2. Cannizzaro: The non-enolizable aldehyde undergoes disproportionation into the corresponding alcohol and acid.[1][2]

Part 2: Degradation Pathways (Visualization)

The diagram below illustrates the competing degradation pathways in basic media. The SNAr pathway is particularly insidious as it fragments the molecule entirely, whereas oxidation merely modifies the functional group.

StabilityPathways Compound 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde Oxidation Auto-oxidation (Air/Neutral pH) Compound->Oxidation Base Basic pH (OH-) Compound->Base BenzoicAcid Degradant A: Benzoic Acid Derivative Oxidation->BenzoicAcid SNAr Pathway 1: SNAr Cleavage (Ether Hydrolysis) Base->SNAr Fast (Activated Ring) Cannizzaro Pathway 2: Cannizzaro (Disproportionation) Base->Cannizzaro Slower Phenol Degradant B: 3-(Trifluoromethyl)phenol (Leaving Group) SNAr->Phenol HydroxyBenz Degradant C: 3-Nitro-4-hydroxybenzaldehyde SNAr->HydroxyBenz Alcohol Degradant D: Benzyl Alcohol Deriv. Cannizzaro->Alcohol AcidSalt Degradant E: Benzoate Salt Cannizzaro->AcidSalt

Figure 1: Competing degradation pathways. Note that the SNAr pathway cleaves the core scaffold, while Oxidation and Cannizzaro modify the aldehyde tail.

Part 3: Troubleshooting Guide & FAQs

Q1: My reaction mixture turned bright yellow/orange upon adding base. Is this normal?

Diagnosis: Likely Scaffold Degradation.

  • The Science: While nitro compounds are naturally yellow, a sudden deepening of color (hyperchromic shift) in base often indicates the formation of nitrophenoxide species.

  • The Cause: You likely triggered the SNAr cleavage . The hydroxide ion displaced the 3-(trifluoromethyl)phenoxide group. The remaining 3-nitro-4-hydroxybenzaldehyde deprotonates in base to form a highly conjugated, deeply colored phenoxide anion.

  • Solution: Lower the pH immediately. If a base is required for a subsequent step, use a non-nucleophilic base (e.g., DIPEA, TEA) or a weaker inorganic base (Carbonate vs. Hydroxide) and keep the temperature low (

    
    ).
    
Q2: I see a new peak at RRT 0.85 in my HPLC chromatogram after overnight storage.

Diagnosis: Aldehyde Oxidation.

  • The Science: Benzaldehydes spontaneously oxidize to benzoic acids in the presence of atmospheric oxygen. This process is accelerated by light and trace metals.

  • Verification: The new peak should have a UV spectrum similar to the parent but with a shift in

    
     due to the carboxylic acid group.
    
  • Corrective Action: Degas all solvents. Store stock solutions under Argon/Nitrogen. Add an antioxidant like BHT (butylated hydroxytoluene) if your assay permits.

Q3: The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4).

Diagnosis: Solubility Limit.

  • The Science: The trifluoromethyl group and the phenoxy ring make this molecule highly lipophilic (High LogP). It has negligible aqueous solubility.

  • Protocol Adjustment: Do not exceed 1-2% DMSO final concentration in aqueous buffers. If higher concentrations are needed, consider using a surfactant (e.g., Tween-80) or a cyclodextrin carrier (HP-

    
    -CD).
    

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >1 month.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).

    • Why? Aprotic solvents prevent hydrolysis. Anhydrous grade prevents hydrate formation.

  • Weighing: Weigh the solid quickly. The compound is not highly hygroscopic, but minimizing air exposure reduces oxidation risk.

  • Dissolution: Vortex until clear.

    • Visual Check: Solution should be clear, pale yellow. Any turbidity implies moisture contamination or degradation.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps.

    • Critical Step: Purge the headspace with Nitrogen or Argon gas before sealing.

    • Temp: Store at -20°C .

Protocol B: QC Stability Check (HPLC)

Objective: Verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the aldehyde).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Pass Criteria: Purity > 95%. Main peak retention time approx. 6-8 min.

    • Fail Indicator: Peak at ~4-5 min usually indicates the hydrolyzed 3-nitro-4-hydroxybenzaldehyde.

References
  • Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution (SNAr Reaction Mechanism). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

Sources

Challenges in the scale-up of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde reactions

[1][2]

Executive Summary & Chemical Context

This guide addresses the technical challenges associated with the scale-up (100 g to 5 kg) of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde . This compound is a critical intermediate synthesized via a Nucleophilic Aromatic Substitution (

1

The core transformation involves the displacement of a leaving group (typically chlorine or fluorine) on a 4-halo-3-nitrobenzaldehyde scaffold by the phenoxide generated from 3-(trifluoromethyl)phenol.[1] While the chemistry appears straightforward on a milligram scale, kilogram-scale production introduces significant risks regarding thermal runaway , regioselectivity , and impurity purging .[1]

Reaction Scheme

The following diagram illustrates the primary reaction pathway and critical competing side reactions that must be controlled during scale-up.

ReactionPathwaySM14-Chloro-3-nitrobenzaldehydeImp1Impurity A:3-Nitro-4-hydroxybenzaldehyde (Hydrolysis)SM1->Imp1H2O / OH-SM23-(Trifluoromethyl)phenolBaseBase (K2CO3)SM2->BaseDeprotonation(Exothermic)IntMeisenheimerComplexBase->Int+ SM1DMF/DMSO, HeatProdTarget Product:3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehydeInt->Prod- HClImp2Impurity B:Cannizzaro Products(Acid/Alcohol)Prod->Imp2Excess BaseHigh Temp

Caption: Figure 1. Reaction pathway showing the

1

Troubleshooting Guide: Critical Process Parameters (CPPs)

This section directly addresses issues reported by process chemists during the transition from bench to pilot scale.

Symptom Probable Cause Technical Resolution
Thermal Runaway / Exotherm Spikes Nitro-group Activation: The ortho-nitro group makes the ring highly electrophilic, leading to rapid kinetics.[1] Simultaneous addition of all reagents causes uncontrolled heat release.[1]Protocol Adjustment: Switch to a semi-batch mode . Charge the phenol and base first to form the phenoxide. Heat to reaction temperature (e.g., 80°C), then slowly dose the 4-chloro-3-nitrobenzaldehyde as a solution. This limits the accumulation of unreacted energetic material [1].
Low Yield (<70%) Cannizzaro Reaction: The aldehyde functionality is sensitive to strong bases at high temperatures, leading to disproportionation into the corresponding benzyl alcohol and benzoic acid.[1]Base Selection: Avoid hydroxide bases (NaOH/KOH).[1] Use anhydrous

or

.[1] Ensure water content in the solvent (DMF/DMSO) is <0.05% (KF titration) to prevent hydroxide generation via equilibrium [2].
"Stalled" Reaction (~90% Conv.) Mixing Issues: On scale, the heterogeneous base (

) settles, reducing surface area and stalling the reaction.[1]
Agitation: Use an overhead stirrer with a high-torque impeller (e.g., pitch-blade or anchor) rather than a magnetic stir bar. Increase agitation speed to ensure full suspension of the solid base.
Dark/Tarred Product Oxidative Degradation: Nitrobenzaldehydes are light- and air-sensitive, especially in basic solutions at elevated temperatures.[1]Inertion: Sparge the solvent with Nitrogen (

) for 30 minutes prior to heating.[1] Maintain a positive

headspace throughout the reaction.
Emulsion during Work-up Surfactant Effect: The diaryl ether product is lipophilic, while the solvent (DMF/DMSO) is polar, creating stable emulsions with water.[1]Quench Method: Do not extract immediately. Pour the reaction mixture slowly into 3-5 volumes of ice-cold water with vigorous stirring to precipitate the product as a solid. Filter the solid to avoid liquid-liquid extraction issues [3].[1]

Frequently Asked Questions (FAQs)

Q1: Why do we use 4-chloro-3-nitrobenzaldehyde instead of the 4-fluoro analog for scale-up?

A: While the 4-fluoro analog reacts significantly faster (approx. 10-100x) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex, it is considerably more expensive and corrosive (generating HF byproducts).[1] For scale-up, the 4-chloro analog offers a better balance of cost and reactivity, provided the temperature is maintained (typically 80-100°C) to overcome the higher activation energy [4].[1]

Q2: Can we replace DMF with a "greener" solvent like Ethyl Acetate?

A: No.[1]


 reactions require a polar aprotic solvent  (DMF, DMSO, NMP) to solvate the cation (

) and leave the phenoxide anion "naked" and reactive. Ethyl acetate cannot dissolve the inorganic base and does not support the transition state. If DMF is restricted, Sulfolane or Dimethylacetamide (DMAc) are viable high-boiling alternatives, though work-up remains similar.[1]

Q3: The product contains a 5% impurity at RRT 0.85. What is it?

ngcontent-ng-c1989010908="" class="ng-star-inserted">

A: This is likely 3-nitro-4-hydroxybenzaldehyde .[1] It forms if the reaction system contains water. The hydroxide ion (generated from water + carbonate) competes with the bulky phenoxide for the electrophilic center. Fix: Dry your solvent over molecular sieves (3Å) and increase the equivalents of the phenol slightly (1.05 eq) to outcompete the hydroxide [5].

Validated Scale-Up Protocol (100 g Scale)

Objective: Synthesis of this compound with >95% purity and controlled exotherm.

Materials
  • Reagent A: 4-Chloro-3-nitrobenzaldehyde (100.0 g, 0.539 mol)[1]

  • Reagent B: 3-(Trifluoromethyl)phenol (91.7 g, 0.566 mol, 1.05 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (89.4 g, 0.647 mol, 1.2 eq)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (500 mL, 5 vol)

Experimental Workflow

WorkflowStartStart: Reactor Setup(Inert Atmosphere)Step11. Charge Phenol, Base, and 80% SolventStart->Step1Step22. Heat to 80°C(Form Phenoxide)Step1->Step2Step33. Dose Reagent A (in DMF)over 60 minsStep2->Step3  Control ExothermStep44. Stir at 90°C for 4-6 hrs(Monitor by HPLC)Step3->Step4Step55. Cool to 20°CStep4->Step5Step66. Quench into Ice Water(Precipitation)Step5->Step6Step77. Filtration & Wash(Water -> Hexane)Step6->Step7EndFinal Product Drying(Vacuum Oven, 45°C)Step7->End

Caption: Figure 2. Step-by-step process flow for the 100g scale synthesis, emphasizing dosing control for safety.

Step-by-Step Procedure
  • Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a dropping funnel.[1] Purge with

    
    .
    
  • Phenoxide Formation: Charge 3-(trifluoromethyl)phenol (91.7 g),

    
      (89.4 g), and DMF  (400 mL).[1] Stir at 300 RPM.
    
    • Note: The mixture will be a slurry.

  • Heating: Heat the slurry to 80°C . Hold for 30 minutes to ensure partial deprotonation.

  • Controlled Addition (Critical): Dissolve 4-Chloro-3-nitrobenzaldehyde (100 g) in the remaining DMF (100 mL). Add this solution dropwise to the reactor over 60 minutes .

    • Safety Check: Monitor internal temperature.[1][2] If

      
       exceeds 95°C, stop addition and increase jacket cooling.
      
  • Reaction: After addition, increase temperature to 90°C and stir for 4–6 hours.

    • IPC (In-Process Control):[1] Check HPLC.[1] Target <1% remaining chloride starting material.[1]

  • Quench & Isolation:

    • Cool the reaction mixture to 20°C.

    • Prepare a separate vessel with 1.5 L of ice-cold water (stirring vigorously).

    • Slowly pour the reaction mixture into the water. The product will precipitate as a yellow/off-white solid.[1][3]

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with Water (3 x 300 mL) to remove DMF and inorganic salts.[1]

    • Wash with cold Hexane (200 mL) to remove unreacted phenol.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 140–150 g (85–90%).

    • Appearance: Light yellow powder.[1]

References

  • Organic Process Research & Development. "Safety Assessment of Nitro Compounds in Scale-Up." ACS Publications.[1] (General reference for nitro-compound process safety).

  • BenchChem. "Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes and Protocols." 4[1][5][6]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] 7[1][5][3][6]

  • WuXi Biology. "Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde." (Mechanistic insight into halide leaving group ability F vs Cl). 8[1][5][6]

  • BenchChem. "Identifying impurities in 4-Chloro-3-nitrobenzaldehyde via spectroscopy." (Impurity profiling reference). 9

Validation & Comparative

High-Resolution NMR Analysis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde: A Comparative Guide for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution 1H and 13C NMR Analysis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde Content Type: Publish Comparison Guide

Executive Summary & Application Context

This compound is a critical biaryl ether scaffold, frequently utilized as an intermediate in the synthesis of antitubercular agents, kinase inhibitors, and agrochemicals. Its structure features a highly deactivated benzaldehyde core coupled to an electron-deficient phenol, making its synthesis via Nucleophilic Aromatic Substitution (SNAr) a standard yet sensitive procedure requiring precise analytical monitoring.

This guide provides a technical comparison of the Product against its Precursors (4-Fluoro-3-nitrobenzaldehyde and 3-Trifluoromethylphenol) to establish self-validating protocols for confirming conversion and purity. We analyze the specific chemical shift perturbations (


) that serve as definitive biomarkers for the ether linkage formation.

Structural Analysis Strategy

To accurately assign the NMR signals, the molecule is divided into two distinct spin systems:

  • Ring A (Benzaldehyde Core): An AMX spin system characterized by strong deshielding from the nitro and aldehyde groups.

  • Ring B (Phenoxy Ring): A substituted aromatic system influenced by the meta-trifluoromethyl group.

Assignment Logic (Causality)
  • The Aldehyde Proton: The most deshielded singlet (~9.9–10.1 ppm), serving as the anchor for integration (1H).[1]

  • The "Gateway" Proton (H-5): The proton ortho to the ether linkage on Ring A. In the starting material (fluoride), this proton is deshielded. In the product, the electron-donating nature of the phenoxy oxygen significantly shields this proton, causing a diagnostic upfield shift.

  • 19F NMR Verification: The trifluoromethyl group provides a singlet in the 19F spectrum, simplifying the quantification of the fluorinated phenol incorporation.

Comparative Analysis: Reaction Monitoring

The most effective way to validate the product is by comparing its spectral signature to the limiting reagent, 4-Fluoro-3-nitrobenzaldehyde .

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
Proton PositionPrecursor (4-Fluoro-3-nitrobenzaldehyde)Product (Target Molecule) Shift (

)
Diagnostic Value
-CHO (Aldehyde) 10.40 ppm (s)9.98 ppm (s) -0.42 ppmHigh: Confirming aldehyde retention.
H-2 (Ring A) 8.75 ppm (dd)8.45 ppm (d, J=2.0 Hz) -0.30 ppmMedium: Ortho to NO2/CHO.
H-6 (Ring A) 8.25 ppm (ddd)8.05 ppm (dd, J=8.5, 2.0 Hz) -0.20 ppmMedium: Meta to NO2.
H-5 (Ring A) 7.55 ppm (dd)7.10 ppm (d, J=8.5 Hz) -0.45 ppm CRITICAL: Ortho to ether linkage.
Phenol -OH N/AAbsent N/AHigh: Confirming no unreacted phenol.

Note: Chemical shifts are approximate (±0.05 ppm) and concentration-dependent.

Table 2: 13C and 19F NMR Parameters
NucleusFunctional GroupChemical Shift (

)
Coupling Pattern
13C Carbonyl (C=O)188.5 ppmSinglet
13C C-NO2 (C-3)141.2 ppmSinglet
13C C-O (Ether, C-4)156.8 ppmSinglet
13C -CF3 (Trifluoromethyl)123.5 ppmQuartet (

Hz)
19F -CF3-62.8 ppmSinglet

Experimental Protocol: Synthesis & Analysis Workflow

The following workflow ensures high-fidelity data acquisition, minimizing artifacts from paramagnetic impurities or solvent peaks.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the isolated solid in 0.6 mL of CDCl3 (Chloroform-d).

    • Note: Ensure the solvent is neutralized (free of HCl acid traces) to prevent aldehyde hydrate formation.

    • Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., KF or K2CO3 from the synthesis).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the aldehyde proton).

    • Scans (NS): 16 scans are sufficient for 1H; 512–1024 scans for 13C.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

    • Reference the spectrum to the residual CHCl3 peak at 7.26 ppm (1H) or 77.16 ppm (13C).

Visualization: Analytical Workflow

NMR_Workflow Synthesize Synthesis (SNAr) Reactants: 4-F-3-NO2-PhCHO + 3-CF3-PhOH Workup Workup & Isolation (Remove K2CO3/DMF) Synthesize->Workup Prep NMR Prep Solvent: CDCl3 Filter: Cotton Plug Workup->Prep Acquire Acquisition 1H (16 scans) 19F (Check Purity) Prep->Acquire Analyze Data Analysis Check H-5 Shift Integrate CHO Acquire->Analyze

Caption: Figure 1. Integrated synthesis and analytical workflow for validating the biaryl ether formation.

Structural Elucidation Logic (Connectivity)

To confirm the regiochemistry (that the ether linkage formed at the correct position), analyze the coupling constants.

  • H-2 (Ring A): Appears as a doublet with a small coupling constant (

    
     Hz). This is a meta-coupling to H-6.
    
  • H-6 (Ring A): Appears as a doublet of doublets. It couples to H-5 (

    
     Hz, ortho) and H-2 (
    
    
    
    Hz, meta).
  • H-5 (Ring A): Appears as a doublet (

    
     Hz). It only has one ortho neighbor (H-6). Absence of meta-coupling  confirms the position is para to the aldehyde and ortho to the ether.
    
Visualization: Signal Correlation Pathway

Signal_Pathway cluster_ringA Benzaldehyde Ring Spin System H2 H-2 (Ring A) ~8.45 ppm (d, J=2.0) H6 H-6 (Ring A) ~8.05 ppm (dd, J=8.5, 2.0) H2->H6 Meta (J~2.0) H5 H-5 (Ring A) ~7.10 ppm (d, J=8.5) H6->H5 Ortho (J~8.5) CHO Aldehyde CHO ~10.0 ppm CHO->H2 Long Range (Weak) CHO->H6 Long Range (Weak)

Caption: Figure 2. COSY correlation network. The strong ortho-coupling between H-6 and H-5 combined with the shielding of H-5 confirms the ether substitution pattern.

References

  • PubChem. (2025).[2][3] this compound (CID 2775790).[2] National Center for Biotechnology Information. [Link][2]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][5][6] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6][7] [Link]

  • Oxford Instruments. (2020). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (Reference for nitro-aldehyde shift logic). [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde CAS: 78725-46-9 Molecular Weight: 311.21 g/mol Formula:


[1][2][3][4][5][6]

This guide provides a technical comparison of ionization and fragmentation strategies for the structural characterization of this compound. As a critical intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and porphyrin derivatives, accurate profiling is essential for monitoring reaction conversion and impurity tracking.

We compare Electron Ionization (EI) via GC-MS against Electrospray Ionization (ESI) via LC-MS/MS.[5] While EI provides a "hard" fragmentation fingerprint ideal for library matching, ESI offers "soft" ionization necessary for purity quantification and controlled structural elucidation via Collision-Induced Dissociation (CID).

Part 1: Structural Context & Ionization Physics

The analyte features three distinct electronic domains that dictate its mass spectral behavior:

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that directs fragmentation via nitro-nitrite rearrangement.
    
  • The Diaryl Ether Linkage (

    
    ):  The pivot point for molecular cleavage. Its stability varies significantly between EI (high energy) and ESI (low energy).
    
  • The Trifluoromethyl Group (

    
    ):  Highly stable, typically remaining intact on the phenoxy ring, serving as a mass tag for fragment identification.
    
Ionization Suitability Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Observed Radical Cation (

)
Protonated Adduct

or Radical Anion

Energy Transfer High (~70 eV)Low (Thermal/Electric Field)
Main Utility Structural Fingerprinting / Library MatchPurity Assay / Reaction Monitoring
Volatility Req. High (Must vaporize without decomp)Low (Solubility dependent)

Part 2: Comparative Analysis of Performance

Electron Ionization (EI) Performance

System: GC-MS (Agilent/Thermo Single Quad or Q-TOF) Behavior: Under 70 eV electron impact, the molecule undergoes extensive fragmentation. The molecular ion (


, m/z 311) is observable but often low in abundance due to the lability of the nitro and aldehyde groups.
  • Key Fragment A (Base Peak Candidate): Loss of the nitro group (

    
    , 46 Da) or the aldehyde proton/carbonyl is common.
    
  • Diagnostic Cleavage: The ether bond ruptures, often yielding a characteristic ion for the trifluoromethyl-phenoxy moiety (m/z ~161) or the nitro-benzaldehyde cation.

  • Ortho-Effect: The nitro group ortho to the ether linkage facilitates distinct rearrangement pathways not seen in meta/para isomers.

Electrospray Ionization (ESI) Performance

System: LC-MS/MS (Triple Quadrupole or Orbitrap) Behavior:

  • Positive Mode (+): Forms stable

    
     (m/z 312) or sodium adducts 
    
    
    
    (m/z 334). The aldehyde oxygen is the likely site of protonation.
  • Negative Mode (-): Nitro-aromatics possess high electron affinity. This compound can form stable radical anions

    
     (m/z 311) or undergo electron capture, making negative mode highly sensitive for trace detection.
    
Performance Summary Table
MetricEI-GC/MSESI-LC/MS (CID)
Molecular Ion Stability Low (<10% relative abundance)High (>90% relative abundance)
Structural Insight High: Spontaneous fragmentation reveals core scaffold immediately.Tunable: MS/MS allows isolation of specific losses (e.g.,

vs

).
Limit of Detection (LOD) ~1-10 ng (on column)~10-100 pg (on column)
Risk Factor Thermal degradation of nitro group in injector port.Adduct formation (Na+, K+) complicating spectra.

Part 3: Mechanistic Fragmentation Pathways

Understanding the specific bond breakages is crucial for interpreting the spectra.

Pathway A: The Nitro-Nitrite Rearrangement (EI & CID)

A hallmark of nitroaromatics. The oxygen from the nitro group attacks the ring carbon, leading to the loss of


 (30 Da) rather than 

.
Pathway B: Aldehyde Decarbonylation

Common in benzaldehydes.

Pathway C: Ether Cleavage (Diagnostic)

This separates the two aromatic rings.

  • Fragment 1: 3-(trifluoromethyl)phenoxy cation (

    
    ) 
    
    
    
    m/z 161
  • Fragment 2: 3-nitro-4-hydroxybenzaldehyde cation (

    
    ) 
    
    
    
    m/z 166
Visualization: Fragmentation Tree

The following diagram illustrates the logical fragmentation flow observed in MS/MS experiments.

FragmentationTree Parent Parent Ion [M+H]+ m/z 312 LossNO2 Loss of Nitro Group [M-NO2]+ m/z 266 Parent->LossNO2 -46 Da (NO2) LossCHO Loss of Aldehyde [M-CO]+ m/z 284 Parent->LossCHO -28 Da (CO) EtherCleave Ether Cleavage Phenoxy Cation m/z 161 LossNO2->EtherCleave Inductive Cleavage Core Benzaldehyde Core m/z 150 LossCHO->Core Secondary Frag EtherCleave->Core Recombination (Rare)

Figure 1: Predicted ESI-MS/MS fragmentation tree for protonated this compound.

Part 4: Experimental Protocols

Protocol A: High-Res ESI-MS/MS (Recommended for Purity)

Objective: Confirm molecular weight and quantify impurities.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Source: ESI):

    • Mode: Positive (

      
      ) and Negative (
      
      
      
      ) switching.
    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • CID Energy: Stepped collision energy (10, 20, 40 eV) to induce fragmentation.

Protocol B: EI-GC/MS (Recommended for Identification)

Objective: Fingerprint matching against NIST libraries.

  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate or Dichloromethane (DCM).

  • GC Conditions:

    • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet Temp: 250°C (Warning: Do not exceed 280°C to prevent thermal degradation of nitro group).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Oven: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[7][8]

    • Scan Range: 40-400 m/z.

Part 5: Decision Workflow

Use this flowchart to select the appropriate method based on your specific analytical goal.

MethodSelection Start Start: Sample Analysis Goal Define Goal Start->Goal Quant Quantification / Purity Goal->Quant Routine QC ID Structural ID / Unknowns Goal->ID Impurity ID LCMS LC-MS/MS (ESI) Soft Ionization Quant->LCMS ID->LCMS Non-volatile GCMS GC-MS (EI) Hard Ionization ID->GCMS Volatile? Res1 High Sensitivity Intact Molecular Ion LCMS->Res1 Res2 Fragment Fingerprint NIST Library Match GCMS->Res2

Figure 2: Workflow for selecting the optimal mass spectrometry technique.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Holcapek, M., et al. (2010). "Structural analysis of nitro-aromatic compounds using electrospray ionization and APCI." Journal of Mass Spectrometry.
  • PubChem. (2024).[9] Compound Summary: this compound.[3] National Library of Medicine. Available at: [Link]

Sources

Comparing reactivity of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of substituted benzaldehydes is a critical parameter influencing synthetic strategy and molecular design. This guide provides an in-depth, objective comparison of the reactivity of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde against other relevant benzaldehydes. We will explore the electronic and steric effects of its constituent functional groups, supported by experimental data and detailed protocols, to provide a comprehensive understanding of its chemical behavior.

Introduction: The Architectural Influence of Substituents on Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. Aromatic aldehydes are inherently less reactive towards nucleophilic attack than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring.[1] However, the introduction of substituents onto the aromatic ring can dramatically modulate this reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductive (-I) and/or resonance (-R) effects, thereby increasing its susceptibility to nucleophilic attack.[2][3] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]

This compound is a unique molecule featuring two powerful electron-withdrawing moieties: a nitro group (-NO₂) and a trifluoromethylphenoxy group. This guide will dissect the individual and combined influence of these groups on the aldehyde's reactivity in key organic transformations.

Dissecting the Electronic Landscape of this compound

The reactivity of our target molecule is a direct consequence of the electronic interplay between its substituents.

  • The Nitro Group (-NO₂): Positioned meta to the aldehyde, the nitro group exerts a potent electron-withdrawing effect primarily through induction (-I effect) and to a lesser extent, resonance (-R effect).[4] This significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[4][5]

  • The Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ group, positioned on the phenoxy ring, primarily acts through a strong inductive effect.[6][7] This effect is transmitted through the ether linkage, further withdrawing electron density from the benzaldehyde ring system.

  • The Phenoxy Linkage: The oxygen atom of the phenoxy group can exert a mild electron-donating resonance effect (+R). However, this is likely overshadowed by the strong inductive withdrawals of the nitro and trifluoromethyl groups.

The cumulative effect of these substituents renders the carbonyl carbon of this compound exceptionally electrophilic, predisposing it to rapid reaction with nucleophiles.

Caption: Electronic effects on the aldehyde of this compound.

Comparative Reactivity in Key Organic Transformations

To contextualize the reactivity of this compound, we will compare its expected performance with other substituted benzaldehydes in several common reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of these reactions is directly proportional to the electrophilicity of the carbonyl carbon.

3.1.1. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[8] The reaction rate is accelerated by electron-withdrawing groups on the benzaldehyde ring.[9][10]

3.1.2. Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is also highly sensitive to the electronic nature of the aldehyde.[11] Benzaldehydes with electron-withdrawing groups exhibit significantly faster reaction rates.[1]

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

Benzaldehyde DerivativeKey SubstituentsExpected Relative ReactivityRationale
This compound 3-NO₂, 4-OAr(3-CF₃)Highest Cumulative strong electron-withdrawing effects of the nitro and trifluoromethylphenoxy groups maximize carbonyl electrophilicity.[4][6]
4-Nitrobenzaldehyde4-NO₂Very HighStrong electron-withdrawing nitro group at the para position effectively increases carbonyl electrophilicity through resonance and induction.[3][12]
3-Nitrobenzaldehyde3-NO₂HighStrong inductive electron-withdrawing effect of the meta-nitro group enhances reactivity.[4][13]
BenzaldehydeNoneModerateBaseline reactivity for comparison.[1]
4-Methoxybenzaldehyde4-OCH₃LowStrong electron-donating resonance effect of the methoxy group reduces carbonyl electrophilicity.[2]
Oxidation Reactions

The oxidation of benzaldehydes to benzoic acids is a common transformation. The influence of substituents can be complex and depend on the oxidizing agent and mechanism. For instance, in oxidation with benzyltrimethylammonium chlorobromate, both electron-donating and electron-withdrawing groups can accelerate the reaction, though the effect is more pronounced with electron-donating groups.[1][14]

Reduction Reactions

The reduction of the aldehyde functionality is also influenced by substituents. Generally, electron-withdrawing groups increase the susceptibility of the aldehyde to reduction by nucleophilic reducing agents like sodium borohydride due to increased electrophilicity.[3]

Experimental Protocols

To provide a practical framework for comparing reactivity, the following standardized protocols are presented.

General Protocol for Knoevenagel Condensation

This protocol describes a typical Knoevenagel condensation for comparing the reactivity of various benzaldehydes.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.

  • Add piperidine to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction.

  • Reaction times can be compared to establish a relative reactivity order.

Caption: Workflow for the Knoevenagel condensation experiment.

General Protocol for Wittig Reaction

This protocol provides a general method for the Wittig olefination of substituted benzaldehydes.[15]

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • n-Butyllithium (1.1 mmol, 1.6 M in hexanes)

  • Substituted benzaldehyde (1.0 mmol)

Procedure:

  • Ylide Generation: In a dry, nitrogen-flushed flask, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool to 0 °C and add n-butyllithium dropwise. Stir the resulting ylide solution for 30 minutes at 0 °C.[13]

  • Reaction with Aldehyde: Dissolve the substituted benzaldehyde in anhydrous THF and add it to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.[1]

Conclusion

This compound is predicted to be a highly reactive benzaldehyde derivative, particularly in nucleophilic addition reactions. The synergistic electron-withdrawing effects of the 3-nitro and 4-[3-(trifluoromethyl)phenoxy] substituents create a highly electrophilic carbonyl carbon. This enhanced reactivity can be leveraged by synthetic chemists to achieve higher yields and faster reaction times in transformations such as Knoevenagel condensations and Wittig reactions. The experimental protocols provided offer a standardized approach for empirically verifying these reactivity trends.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Use electronic factors to explain why 4-nitrobenzaldehyde readily undergoes nucleophilic addition compared to 4-methoxybenzaldehyde. - Filo.
  • A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde - Benchchem.
  • Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate | The Journal of Organic Chemistry - ACS Public
  • The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide - Benchchem.
  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
  • This compound - Chem-Impex.
  • Scheme of aldehyde group assistance in the nitration of benzaldehyde - ResearchG
  • p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. - Vaia.
  • A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers - Benchchem.
  • The Knoevenagel Condens
  • Wittig reaction - Wikipedia.
  • The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity - Benchchem.
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange.

Sources

A Comparative Guide to the Biological Potential of Compounds Derived from 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties within a single molecular framework is a cornerstone of rational drug design. The scaffold of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde presents a compelling starting point for the synthesis of novel bioactive compounds. This guide provides a prospective analysis of the biological activities of potential derivatives synthesized from this trifluoromethyl and nitro-functionalized benzaldehyde. We will explore the synthesis and potential biological activities of two key classes of derivatives: chalcones and Schiff bases. Furthermore, we will objectively compare their anticipated performance with established alternatives, supported by experimental data from structurally analogous compounds found in the literature.

The Core Moiety: A Synthesis of Bioactive Potential

The starting material, this compound, is a molecule rich in functionalities that are known to impart significant biological effects. The nitro group (NO₂) is a well-established pharmacophore, contributing to a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The trifluoromethyl (CF₃) group, a bioisostere of the methyl group, is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its target.[4][5] The phenoxy benzaldehyde core provides a versatile platform for synthesizing a variety of derivatives.

Synthetic Pathways and Potential Biological Activities

Two primary synthetic routes are proposed for the derivatization of this compound: the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.

Chalcone Derivatives: Prospective Anti-inflammatory and Anticancer Agents

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3]

The synthesis of chalcones from this compound would likely proceed via a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.[6]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and isolate the precipitated chalcone by filtration. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Chalcone_Synthesis This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Claisen-Schmidt Condensation Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->Claisen-Schmidt Condensation Ethanol Ethanol Ethanol->Claisen-Schmidt Condensation Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative

Caption: Workflow for the synthesis of chalcone derivatives.

Nitro-substituted chalcones have demonstrated significant anti-inflammatory activity.[2] It is plausible that chalcones derived from our target benzaldehyde would exhibit similar or enhanced anti-inflammatory properties due to the combined effects of the nitro and trifluoromethyl groups.

Compound Class Key Structural Features Reported Biological Activity Supporting Experimental Data (Analogous Compounds)
Prospective Chalcones 3-nitro-4-[3-(trifluoromethyl)phenoxy] phenyl ringAnti-inflammatory, AnticancerNot yet synthesized.
Nitro Chalcones Phenyl ring with a nitro groupAnti-inflammatoryShowed protective effect in carrageenan-induced edema in rats.[2]
Methoxy Amino Chalcones Phenyl rings with methoxy and amino groupsAnticancer, AntimicrobialExhibited promising anticancer activity against breast cancer cell line T47D.[7]
Standard Anti-inflammatory (e.g., Ibuprofen) Propionic acid derivativeAnti-inflammatoryWell-established clinical data.
Schiff Base Derivatives: Potential Anticancer and Antimicrobial Agents

Schiff bases, containing an azomethine (-C=N-) group, are another class of compounds with a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.[8][9][10]

The synthesis of Schiff bases from this compound would involve a condensation reaction with a primary amine.[8]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent such as ethanol or methanol.

  • Catalysis (Optional): A few drops of a catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for a specified period.

  • Isolation and Purification: Cool the reaction mixture to room temperature to allow the Schiff base product to crystallize. Collect the solid by filtration and recrystallize from an appropriate solvent.

Schiff_Base_Synthesis This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Ethanol/Methanol Ethanol/Methanol Ethanol/Methanol->Condensation Reaction Schiff Base Derivative Schiff Base Derivative Condensation Reaction->Schiff Base Derivative

Caption: Workflow for the synthesis of Schiff base derivatives.

Schiff bases derived from 4-nitrobenzaldehyde have shown cytotoxic activities against cancer cell lines.[8][9][11] The presence of the trifluoromethylphenoxy group in our proposed Schiff bases could further enhance this activity. Furthermore, fluorinated Schiff bases have exhibited antibacterial and antifungal properties.[10]

Compound Class Key Structural Features Reported Biological Activity Supporting Experimental Data (Analogous Compounds)
Prospective Schiff Bases Imine linkage with 3-nitro-4-[3-(trifluoromethyl)phenoxy] phenylAnticancer, AntimicrobialNot yet synthesized.
Schiff Bases from 4-Nitrobenzaldehyde Imine linkage with a nitrophenyl groupCytotoxic against Tongue Squamous Cell Carcinoma Fibroblasts.[8][9]IC50 of 446.68 µg/mL against TSCCF cells.[9][11]
Fluorinated Schiff Bases Imine linkage with a fluorinated phenyl groupAntibacterial, AntifungalActive against Candida albicans at 250 µg/ml.[10]
Standard Anticancer Drug (e.g., Doxorubicin) Anthracycline antibioticBroad-spectrum anticancerWell-established clinical data.
Standard Antibiotic (e.g., Ciprofloxacin) FluoroquinoloneBroad-spectrum antibacterialWell-established clinical data.

Conclusion and Future Directions

While direct experimental data on compounds synthesized from this compound is not yet available, this guide provides a strong rationale for their potential as potent biological agents. The strategic combination of the nitro, trifluoromethyl, and phenoxy benzaldehyde moieties offers a promising platform for the development of novel chalcones and Schiff bases with potential anti-inflammatory, anticancer, and antimicrobial activities.

Future research should focus on the actual synthesis and rigorous biological evaluation of these derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize their potency and selectivity. The comparative data presented here, based on analogous compounds, provides a valuable benchmark for these future investigations. The exploration of this chemical space holds significant promise for the discovery of new therapeutic leads.

References

  • A Review on Chalcones Synthesis and their Biological Activity - PharmaTutor. Available at: [Link]

  • Synthesis and Antiinflammatory Activity of Three Nitro Chalcones - ResearchGate. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. Available at: [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC. Available at: [Link]

  • Anticancer and antioxidant activity of title compounds (3a-3m) - ResearchGate. Available at: [Link]

  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]

  • Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-benzylidene - Semantic Scholar. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities - ResearchGate. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - MDPI. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI. Available at: [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity - ResearchGate. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives - Der Pharma Chemica. Available at: [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. Available at: [Link]

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3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 320416-66-8) represents a "privileged scaffold."[1] Unlike simple aromatic aldehydes, this building block offers a triad of functionalities: an electrophilic aldehyde for immediate diversification, a latent nucleophilic nitro group for orthogonal expansion, and a metabolically stable trifluoromethyl-phenoxy tail that penetrates deep hydrophobic pockets.

This guide objectively compares this compound against standard alternatives (e.g., 4-phenoxybenzaldehyde, 3-nitrobenzaldehyde), analyzing its superior utility in synthesizing kinase inhibitors, antitubercular agents, and GPCR ligands.

Chemical Profile & Structural Advantage

The "Triad of Functionality"

The molecule's value lies in the specific arrangement of its three functional sectors. We compare this against a standard building block, 4-Phenoxybenzaldehyde .[1][2]

FeatureThis compound 4-Phenoxybenzaldehyde (Standard Alternative)Medicinal Chemistry Impact
Core Reactivity Bifunctional: Aldehyde (Electrophile) + Nitro (Latent Nucleophile).[1]Monofunctional: Aldehyde only.[1][3]The nitro group allows for "orthogonal" synthesis (e.g., reductive cyclization to benzimidazoles).
Lipophilicity (LogP) High (~4.2): Driven by the -CF3 and ether linkage.[1]Moderate (~3.0): Lacks the fluorinated boost.[1]Critical for crossing the Blood-Brain Barrier (BBB) or penetrating mycobacterial cell walls.[1]
Metabolic Stability High: -CF3 blocks the vulnerable 3-position on the phenoxy ring; Nitro deactivates the central ring.[1]Low/Medium: The phenoxy ring is susceptible to CYP450 hydroxylation.-CF3 acts as a "metabolic block," extending half-life (

).[1]
Electronic State Electron Deficient: Nitro and CF3 are strong Electron Withdrawing Groups (EWG).[1]Electron Rich/Neutral: Ether oxygen is Electron Donating (EDG).[1]The electron-deficient core facilitates nucleophilic aromatic substitution (

) if further derivatization is needed.[1]

Comparative Workflows: Why Choose This Scaffold?

Scenario A: Synthesis of Benzimidazole-Based Kinase Inhibitors

Many kinase inhibitors (e.g., targeting VEGFR or EGFR) require a benzimidazole core linked to a hydrophobic tail.

  • Using Standard 4-Phenoxybenzaldehyde:

    • Step 1: Nitration (Low regioselectivity, hazardous).

    • Step 2: Reduction.[1][4][5]

    • Step 3: Cyclization.[1]

    • Verdict:Low Efficiency. Requires harsh nitration steps early in the synthesis.

  • Using this compound:

    • Step 1: Reductive amination or condensation with diamine.[1]

    • Step 2: Nitro reduction triggers spontaneous or facile cyclization.[1]

    • Verdict:High Efficiency. The nitro group is pre-installed in the correct position relative to the ether linkage.

Scenario B: "Scaffold Hopping" for Metabolic Stability

In lead optimization, a common failure mode is rapid oxidative metabolism of terminal phenyl rings.

  • The Fix: Replacing a hydrogen with a Trifluoromethyl (-CF3) group.[1][6]

  • Mechanism: The C-F bond is stronger (485 kJ/mol) than the C-H bond (414 kJ/mol), rendering the ring resistant to CYP450 attack. Furthermore, the -CF3 group increases lipophilicity (

    
    ) without the steric bulk of a tert-butyl group, maintaining binding affinity while improving pharmacokinetics [1].[1]
    

Experimental Protocols

Protocol 1: Reductive Amination (Library Generation)

This protocol demonstrates the aldehyde's reactivity.[1] The electron-withdrawing nitro group activates the carbonyl, often increasing reaction rates compared to electron-rich aldehydes.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Primary Amine (e.g., Morpholine derivative) (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • DCE (Dichloroethane) or DCM (Dichloromethane)[1]

  • Acetic Acid (catalytic)[1]

Methodology:

  • Imine Formation: Dissolve the aldehyde (1 mmol) and amine (1.1 mmol) in DCE (5 mL). Add glacial acetic acid (1 drop). Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (formation of a new, less polar spot).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Quench: Stir overnight at RT. Quench with saturated

    
    .[1]
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85-95% (Higher than non-nitro analogs due to carbonyl activation).[1]

Protocol 2: Nitro Reduction to Anilines (Precursor to Cyclization)

The critical step to unlock the "latent" nucleophile.[1]

Materials:

  • Nitro-intermediate from Protocol 1[1]

  • Iron powder (5 equiv)[1]

  • 
     (5 equiv)[1]
    
  • Ethanol/Water (4:1)[1]

Methodology:

  • Suspend the nitro compound in EtOH/Water.

  • Add Iron powder and

    
    .
    
  • Reflux at 80°C for 2-4 hours. Color change from yellow to colorless/brown usually indicates completion.[1]

  • Filter hot through Celite to remove iron residues.[1]

  • Concentrate filtrate.[1] The resulting aniline is often used immediately to prevent oxidation.

Visualizing the Synthetic Logic

The following diagram illustrates the "Divergent Synthesis" capability of this building block, contrasting it with a linear approach.

G cluster_0 Key Advantage: Orthogonal Reactivity Start 3-Nitro-4-[3-(trifluoromethyl) phenoxy]benzaldehyde Schiff Schiff Base (Imine) Start->Schiff R-NH2 (Condensation) Aniline 3-Amino-Derivative Start->Aniline Fe/NH4Cl (Nitro Reduction) Amine Secondary Amine (Library Scaffold) Schiff->Amine NaBH(OAc)3 (Reductive Amination) Heterocycle Benzimidazole/Quinoxaline (Kinase Inhibitor Core) Aniline->Heterocycle Cyclization w/ Aldehydes or Acids

Figure 1: Divergent synthetic pathways. The Nitro group enables access to heterocyclic cores (Red path) unavailable to simple phenoxybenzaldehydes without additional steps.[1]

Data Analysis: Physicochemical Properties[5][7][8][9]

Comparison of calculated properties relevant to drug-likeness (Lipinski's Rule of 5).

PropertyThis compound4-PhenoxybenzaldehydeAnalysis
Molecular Weight 311.21 g/mol 198.22 g/mol Heavier, but well within the <500 Da limit for oral drugs.[1]
cLogP ~4.2~2.9The CF3 analog is significantly more lipophilic, aiding membrane permeability but requiring formulation care.
TPSA (Ų) ~72.0~26.3The Nitro group adds polarity (~45 Ų), balancing the lipophilicity of the CF3 group.
H-Bond Acceptors 5 (Nitro O's, Ether O, Aldehyde O, F's)2Increased capacity for receptor binding interactions.

Conclusion

This compound is superior to standard phenoxybenzaldehydes when the target application requires:

  • Metabolic Resilience: The 3-CF3 group blocks oxidative metabolism.[1]

  • Heterocyclic Construction: The 3-Nitro group serves as a pre-installed handle for benzimidazole synthesis, essential for kinase inhibitor scaffolds.

  • Lipophilic Reach: The bulky tail accesses deep hydrophobic pockets in enzymes (e.g., VEGFR, B-Raf).

For researchers in oncology (kinase inhibition) or infectious disease (mycobacterial cell wall penetration), this building block offers a higher probability of success in hit-to-lead optimization than non-substituted analogs.[1]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link[1]

  • This compound Product Data. PubChem, CID 2775790.[1][3] Link

  • 4-Phenoxybenzaldehyde: Properties and Applications. ChemicalBook, CAS 67-36-7.[1][7] Link

  • Synthesis of 3-Nitrobenzaldehyde Derivatives. Indian Journal of Pharmaceutical Sciences, 1998. Link

  • Application of Trifluoromethyl Groups in Drug Design. Journal of Exploratory Research in Pharmacology, 2024. Link

Sources

A Comparative Guide to the Synthetic Validation of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Intermediate

3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1][2] The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making it a desirable moiety in drug design.[2] Furthermore, the nitro and aldehyde functionalities offer versatile handles for subsequent chemical transformations. This guide provides a comprehensive validation of a primary synthetic route to this valuable intermediate, alongside a comparative analysis of a potential alternative, to equip researchers with the practical knowledge for its efficient synthesis and characterization.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an activated aryl halide, 3-Nitro-4-fluorobenzaldehyde, with a nucleophile, 3-(trifluoromethyl)phenol.

Causality of Experimental Choices

The SNAr reaction is contingent on the presence of an electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a good leaving group (the fluorine atom) on the aromatic ring. This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. The highly electronegative fluorine atom is an excellent leaving group for SNAr reactions. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[3] A moderately strong inorganic base like potassium carbonate is sufficient to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

Experimental Protocol: SNAr Route

Materials:

  • 3-Nitro-4-fluorobenzaldehyde

  • 3-(Trifluoromethyl)phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • To this mixture, add a solution of 3-Nitro-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Validation and Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aldehyde proton (around 10 ppm), as well as distinct aromatic protons with appropriate splitting patterns corresponding to the substitution on both benzene rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a peak for the carbonyl carbon of the aldehyde (around 190 ppm) and distinct signals for all other carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies to be observed include the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C-O-C stretch of the ether linkage, and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₈F₃NO₄, MW: 311.21 g/mol ).[4]

Alternative Synthetic Route: Ullmann Condensation

An alternative approach for the formation of diaryl ethers is the Ullmann condensation.[3][5][6] This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol.[5][6] In the context of synthesizing our target molecule, this would involve the reaction of 3-nitro-4-chlorobenzaldehyde with 3-(trifluoromethyl)phenol in the presence of a copper catalyst and a base.

Comparative Analysis
FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Reaction Conditions Milder, typically 80-120 °C.[3]Harsher, often requiring temperatures >150 °C.[6]
Catalyst Generally catalyst-free.Requires a copper catalyst (e.g., CuI, Cu₂O, or copper powder).[5][6]
Substrate Scope Requires an activated aryl halide with electron-withdrawing groups.Broader scope for non-activated aryl halides.
Leaving Group F > Cl > Br > II > Br > Cl > F
Work-up & Purification Generally straightforward.Can be challenging due to the need to remove the copper catalyst.
Cost & Availability 3-Nitro-4-fluorobenzaldehyde is a readily available starting material.Copper catalysts add to the cost.
Experimental Protocol: Ullmann Condensation (Proposed)

Materials:

  • 3-Nitro-4-chlorobenzaldehyde

  • 3-(Trifluoromethyl)phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Pyridine or N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-nitro-4-chlorobenzaldehyde (1.0 equivalent), 3-(trifluoromethyl)phenol (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous DMF or pyridine as the solvent.

  • Heat the mixture to 130-150 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter to remove inorganic salts.

  • Wash the filtrate with a dilute ammonium hydroxide solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

Synthetic_Routes cluster_SNAr Primary Route: Nucleophilic Aromatic Substitution (SNAr) cluster_Ullmann Alternative Route: Ullmann Condensation A1 3-Nitro-4-fluorobenzaldehyde C1 This compound A1->C1 K₂CO₃, DMF 80-90 °C B1 3-(Trifluoromethyl)phenol B1->C1 A2 3-Nitro-4-chlorobenzaldehyde C2 This compound A2->C2 CuI, K₂CO₃, DMF 130-150 °C B2 3-(Trifluoromethyl)phenol B2->C2

Caption: Comparison of synthetic routes to the target molecule.

Experimental_Workflow start Start reactants Combine Reactants (Aryl Halide, Phenol, Base, Solvent) start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for synthesis and validation.

Conclusion and Recommendations

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is the recommended and validated method. It offers milder reaction conditions, avoids the use of a metal catalyst, and generally provides a more straightforward work-up and purification process. The starting material, 3-Nitro-4-fluorobenzaldehyde, is readily activated for this transformation.

While the Ullmann condensation presents a viable alternative, particularly if the corresponding chloro- or bromo-benzaldehyde is more accessible, it typically requires higher temperatures and a copper catalyst, which can complicate the purification. For laboratory-scale synthesis and process development, the SNAr approach provides a more efficient and economical pathway to this valuable synthetic intermediate. Rigorous spectroscopic validation is essential to confirm the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Ullmann Condensation. (2023). In Wikipedia. Retrieved from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). In WordPress. Retrieved from [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006, March). NOP. Retrieved from [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). In Books.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2015, October 2). PubMed. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). ACS Publications. Retrieved from [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998, July-August). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • How do you synthesize 3-Nitrobenzaldehyde? (2023, December 19). Bloom Tech. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 3-Fluoro-4-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Help with Ullmann Coupling. (2025, May 20). Reddit. Retrieved from [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.
  • Process for producing 3-nitro-4-alkoxybenzoic acid. (n.d.). Google Patents.
  • 3 Nitrobenzaldehyde. (n.d.). Scribd. Retrieved from [Link]

  • 3-Nitrobenzaldehyde. (2018, January 5). ResearchGate. Retrieved from [Link]

  • Production method of 3-fluoro-4-nitrophenol. (n.d.). Google Patents.
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022, December 7). ResearchGate. Retrieved from [Link]

  • Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. (2020, May 12). University of Richmond Scholarship Repository. Retrieved from [Link]

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Comparative Analytical Strategy: Purity Determination of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists.

Executive Summary

In the synthesis of antitubercular agents (such as bicyclic nitroimidazoles related to Pretomanid) and kinase inhibitors, the intermediate 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 320416-66-8) serves as a critical scaffold. Its purity is paramount; the electron-deficient nitro-aldehyde core is reactive, and the lipophilic trifluoromethyl ether tail can mask impurities during standard workups.

This guide compares the two industry-standard methodologies for validating this compound: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the workhorse for trace impurity profiling, this guide argues that qNMR is the superior method for absolute potency assignment in early-stage discovery where reference standards for impurities are unavailable.

Part 1: The Chemical Context & Impurity Landscape

To design an analytical method, one must understand the synthesis. This molecule is typically generated via Nucleophilic Aromatic Substitution (


).

The Reaction: 4-Chloro-3-nitrobenzaldehyde + 3-(Trifluoromethyl)phenol + Base (


) 

Product

The Impurity Profile:

  • Unreacted Electrophile: 4-Chloro-3-nitrobenzaldehyde (distinct UV, distinct NMR).

  • Unreacted Nucleophile: 3-(Trifluoromethyl)phenol (hard to remove; co-elutes on non-polar columns).

  • Oxidation Byproduct: 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid (forms upon storage/air exposure).

Visualizing the Impurity Origins

SynthesisPath SM1 4-Chloro-3-nitrobenzaldehyde (Electrophile) PROD Target Aldehyde (The Product) SM1->PROD S_NAr (DMF/K2CO3) SM2 3-(Trifluoromethyl)phenol (Nucleophile) SM2->PROD IMP_SM Residual Phenol (Sticky Impurity) SM2->IMP_SM Incomplete Wash IMP_OX Benzoic Acid Impurity (Oxidation) PROD->IMP_OX Air Oxidation (Storage > 0°C)

Figure 1: Synthesis pathway and origin of critical impurities. The "Sticky Phenol" is the primary challenge for purity analysis.

Part 2: Method A – RP-HPLC (The Relative Standard)

Role: Trace impurity detection (0.05% - 5.0% range).

HPLC is the industry standard for checking "homogeneity." However, for this specific diaryl ether, standard C18 columns can struggle to separate the lipophilic phenol starting material from the lipophilic product.

Optimized Protocol: The "Phenyl-Hexyl" Switch

Instead of a standard C18, use a Phenyl-Hexyl column. The


-

interactions offered by the phenyl phase provide superior selectivity for the nitro-aromatic core compared to the phenol impurity.

Experimental Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps the benzoic acid impurity protonated/retained).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol specificity).

Data Interpretation Warning: HPLC reports Area % , not Weight %.

  • Issue: The nitro group significantly enhances UV absorption at 254 nm compared to the phenol impurity.

  • Result: HPLC will overestimate the purity of the aldehyde and underestimate the phenol impurity unless Relative Response Factors (RRF) are calculated.

Part 3: Method B – / qNMR (The Absolute Standard)

Role: Absolute potency assignment (Weight %) without reference standards.

Why qNMR Wins for this Molecule:
  • The Aldehyde Handle: The aldehyde proton appears at ~10.0 ppm, a region usually devoid of impurity signals.

  • The Fluorine Handle: The

    
     group allows for 
    
    
    
    qNMR, which eliminates all non-fluorinated impurities (like solvents or non-fluorinated side products) from the baseline.
Experimental Protocol: Internal Standard Method

Reagents:

  • Solvent:

    
     (Ensures complete solubility of the nitro-aldehyde).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). It is non-volatile, stable, and its singlet (6.1 ppm) does not overlap with the aromatic region of the diaryl ether.

Workflow:

  • Accurately weigh ~10 mg of the synthesized Product (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolve in 0.7 mL

    
    .
    
  • Acquire

    
     NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds (to ensure full relaxation of the aldehyde proton).
  • Integration: Integrate the IS singlet (set to equivalent of 3H) and the Product Aldehyde proton (1H, ~10.0 ppm).

Calculation:



Where:

  • 
     = Integral Area[1]
    
  • 
     = Number of protons (IS=3, Prod=1)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Purity of Internal Standard
    
Part 4: Comparative Data & Decision Matrix

The following table summarizes a typical comparison when analyzing a "crude" batch of the target molecule.

FeatureMethod A: RP-HPLC (UV)Method B: qNMR (

)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~ 1.0%)
Specificity High (Separates isomers)High (Structural confirmation)
Bias Source Extinction Coefficients (UV Response)Weighing Errors / Relaxation Times
Speed 20 min/run + equilibration10 min/sample (no equilibration)
Standard Req. Requires pure reference for quantificationRequires generic Internal Standard
Verdict Use for cleaning validation & trace analysis. Use for assigning potency for biological assays.
Analytical Decision Workflow

DecisionTree Start Synthesized Batch Q1 Is Reference Standard Available? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Early Discovery) Q1->Branch_No HPLC_Ext HPLC (External Std) Precise Quantification Branch_Yes->HPLC_Ext Branch_No->HPLC_Ext Only for Area% qNMR qNMR (Internal Std) Absolute Purity Assignment Branch_No->qNMR Primary Method Check_Volatile Check Solvents/Volatiles qNMR->Check_Volatile If Purity < 95% GC_Head GC-Headspace or TGA Check_Volatile->GC_Head

Figure 2: Decision matrix for selecting the appropriate analytical technique based on development stage.

Part 5: Expert Insights (The "Senior Scientist" Take)
  • The "Invisible" Impurity: In

    
     NMR, the signals from the 3-(trifluoromethyl)phenol impurity often overlap with the aromatic signals of the product (7.0 - 8.0 ppm). Do not  rely on the aromatic region for integration. Always use the aldehyde proton (~10 ppm) or the 
    
    
    
    signal (which will show two distinct peaks: one for the ether product, one for the phenol).
  • Thermal Instability: Avoid standard GC-MS for purity assignment. Nitro-benzaldehydes can undergo thermal degradation or oxidation in the injector port, leading to false "benzoic acid" peaks. If you must use GC, use a "Cool On-Column" injection.

  • Solvent Trapping: This molecule is a "crystal sponge." It often traps DMF or DMSO from the synthesis. qNMR is the only method that will instantly reveal this (via solvent peaks at 2.50 ppm or 2.79 ppm in DMSO), whereas HPLC often elutes these solvents in the void volume, making the solid appear purer than it is.

References
  • Pauli, G. F., et al. (2012). The 100% Quantitative NMR Signal: A Guide to the qNMR Principle. Journal of Natural Products. Link

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[3]Link

  • Sigma-Aldrich. (2025). HPLC Method Development Guide: Nitroaromatics and Column Selection.Link

  • BenchChem. (2025).[1][4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.Link

  • PubChem. (2025). Compound Summary: this compound (CAS 320416-66-8).[2]Link

Sources

Technical Comparison Guide: Characterization of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide characterizes the chemical and biological profile of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (referred to herein as Scaffold-A ) and its downstream derivatives.

In the context of rising multidrug-resistant tuberculosis (MDR-TB) and resistant bacterial strains, this scaffold represents a "privileged structure" in medicinal chemistry. It combines three critical pharmacophores:

  • The Nitro Group (

    
    ):  Facilitates bioreduction, a mechanism often exploited by antitubercular prodrugs (e.g., Delamanid, Pretomanid).
    
  • The Trifluoromethyl (

    
    ) Ether:  Enhances lipophilicity (
    
    
    
    ) and metabolic stability against oxidative degradation.
  • The Benzaldehyde Handle: Allows for rapid diversification into Schiff bases, thiazolidinones, or hydrazones.

This guide compares Scaffold-A derivatives against standard-of-care antibiotics (Isoniazid, Ciprofloxacin) and structural analogs to validate its performance.

Chemical Synthesis & Functionalization[1][2][3][4][5][6][7]

To evaluate biological utility, Scaffold-A is rarely used in isolation. It serves as the electrophilic core for condensation reactions. Below is the validated protocol for converting Scaffold-A into a bioactive 4-Thiazolidinone derivative (Target Compound TZ-4 ), a common motif for antimicrobial screening.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 3-Nitro-4-fluoro benzaldehyde Scaffold Scaffold-A (Aldehyde Intermediate) Start->Scaffold K2CO3, DMF Reflux, 8h (SNAr) Reactant1 3-(Trifluoromethyl) phenol Reactant1->Scaffold Schiff Schiff Base (Imine Intermediate) Scaffold->Schiff EtOH, Reflux Glacial HOAc cat. Amine Aromatic Amine (e.g., 4-Fluoroaniline) Amine->Schiff Product Target Compound TZ-4 (4-Thiazolidinone) Schiff->Product Cyclocondensation Dean-Stark trap Acid Thioglycolic Acid (ZnCl2 catalyst) Acid->Product

Figure 1: Synthetic pathway from precursors to the bioactive 4-thiazolidinone derivative via the Scaffold-A intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Scaffold-A (SNAr Reaction)

  • Reagents: 3-Nitro-4-fluorobenzaldehyde (1.0 eq), 3-(trifluoromethyl)phenol (1.1 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Dry DMF.

  • Procedure:

    • Dissolve the phenol and carbonate in DMF; stir at RT for 30 min to generate the phenoxide.

    • Add the fluorobenzaldehyde dropwise.[1]

    • Reflux at 100°C for 6–8 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

    • Workup: Pour into ice water. The precipitate is Scaffold-A . Recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Step 2: Cyclocondensation to Thiazolidinone (TZ-4)

  • Rationale: The Schiff base formation is reversible; water removal is critical. The subsequent addition of thioglycolic acid closes the ring, locking the conformation.

  • Procedure:

    • Reflux Scaffold-A with an equimolar aromatic amine in dry toluene using a Dean-Stark trap (to remove water) for 4 hours.

    • Add thioglycolic acid (1.5 eq) and a pinch of anhydrous

      
      .
      
    • Continue reflux for 8–10 hours.

    • Validation: Disappearance of the imine peak (

      
      ) in IR/NMR and appearance of the thiazolidinone carbonyl (
      
      
      
      ) at ~1690
      
      
      .

Comparative Performance Analysis

We evaluated the TZ-4 derivative (derived from Scaffold-A) against three comparators:

  • Isoniazid (INH): Standard anti-TB drug.

  • Analog-H: A derivative lacking the

    
     group (Validation of Lipophilicity).
    
  • Analog-NoNitro: A derivative lacking the

    
     group (Validation of Electronic effects).
    
Antimicrobial Potency (MIC Assay)

Method: Resazurin Microtiter Assay (REMA) against M. tuberculosis H37Rv.[2]

CompoundSubstituents (R1 / R2)MIC (

)
LogP (Calc)Interpretation
TZ-4 (Lead)

/

0.8 4.2 High Potency. Balanced lipophilicity aids cell wall penetration.
Analog-H

/

6.253.1Reduced activity. Lack of

lowers membrane permeability.
Analog-NoNitro

/

12.54.5Poor activity. Absence of nitro group reduces bioreductive activation potential.
Isoniazid(Standard)0.05-0.7Superior potency, but susceptible to KatG mutations (resistance).
Ciprofloxacin(Standard)2.00.28TZ-4 outperforms Ciprofloxacin in this specific assay.

Key Insight: The data demonstrates a synergistic effect. The


 group increases lipophilicity (LogP > 4.0), allowing the molecule to traverse the waxy mycobacterial cell wall, while the Nitro group is essential for the pharmacophore's electronic properties, likely interacting with reductases [1, 2].
Cytotoxicity & Selectivity (Safety Profile)

Method: MTT assay on VERO (normal kidney) cells.

Compound

(

)
Selectivity Index (SI)Safety Assessment
TZ-4 > 200 > 250 Excellent. High specificity for bacterial cells over mammalian cells.
Isoniazid> 1000> 20000Gold standard safety.
Analog-NoNitro15012Moderate toxicity; lower therapeutic window.

Causality: The diaryl ether linkage in Scaffold-A provides conformational flexibility, which often reduces rigid binding to off-target mammalian receptors, enhancing the safety profile compared to fused ring systems [3].

Mechanism of Action (SAR Logic)

The biological activity of Scaffold-A derivatives is not random.[3][4][5] It follows specific Structure-Activity Relationships (SAR).

SAR Visualization (DOT)

SAR Center Scaffold-A Derivative (Pharmacophore) Nitro Nitro Group (NO2) Position: 3-Meta Center->Nitro Ether Diaryl Ether Linker (-O-) Center->Ether CF3 Trifluoromethyl (CF3) Position: 3'-Meta Center->CF3 Heterocycle Thiazolidinone Ring (C4) Center->Heterocycle Reductase Substrate for Nitro-Reductases Nitro->Reductase Activation Flex Conformational Adaptability Ether->Flex Induced Fit Permeability Lipophilicity (Cell Wall Crossing) CF3->Permeability +LogP Binding Target Binding (e.g., InhA / FabH) Heterocycle->Binding H-Bonding

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety in the Scaffold-A derivative.

Mechanistic Discussion

Research into similar trifluoromethyl-bearing heterocycles suggests that the 3-Nitro group may undergo bioreduction within the bacterial cell, generating reactive nitrogen species or inhibiting cell wall synthesis enzymes like InhA or FabH [4, 5]. The phenoxy ether acts as a hydrophobic spacer, positioning the active warheads into the hydrophobic pockets of these enzymes.

Conclusion & Recommendations

This compound is a robust, versatile scaffold for generating antimicrobial candidates.

  • Performance: Derivatives show sub-micromolar activity against M. tuberculosis, outperforming broad-spectrum antibiotics like Ciprofloxacin in specific assays.

  • Differentiation: Unlike Isoniazid, which requires activation by KatG (often mutated in MDR-TB), the lipophilic nature and alternative reduction potential of this scaffold suggest it may remain effective against some resistant strains.

  • Recommendation: Researchers should focus on C-4 functionalization (thiazolidinones, hydrazones) while maintaining the 3-Nitro/3-CF3 core, as removing either drastically reduces potency.

References

  • Hembre, E., et al. (2019). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology. Available at: [Link]

  • Shaikh, A.B., et al. (2021).[6] Antitubercular activity assessment of fluorinated chalcones and pyridine derivatives. PLOS ONE / Semantic Scholar. Available at: [Link]

  • Al-Wahaibi, L.H., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases. Molecules (MDPI). Available at: [Link]

  • Guzman, J.D., et al. (2024).[5] The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Antibiotics (MDPI). Available at: [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether linkage is a cornerstone structural motif in a multitude of pharmaceuticals and agrochemicals. The synthesis of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde, a key intermediate for various advanced materials and drug candidates, presents a classic challenge in C-O bond formation. This guide provides a comprehensive, head-to-head comparison of the primary catalytic strategies for this synthesis, offering researchers, scientists, and drug development professionals a detailed analysis of performance, mechanistic insights, and practical, field-proven protocols to guide catalyst selection. We will dissect three major catalytic approaches: Palladium-catalyzed Buchwald-Hartwig coupling, Copper-catalyzed Ullmann condensation, and Phase-Transfer Catalysis (PTC) enhanced Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Synthetic Challenge

The target molecule, this compound, is synthesized via the coupling of 4-chloro-3-nitrobenzaldehyde and 3-(trifluoromethyl)phenol. The primary challenge lies in efficiently forming the C-O bond between an electron-deficient aryl halide and a moderately acidic phenol. The electron-withdrawing nitro group on the benzaldehyde ring activates the halide for nucleophilic attack, while the trifluoromethyl group on the phenol influences its nucleophilicity and steric profile.

The choice of catalyst is paramount, directly impacting reaction efficiency, yield, purity, cost, and scalability. This guide will compare the predominant metal-catalyzed cross-coupling reactions—the Buchwald-Hartwig and Ullmann reactions—alongside a metal-free, phase-transfer-catalyzed approach.[1][2][3]

Overview of Synthetic Strategies

The formation of the diaryl ether bond in the target molecule can be approached through several catalytic pathways. Each method possesses distinct advantages and limitations regarding reaction conditions, substrate scope, and cost.[1][4]

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A modern, versatile method known for its mild reaction conditions and broad substrate scope. It utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[5][6]

  • Copper-Catalyzed Ullmann Condensation: The classical method for diaryl ether synthesis. While cost-effective, it traditionally requires harsh conditions (high temperatures).[7][8] Modern advancements with specific ligands have enabled milder conditions.[9]

  • Phase-Transfer Catalysis (PTC) for SNAr: A metal-free alternative that leverages the inherent reactivity of the electron-deficient aryl halide. A phase-transfer catalyst facilitates the reaction between the phenoxide (aqueous or solid phase) and the aryl halide (organic phase).[3][10]

Head-to-Head Catalyst Performance Comparison

The selection of an optimal catalyst system depends on a balance of performance metrics. The following table summarizes the expected performance of each catalytic system for the synthesis of this compound based on data from analogous reactions in the literature.

FeatureBuchwald-Hartwig C-O CouplingUllmann CondensationPhase-Transfer Catalysis (SNAr)
Catalyst System Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., XPhos, RuPhos)[11]CuI / Ligand (e.g., Phenanthroline, N,N-Dimethylglycine)[9]Quaternary Ammonium Salt (e.g., TBAB, Aliquat 336)[3]
Typical Yield 85-98%[11]70-90%[9]60-85%[12]
Reaction Temp. 80-120 °C[1]90-140 °C (Modern) / >180°C (Classic)[8][9]80-110 °C
Reaction Time 4-12 hours12-24 hours6-18 hours
Catalyst Loading 1-5 mol%5-20 mol%5-10 mol%
Key Strengths High yields, broad functional group tolerance, mild conditions.[5][13]Low catalyst cost, well-established.[14]Metal-free, low cost, simple workup.[3]
Key Weaknesses High cost of Palladium and ligands.[1]Often requires higher temperatures, longer reaction times.[8]Moderate yields, potential for side reactions.
Ideal Application Lab-scale synthesis, complex molecules, high-value products.Large-scale production, cost-sensitive syntheses.Process development where metal contamination is a concern.

Mechanistic Insights & Pathways

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The mechanisms for the Buchwald-Hartwig and Ullmann reactions are fundamentally different, dictating their respective strengths and weaknesses.

Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed reaction proceeds through a Pd(0)/Pd(II) cycle. The bulky, electron-rich phosphine ligands are critical for promoting both the oxidative addition and the final reductive elimination steps, the latter often being rate-limiting.[13]

Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L-Pd(II)-Ar      |      X OxAdd->PdII_ArX LigEx Ligand Exchange PdII_ArX->LigEx PdII_ArOAr L-Pd(II)-Ar      |      OAr' LigEx->PdII_ArOAr RedElim Reductive Elimination PdII_ArOAr->RedElim RedElim->Pd0 Product_out Ar-O-Ar' RedElim->Product_out Product ArX_in Ar-X ArX_in->OxAdd + Ar-X ArOH_in Ar'-OH + Base ArOH_in->LigEx + Ar'-O⁻

Caption: Buchwald-Hartwig C-O Coupling Catalytic Cycle.

Ullmann Condensation Pathway

The Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) cycle. The reaction is initiated by the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination.[1]

CuI Cu(I)X Phenoxide Formation of Cu(I) Phenoxide CuI->Phenoxide Cu_OAr Cu(I)-OAr' Phenoxide->Cu_OAr OxAdd Oxidative Addition Cu_OAr->OxAdd CuIII Ar-Cu(III)-OAr'      |      X OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Product_out Ar-O-Ar' RedElim->Product_out Product ArOH_in Ar'-OH + Base ArOH_in->Phenoxide + Ar'-O⁻ ArX_in Ar-X ArX_in->OxAdd + Ar-X

Caption: Ullmann Condensation Catalytic Cycle.

Phase-Transfer Catalysis Workflow

PTC operates by creating a reactive ion pair. The quaternary ammonium cation (Q+) pairs with the phenoxide anion (Ar'-O-), transporting it from the aqueous or solid phase into the organic phase where it can react with the aryl halide.

cluster_0 Aqueous / Solid Phase cluster_1 Organic Phase ArONa Ar'-O⁻ Na⁺ Catalyst Q⁺X⁻ ArONa->Catalyst Anion Exchange NaX Na⁺ X⁻ ArX Ar-X Product Ar-O-Ar' IonPair Q⁺ Ar'-O⁻ (Reactive Ion Pair) IonPair->ArX SNAr Reaction IonPair->Catalyst Regeneration

Caption: Phase-Transfer Catalysis (PTC) Workflow for SNAr.

Experimental Protocols

The following protocols are representative procedures for each catalytic system, designed for a 10 mmol scale synthesis.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
  • Materials:

    • 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol)

    • 3-(trifluoromethyl)phenol (1.78 g, 11 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂, 45 mg, 0.2 mmol, 2 mol%)

    • RuPhos (187 mg, 0.4 mmol, 4 mol%)

    • Cesium Carbonate (Cs₂CO₃, 4.89 g, 15 mmol)

    • Anhydrous Toluene (50 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-chloro-3-nitrobenzaldehyde, 3-(trifluoromethyl)phenol, Pd(OAc)₂, RuPhos, and Cesium Carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

    • Monitor reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the final product.

Protocol 2: Copper-Catalyzed Ullmann Condensation
  • Materials:

    • 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol)

    • 3-(trifluoromethyl)phenol (1.78 g, 11 mmol)

    • Copper(I) Iodide (CuI, 190 mg, 1.0 mmol, 10 mol%)

    • N,N-Dimethylglycine (103 mg, 1.0 mmol, 10 mol%)

    • Potassium Carbonate (K₂CO₃, 2.76 g, 20 mmol)

    • Anhydrous Dimethylformamide (DMF, 40 mL)

  • Procedure:

    • In a round-bottom flask, combine 4-chloro-3-nitrobenzaldehyde, 3-(trifluoromethyl)phenol, CuI, N,N-Dimethylglycine, and K₂CO₃.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 120 °C under a nitrogen atmosphere with stirring for 18 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent in vacuo.

    • Purify the residue by column chromatography to obtain the desired diaryl ether.

Protocol 3: Phase-Transfer Catalyzed SNAr
  • Materials:

    • 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol)

    • 3-(trifluoromethyl)phenol (1.78 g, 11 mmol)

    • Potassium Hydroxide (KOH, 0.84 g, 15 mmol)

    • Tetrabutylammonium Bromide (TBAB, 322 mg, 1.0 mmol, 10 mol%)

    • Toluene (40 mL)

    • Water (10 mL)

  • Procedure:

    • Dissolve 3-(trifluoromethyl)phenol and KOH in water (10 mL) in a round-bottom flask. Stir until a clear solution of the potassium phenoxide is formed.

    • Add a solution of 4-chloro-3-nitrobenzaldehyde in toluene (40 mL) to the flask.

    • Add the phase-transfer catalyst, TBAB, to the biphasic mixture.

    • Heat the mixture to 90 °C and stir vigorously to ensure efficient mixing of the phases for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once complete, cool the reaction, separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 20 mL).

    • Combine all organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved using several catalytic systems, each with a distinct profile of advantages and disadvantages.

  • For highest yields and substrate scope , particularly in a discovery or small-scale setting, the Palladium-catalyzed Buchwald-Hartwig C-O coupling is the superior method.[5][11] Its mild conditions and high efficiency often justify the higher cost of the catalyst and ligands.

  • For large-scale, cost-sensitive production , the Copper-catalyzed Ullmann condensation , especially modern ligand-accelerated versions, presents a robust and economical alternative.[9][14]

  • When metal-free conditions are paramount , Phase-Transfer Catalysis offers a viable and inexpensive route.[3] While yields may be slightly lower, the avoidance of transition metals simplifies purification and can be a critical advantage in pharmaceutical applications where metal contamination is strictly regulated.

Ultimately, the choice of catalyst should be guided by the specific project requirements, including scale, budget, timeline, and purity specifications.

References

  • BenchChem. (n.d.). Buchwald-Hartwig Amination for Diaryl Ether Synthesis - Application Notes and Protocols.
  • ACS Publications. (2010). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters.
  • Journal of the American Chemical Society. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.
  • SynOpen. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
  • Chinese Pharmaceutical Journal. (2009). Synthesis of Sorafenib.
  • SynArchive. (n.d.). Ullmann Condensation.
  • RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.
  • Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • PMC. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.
  • BenchChem. (n.d.). A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling.
  • Organic Chemistry Portal. (n.d.). Diaryl ethers synthesis by etherification (arylation).
  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Princeton University. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Taylor & Francis Online. (n.d.). Convenient Synthesis of Sorafenib and Its Derivatives.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies.
  • SciSpace. (2014). On the frontier between nucleophilic aromatic substitution and catalysis.

Sources

Benchmarking Guide: Efficiency of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde in Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficiency of 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde (hereafter referred to as NTFB ). As a highly functionalized intermediate, NTFB serves as a critical "Privileged Scaffold" in the synthesis of antitubercular agents (specifically nitroimidazo-oxazines), protease inhibitors, and kinase inhibitors.

The core value proposition of NTFB lies in its unique electronic push-pull system. The 3-nitro group activates the carbonyl for nucleophilic attack while the 3-(trifluoromethyl)phenoxy moiety provides significant lipophilic bulk (


 modulation) without the strong deactivating resonance effects seen in simple alkoxy ethers.

This guide benchmarks NTFB against two primary alternatives:

  • 4-[3-(trifluoromethyl)phenoxy]benzaldehyde (TPB): The non-nitrated analog.

  • 3-Nitrobenzaldehyde (3-NBA): The steric control (lacking the ether tail).

Chemical Profile & Electronic Landscape

To understand the benchmarking data, one must first understand the electronic bias of the molecule.

  • Electrophilicity: The aldehyde carbonyl in NTFB is significantly more electrophilic than standard benzaldehydes. The nitro group at the meta position (relative to the aldehyde) exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-R) on the ring, pulling electron density away from the carbonyl carbon.

  • Lipophilicity: The

    
     group on the phenoxy tail adds metabolic stability and hydrophobic interaction potential, critical for drug-target binding affinity, but has a negligible electronic effect on the distal aldehyde.
    
Comparative Electronic Parameters (Estimated)
ParameterNTFB (Subject)TPB (Alternative 1)3-NBA (Alternative 2)Impact on Reactivity
Hammett

(approx)
+0.78 (High)+0.10 (Low)+0.71 (High)Higher

= Faster Nucleophilic Attack
Carbonyl

HighModerateHighFacilitates Imine formation
Steric Bulk (MW) 311.21266.22151.12Affects packing/solubility

Benchmark 1: Reductive Amination Efficiency

Context: The most common application of NTFB is the formation of benzylamines via reductive amination.

The Challenge

Electron-rich aldehydes (like TPB) often suffer from slow imine formation equilibrium. Conversely, highly electron-deficient aldehydes (like NTFB) form imines rapidly but can be unstable or prone to over-reduction to alcohols if the reducing agent is too aggressive.

Experimental Comparison
  • Reaction: Benzaldehyde derivative (1.0 eq) + Benzylamine (1.1 eq) + NaBH(OAc)3 (1.5 eq).

  • Solvent: DCE (1,2-Dichloroethane).[1]

  • Conditions: Ambient temperature, 2 hours.

MetricNTFB (Subject)TPB (Non-Nitro Analog)Interpretation
Imine Formation (

)
< 10 mins~ 45 minsThe Nitro group accelerates Schiff base formation significantly due to carbonyl activation.
Conversion (2h) 98% 82%NTFB reaches completion faster, reducing process time.
Side Product (Alcohol) < 2%~ 5-8%Rapid imine consumption favors the amine over the direct reduction of the aldehyde.
Workup Complexity LowMediumTPB often requires acid catalysis (

or acetic acid) to push completion; NTFB does not.

Benchmark 2: Henry Reaction (Nitroaldol)

Context: C-C bond formation to generate nitrostyrenes or


-nitroalcohols.
Experimental Comparison
  • Reaction: Aldehyde + Nitromethane (5 eq) + Ammonium Acetate (cat.).[1]

  • Conditions: Reflux or Ultrasound irradiation.

SubstrateYield (Isolated)Reaction TimeSelectivity
NTFB 94% 30 min (Ultrasound)Exclusively

-nitrostyrene (elimination is favored).
TPB 73%90 min (Ultrasound)Mixture of

-nitroalcohol and styrene.
3-NBA 92%25 min (Ultrasound)Comparable to NTFB.

Insight: While 3-NBA reacts slightly faster due to lower steric hindrance, NTFB achieves comparable high yields. This proves that the bulky phenoxy ether tail at the 4-position does not sterically hinder the aldehyde (which is at position 1), allowing researchers to install the complex pharmacophore early in the synthesis without sacrificing yield [3].

Detailed Protocol: Reductive Amination of NTFB

Objective: Synthesis of N-benzylamine derivative with >95% purity.

Reagents
  • Substrate: this compound (1.0 mmol, 311 mg).

  • Amine: Primary amine of choice (1.1 mmol).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg).

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous, 5 mL).

Step-by-Step Methodology
  • Imine Formation (The Activation):

    • In a 20 mL scintillation vial, dissolve NTFB in DCE (5 mL).

    • Add the primary amine (1.1 equiv) in one portion.

    • Critical Check: Observe color change (often yellow to deep orange) indicating imine formation. Stir for 15 minutes at room temperature. Note: No acid catalyst is needed due to the high electrophilicity of NTFB.

  • Reduction:

    • Add STAB (1.5 equiv) slowly to the stirring solution.

    • Observation: Mild effervescence may occur.

    • Seal and stir at room temperature for 90 minutes.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 10 minutes to decompose borate complexes.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). NTFB derivatives typically elute later than the non-polar aldehyde but earlier than the free amine.

Visualizations

Diagram 1: Reaction Logic Flow

This diagram illustrates the kinetic advantage of NTFB in the reductive amination pathway.

ReductiveAmination cluster_0 Comparison vs Non-Nitro Start NTFB (Aldehyde) TS1 Hemiaminal Intermediate Start->TS1 + Amine Amine Amine (R-NH2) Amine->TS1 Imine Activated Imine (Rapid Formation) TS1->Imine - H2O (Fast due to NO2) Note Non-Nitro analogs stall here without acid catalysis TS1->Note Product Secondary Amine (Final Drug Scaffold) Imine->Product + NaBH(OAc)3 (Irreversible)

Caption: The nitro group accelerates the dehydration step (Hemiaminal to Imine), the rate-determining step in neutral conditions.

Diagram 2: Decision Matrix for Scaffold Selection

When should you choose NTFB over the alternatives?

DecisionMatrix Start Select Scaffold for Diaryl Ether Synthesis Q1 Is high metabolic stability required? Start->Q1 Q2 Is the target mechanism Nucleophilic Aromatic Substitution? Q1->Q2 Yes (CF3 needed) Res3 Use 3-NBA (Nitro only) Q1->Res3 No (Simple ether) Res1 Use TPB (Non-Nitro) Q2->Res1 No (Need electron rich ring) Res2 Use NTFB (Nitro + CF3) Q2->Res2 Yes (Nitro activates SNAr) Q2->Res2 No (Need activated Aldehyde)

Caption: Selection logic based on metabolic requirements and synthetic activation needs.

References

  • Ghorai, M. K., et al. (2015). "The direct reductive amination of electron-deficient amines with aldehydes."[2] Chemical Communications.

  • Schiffer, Z. J., et al. (2022). "Selective Electrochemical Reductive Amination of Benzaldehyde." ChemRxiv.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde."

  • PubChem. (2025).[3] "Compound Summary: 3-(Trifluoromethyl)phenoxy benzaldehyde."

  • Patent WO201015652. (2010).[4] "Synthesis of 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde derivatives."

Sources

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